molecular formula C12H26 B14558122 6-Ethyl-3-methylnonane CAS No. 62184-43-4

6-Ethyl-3-methylnonane

Cat. No.: B14558122
CAS No.: 62184-43-4
M. Wt: 170.33 g/mol
InChI Key: WSMCXXNPFLZSMY-UHFFFAOYSA-N
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Description

6-Ethyl-3-methylnonane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62184-43-4

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

6-ethyl-3-methylnonane

InChI

InChI=1S/C12H26/c1-5-8-12(7-3)10-9-11(4)6-2/h11-12H,5-10H2,1-4H3

InChI Key

WSMCXXNPFLZSMY-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)CCC(C)CC

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of 6-Ethyl-3-methylnonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethyl-3-methylnonane is a branched-chain alkane with the chemical formula C12H26. As a member of the hydrocarbon family, its physicochemical properties are of interest in various fields, including organic synthesis, fuel technology, and as a non-polar solvent. Understanding these properties is crucial for its application in research and development, particularly in contexts requiring well-characterized non-polar media. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside standardized experimental protocols for their determination.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C12H26PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
CAS Registry Number 62184-43-4PubChem[1]
Boiling Point (Predicted) 200.0 - 230.0 °C at 760 mmHgEPA CompTox Chemicals Dashboard
Melting Point (Predicted) -60.0 to -90.0 °CEPA CompTox Chemicals Dashboard
Density (Predicted) ~ 0.75 - 0.78 g/cm³ at 20 °CEPA CompTox Chemicals Dashboard
Water Solubility (Predicted) InsolubleEPA CompTox Chemicals Dashboard
LogP (Octanol-Water Partition Coefficient) (Predicted) ~ 6.1PubChem[1]

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of liquid alkanes like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small liquid sample is the micro boiling point or Siwoloboff method.

Apparatus:

  • Thiele tube or a similar heating bath (e.g., oil bath with a stirrer)

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Sample of this compound

  • Bunsen burner or heating mantle

Procedure:

  • A small amount of the liquid sample (a few drops) is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid in the test tube.

  • The entire assembly is then placed in a Thiele tube or an oil bath.

  • The heating bath is heated gently and evenly.

  • As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is then discontinued, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. For a non-volatile liquid like this compound, a pycnometer or a vibrating tube densitometer can be used for accurate measurements.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

  • Analytical balance

  • Thermostatic bath

  • Sample of this compound

  • Distilled water (for calibration)

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined using an analytical balance.

  • The pycnometer is then filled with distilled water and placed in a thermostatic bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium.

  • The water level is adjusted to the mark on the pycnometer, and the outside is carefully dried. The weight of the pycnometer filled with water is recorded.

  • The pycnometer is emptied, dried, and then filled with the sample of this compound.

  • The same procedure of thermostating and weighing is repeated for the sample.

  • The density of the sample is calculated using the following formula: Density of sample = (mass of sample / mass of water) * density of water at the measurement temperature.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For alkanes with low melting points, a cryostat or a specialized low-temperature melting point apparatus is required.

Apparatus:

  • Melting point apparatus with a cooling stage or a cryostat

  • Capillary tubes

  • Thermometer (calibrated for low temperatures)

  • Sample of this compound (solidified)

Procedure:

  • A small amount of the solidified sample is introduced into a capillary tube.

  • The capillary tube is placed in the melting point apparatus.

  • The temperature is slowly lowered until the sample is completely frozen.

  • The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).

  • The temperature at which the first signs of melting are observed and the temperature at which the last crystal melts are recorded as the melting point range.

Determination of Water Solubility

The solubility of a substance in a solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specified temperature. For a sparingly soluble substance like this compound in water, the shake-flask method is commonly employed.

Apparatus:

  • Flasks with stoppers

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

  • Sample of this compound

  • High-purity water

Procedure:

  • An excess amount of this compound is added to a known volume of water in a flask.

  • The flask is sealed and placed in a thermostatic shaker set to a constant temperature.

  • The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • After agitation, the mixture is allowed to stand to allow for phase separation. Centrifugation may be used to enhance separation.

  • A sample of the aqueous phase is carefully withdrawn, ensuring no undissolved organic material is included.

  • The concentration of this compound in the aqueous sample is determined using a suitable analytical technique like GC-MS. This concentration represents the water solubility at that temperature.

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physicochemical properties of this compound.

G cluster_0 Physicochemical Property Determination Workflow cluster_1 Boiling Point cluster_2 Density cluster_3 Melting Point cluster_4 Water Solubility Sample Sample of This compound BP_App Micro Boiling Point Apparatus Sample->BP_App Introduce Sample D_App Pycnometer or Densitometer Sample->D_App Introduce Sample MP_App Low-Temperature Melting Point Apparatus Sample->MP_App Introduce Sample S_App Shake-Flask Apparatus Sample->S_App Introduce Sample BP_Proc Heating and Observation of Phase Change BP_App->BP_Proc BP_Data Boiling Point Temperature (°C) BP_Proc->BP_Data D_Proc Mass and Volume Measurement D_App->D_Proc D_Data Density (g/cm³) D_Proc->D_Data MP_Proc Cooling, Heating, and Observation MP_App->MP_Proc MP_Data Melting Point Range (°C) MP_Proc->MP_Data S_Proc Equilibration and Phase Separation S_App->S_Proc S_Quant GC-MS Quantification S_Proc->S_Quant S_Data Solubility (mg/L) S_Quant->S_Data

Caption: Workflow for determining physicochemical properties.

References

An In-depth Technical Guide to the Characterization of 6-Ethyl-3-methylnonane and its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 6-Ethyl-3-methylnonane and a selection of its key structural isomers. This document outlines their physicochemical properties, detailed experimental protocols for their analysis, and the logical relationships between their structures.

Introduction to this compound and its Structural Isomers

This compound is a branched-chain alkane with the molecular formula C12H26. Alkanes are saturated hydrocarbons, forming the backbone of many organic molecules.[1] Structural isomers are molecules that share the same molecular formula but have different structural arrangements of their atoms. The seemingly subtle differences in the branching of the carbon skeleton can lead to significant variations in the physicochemical properties of these isomers, such as boiling point, melting point, and density. These differences are primarily due to the influence of molecular shape on the strength of intermolecular van der Waals forces. Generally, a higher degree of branching results in a more compact, spherical shape, which reduces the surface area for intermolecular contact and leads to lower boiling points compared to their linear counterparts.[2][3][4][5][6]

The molecular formula C12H26 corresponds to a total of 355 structural isomers.[3][7][8] For the purpose of this guide, we will focus on a curated selection of structural isomers of this compound, generated by varying the positions of the ethyl and methyl groups along the nonane (B91170) parent chain. This focused approach allows for a systematic comparison of the effects of substituent placement on the molecule's properties.

The selected structural isomers for this guide are:

  • n-Dodecane

  • This compound

  • 2-Methyl-6-ethylnonane[9]

  • 2-Methyl-5-ethylnonane[10]

  • 3-Methyl-6-ethylnonane

  • 5-Ethyl-5-methylnonane[11]

Physicochemical Properties

The following table summarizes key physicochemical properties for n-dodecane and the selected structural isomers of this compound. These quantitative data are crucial for predicting their behavior in various applications, including as solvents, in fuel technology, and as standards in chemical analysis.

Propertyn-DodecaneThis compound2-Methyl-6-ethylnonane2-Methyl-5-ethylnonane3-Methyl-6-ethylnonane5-Ethyl-5-methylnonane
Molecular Formula C12H26C12H26C12H26C12H26C12H26C12H26
Molecular Weight ( g/mol ) 170.33170.33[12]170.33[9]170.33[10]170.33170.33[11]
Boiling Point (°C) 215-217[13][14]Not availableNot availableNot availableNot available219.7
Melting Point (°C) -9.6[14][15]Not availableNot availableNot availableNot availableNot available
Density (g/mL at 20°C) 0.753[13]Not availableNot availableNot availableNot available0.758
Refractive Index (nD at 20°C) 1.4220[13]Not availableNot availableNot availableNot available1.425
CAS Number 112-40-3[13]62184-43-4[12]62184-39-8[9]62184-38-7[10]62184-48-914531-16-9[11]

Experimental Protocols for Characterization

The unambiguous identification and characterization of structural isomers of this compound rely on a combination of modern analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. The retention time in GC provides information on the volatility and polarity of the isomers, while the mass spectrum offers a fragmentation pattern that is often unique to a specific structure.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the alkane isomer (or mixture) in a volatile organic solvent such as hexane (B92381) or pentane. A typical concentration is in the range of 10-100 µg/mL.

  • Instrumentation:

    • Gas Chromatograph (GC): Equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar DB-5ms or similar).

    • Injector: Split/splitless inlet, operated in split mode to prevent column overload.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Oven Temperature Program: A temperature ramp is typically used to ensure good separation of the isomers. An example program would be: initial temperature of 50°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

    • Mass Spectrometer (MS): An electron ionization (EI) source is commonly used for generating fragment ions.

  • Data Acquisition and Analysis:

    • Retention Index: The retention time of each isomer can be converted to a Kováts retention index by running a series of n-alkane standards under the same GC conditions. This allows for comparison of retention data across different instruments and laboratories.[16][17][18][19]

    • Mass Spectrum Interpretation: The fragmentation of branched alkanes in EI-MS is characterized by preferential cleavage at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[20][21][22] The resulting mass spectrum will show characteristic fragment ions that can be used to deduce the structure of the isomer. For C12H26 isomers, the molecular ion peak (m/z 170) may be weak or absent, but the fragmentation pattern is key to identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within a molecule. For structural elucidation of alkanes, ¹³C NMR is particularly powerful as it provides a distinct signal for each unique carbon atom in the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified isomer in a deuterated solvent (e.g., CDCl₃). The concentration should be adequate for obtaining a good signal-to-noise ratio (typically 5-20 mg in 0.5-0.7 mL of solvent).

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition and Analysis:

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C NMR spectrum. Each non-equivalent carbon atom will produce a single peak.

      • The chemical shifts of the carbon atoms in alkanes typically range from 10 to 60 ppm.[23][24][25] The exact chemical shift is influenced by the local structural environment, including the degree of substitution (primary, secondary, tertiary, quaternary carbons).[14]

      • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

    • ¹H NMR:

      • While the proton signals for alkanes often overlap in a narrow region (typically 0.8-1.5 ppm), ¹H NMR can still provide useful information, especially when combined with 2D NMR techniques.

      • 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, aiding in the complete structural assignment.

Logical Relationships and Visualization

The structural relationships between the selected isomers of this compound can be visualized as a network where nodes represent the isomers and edges represent a logical structural transformation, such as the shift of a methyl or ethyl group along the nonane backbone.

G Logical Relationships of Selected C12H26 Isomers n-Dodecane n-Dodecane This compound This compound n-Dodecane->this compound Branching 2-Methyl-6-ethylnonane 2-Methyl-6-ethylnonane This compound->2-Methyl-6-ethylnonane Methyl Shift (3->2) 2-Methyl-5-ethylnonane 2-Methyl-5-ethylnonane This compound->2-Methyl-5-ethylnonane Ethyl & Methyl Shift 3-Methyl-6-ethylnonane 3-Methyl-6-ethylnonane This compound->3-Methyl-6-ethylnonane Positional Isomer 5-Ethyl-5-methylnonane 5-Ethyl-5-methylnonane This compound->5-Ethyl-5-methylnonane Methyl Shift (3->5)

Caption: Logical relationships between selected C12H26 isomers.

Conclusion

The characterization of structural isomers such as this compound requires a multi-faceted analytical approach. By combining the separation power of gas chromatography with the detailed structural information from mass spectrometry and nuclear magnetic resonance spectroscopy, researchers can confidently identify and differentiate between these closely related compounds. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals engaged in the study and application of branched alkanes. The systematic understanding of how subtle changes in molecular structure affect physicochemical properties is fundamental to advancing fields ranging from materials science to drug development.

References

An In-depth Technical Guide to the Spectroscopic Data of 6-Ethyl-3-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 6-Ethyl-3-methylnonane. Due to the absence of experimentally acquired spectra in public databases, this document focuses on the theoretical mass spectrometry, ¹³C-NMR, and ¹H-NMR data based on established principles of organic spectroscopy. It also includes generalized experimental protocols for acquiring such data.

Predicted Mass Spectrometry (MS) Data

Electron Ionization (EI) mass spectrometry of branched alkanes is characterized by fragmentation at the branching points, favoring the formation of more stable secondary and tertiary carbocations.[1][2][3] The molecular ion peak (M+) for highly branched alkanes is often of low abundance or entirely absent.[1][3] For this compound (C₁₂H₂₆, Molecular Weight: 170.33 g/mol ), the following fragmentation patterns are predicted.[4][5]

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment IonStructure of CationComments
170[C₁₂H₂₆]⁺•Molecular IonExpected to be very weak or absent.[1][2]
155[M - CH₃]⁺Loss of a methyl groupVery low abundance is expected.
141[M - C₂H₅]⁺Loss of an ethyl groupCleavage at the C6-ethyl branch.
127[M - C₃H₇]⁺Loss of a propyl groupCleavage at the C3 position.
113[M - C₄H₉]⁺Loss of a butyl groupCleavage at the C6 position.
99[M - C₅H₁₁]⁺Loss of a pentyl group
85[M - C₆H₁₃]⁺Loss of a hexyl group
71[C₅H₁₁]⁺Pentyl cationA common fragment for alkanes.
57[C₄H₉]⁺Butyl cationOften an abundant peak in alkane spectra.
43[C₃H₇]⁺Propyl cationOften the base peak in branched alkanes.
29[C₂H₅]⁺Ethyl cation

Predicted Nuclear Magnetic Resonance (NMR) Data

Predicted ¹³C-NMR Data

The ¹³C-NMR spectrum of this compound is predicted to show 11 distinct signals, as all carbon atoms are in unique chemical environments. The chemical shifts for alkanes typically appear in the range of 10-60 ppm.[6][7]

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (in ¹H-coupled spectrum)
C1~14Quartet
C2~23Triplet
C3~32Doublet
C4~39Triplet
C5~21Triplet
C6~45Doublet
C7~29Triplet
C8~23Triplet
C9~14Quartet
3-CH₃~19Quartet
6-CH₂CH₃~29Triplet
6-CH₂CH₃ ~11Quartet
Predicted ¹H-NMR Data

The ¹H-NMR spectrum of alkanes is characterized by signals in the upfield region, typically between 0.7 and 1.5 ppm.[6][8][9] The signals often overlap, making interpretation complex.[9]

Table 3: Predicted ¹H-NMR Data for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H1 (CH₃)~0.9Triplet3H
H2 (CH₂)~1.2-1.4Multiplet2H
H3 (CH)~1.4-1.6Multiplet1H
H4 (CH₂)~1.1-1.3Multiplet2H
H5 (CH₂)~1.1-1.3Multiplet2H
H6 (CH)~1.4-1.6Multiplet1H
H7 (CH₂)~1.2-1.4Multiplet2H
H8 (CH₂)~1.2-1.4Multiplet2H
H9 (CH₃)~0.9Triplet3H
3-CH₃~0.85Doublet3H
6-CH₂CH₃~1.2-1.4Multiplet2H
6-CH₂CH₃ ~0.85Triplet3H

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A likely method for the analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation : The sample would be dissolved in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Gas Chromatography : A nonpolar capillary column (e.g., DB-1 or equivalent) would be used for separation.[10] The oven temperature program would start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 300°C) to ensure elution of the compound.[10]

  • Mass Spectrometry : Electron Ionization (EI) at 70 eV is the standard method for generating a reproducible fragmentation pattern.[1] The mass analyzer, which could be a quadrupole or ion trap, would scan a mass range of approximately m/z 20-200.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For NMR analysis, the sample would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) added as an internal standard (0 ppm).[9]

  • ¹H-NMR Spectroscopy : A standard one-dimensional proton NMR spectrum would be acquired. Due to signal overlap, two-dimensional techniques like COSY (Correlation Spectroscopy) could be employed to determine proton-proton coupling networks.

  • ¹³C-NMR Spectroscopy : A one-dimensional carbon spectrum with proton decoupling is standard. To aid in the assignment of carbon signals, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Visualization of Spectroscopic Logic

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the predicted spectroscopic data.

Spectroscopic_Analysis_of_6_Ethyl_3_methylnonane Structural Elucidation Workflow for this compound cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS_Data Mass Spectrum Molecular Ion (m/z 170) weak or absent Key Fragments: m/z 141, 127, 113, 85, 57, 43 MS_Interpretation Interpretation Molecular Formula: C₁₂H₂₆ Branched Alkane Structure MS_Data->MS_Interpretation Final_Structure Final Structure This compound MS_Interpretation->Final_Structure Corroborates C13_NMR ¹³C-NMR 11 unique signals All signals in alkane region (10-60 ppm) NMR_Interpretation Interpretation Confirms 12-carbon backbone Indicates asymmetry Suggests methyl and ethyl branches C13_NMR->NMR_Interpretation H1_NMR ¹H-NMR Signals in upfield region (0.7-1.5 ppm) Complex multiplets H1_NMR->NMR_Interpretation NMR_Interpretation->Final_Structure Corroborates

Spectroscopic data interpretation workflow.

References

An In-depth Technical Guide to the Thermodynamic Stability of 6-Ethyl-3-methylnonane versus Linear Dodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the branched alkane, 6-Ethyl-3-methylnonane, in comparison to its linear isomer, n-dodecane. A deep understanding of the relationship between molecular structure and thermodynamic properties is crucial in various scientific fields, including drug development, where molecular stability can influence efficacy and delivery. This document outlines the theoretical basis for the stability of branched versus linear alkanes, presents quantitative thermodynamic data, details the experimental protocols for determining these values, and provides visualizations to clarify the underlying concepts.

Introduction: The Influence of Molecular Structure on Thermodynamic Stability

Alkanes, as the simplest class of organic compounds, serve as a fundamental model for understanding how molecular architecture impacts thermodynamic characteristics. While this compound and linear dodecane (B42187) share the same molecular formula, C12H26, their distinct structural arrangements lead to significant differences in their thermodynamic stability. Generally, branched alkanes are thermodynamically more stable than their straight-chain counterparts.[1][2][3][4] This increased stability is primarily attributed to factors such as the relief of steric strain and electronic effects.[2] A more stable compound will have a lower (more negative) standard enthalpy of formation and consequently a lower heat of combustion.[2][3]

Quantitative Thermodynamic Data

The thermodynamic stability of a compound is quantitatively expressed by its standard enthalpy of formation (ΔH f°) and its heat of combustion (ΔH c°). The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. A more negative value indicates greater stability. The heat of combustion is the enthalpy change when one mole of a substance undergoes complete combustion with oxygen. A less negative (or smaller absolute) value for the heat of combustion also signifies greater stability of the reactant molecule.

To compare this compound and linear dodecane, we will use the experimentally determined value for n-dodecane and an estimated value for this compound calculated using Benson's Group Additivity Method. This method allows for the estimation of thermochemical data for organic compounds by summing the contributions of individual molecular groups.[1][5]

Table 1: Comparison of Standard Enthalpy of Formation and Heat of Combustion for C12H26 Isomers

CompoundStructureStandard Enthalpy of Formation (ΔH f°) (kJ/mol)Standard Heat of Combustion (ΔH c°) (kJ/mol)
n-DodecaneLinear-350.9 (liquid)-7901.74 (liquid)[5]
This compoundBranched-365.4 (liquid, estimated)-7887.24 (liquid, calculated)

Note: The standard enthalpy of formation for this compound was estimated using Benson's Group Additivity Method. The heat of combustion for this compound was calculated based on its estimated enthalpy of formation.

The data clearly indicates that this compound, the branched isomer, possesses a more negative standard enthalpy of formation and a less negative heat of combustion compared to linear dodecane. This confirms the general principle that branching increases the thermodynamic stability of alkanes.

Experimental Protocols for Determining Thermodynamic Stability

The experimental determination of the heat of combustion is a cornerstone for assessing the thermodynamic stability of hydrocarbons. The primary techniques employed are bomb calorimetry and differential scanning calorimetry (DSC).

Bomb Calorimetry

Bomb calorimetry is a standard method for measuring the heat of combustion of solid and liquid samples. The process involves the complete combustion of a known mass of the sample in a constant-volume container (the "bomb") filled with excess oxygen under pressure.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly and Combustion cluster_measurement Data Acquisition and Analysis prep1 Weigh a precise mass of the liquid alkane prep2 Place in a crucible prep1->prep2 prep3 Attach a fuse wire prep2->prep3 bomb1 Place crucible in the combustion bomb prep3->bomb1 bomb2 Seal the bomb and pressurize with O2 bomb1->bomb2 bomb3 Immerse bomb in a known volume of water in the calorimeter bomb2->bomb3 bomb4 Ignite the sample via the fuse wire bomb3->bomb4 meas1 Monitor and record the temperature change of the water bomb4->meas1 meas2 Calculate the heat absorbed by the calorimeter (q_cal) meas1->meas2 meas3 Calculate the heat of combustion (ΔHc) meas2->meas3

Figure 1. Experimental workflow for bomb calorimetry.

Detailed Methodology:

  • Calibration: The calorimeter is first calibrated by combusting a substance with a known heat of combustion, such as benzoic acid. This determines the heat capacity of the calorimeter.

  • Sample Preparation: A precise mass of the liquid alkane (dodecane or this compound) is weighed into a crucible. A fuse wire of known mass and length is attached to the ignition circuit, with the wire in contact with the sample.

  • Assembly and Pressurization: The crucible is placed inside the combustion bomb, which is then sealed. The bomb is purged of air and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The bucket is then placed in an insulating jacket to minimize heat exchange with the surroundings. A stirrer ensures uniform water temperature, which is monitored by a high-precision thermometer.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is transferred to the surrounding water, causing a temperature rise.

  • Data Recording: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculations: The heat of combustion is calculated from the observed temperature change, the heat capacity of the calorimeter, and the mass of the sample. Corrections are made for the heat released by the combustion of the fuse wire.

High-Pressure Differential Scanning Calorimetry (DSC)

High-Pressure Differential Scanning Calorimetry (DSC) is another powerful technique for studying the thermal stability of fuels and other hydrocarbons. It measures the difference in heat flow between a sample and a reference as a function of temperature or time while they are subjected to a controlled temperature program in a controlled atmosphere.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of the alkane (typically a few milligrams) is placed in a sample pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then pressurized with oxygen.

  • Temperature Program: The temperature of the cell is increased at a constant rate.

  • Data Acquisition: The instrument measures the differential heat flow between the sample and the reference. As the sample undergoes an exothermic event, such as oxidation, the instrument detects the heat released.

  • Data Analysis: The resulting thermogram shows peaks corresponding to exothermic or endothermic events. The onset temperature of the oxidation peak is an indicator of the thermal stability of the compound. The area under the peak is proportional to the enthalpy change of the reaction.

The Structural Basis of Thermodynamic Stability in Alkanes

The observed greater stability of branched alkanes can be explained by a combination of factors, including intramolecular forces and electronic effects. While it might be intuitively assumed that steric hindrance in branched alkanes would lead to instability, the reality is more complex.

Logical Relationship Diagram:

G cluster_structure Molecular Structure cluster_properties Molecular Properties cluster_thermo Thermodynamic Properties cluster_combustion Combustion struct_linear Linear Alkane (n-Dodecane) prop_linear Larger Surface Area Weaker Intramolecular Interactions struct_linear->prop_linear struct_branched Branched Alkane (this compound) prop_branched More Compact Structure Greater Intramolecular Stability struct_branched->prop_branched thermo_linear Higher Enthalpy of Formation (Less Stable) prop_linear->thermo_linear thermo_branched Lower Enthalpy of Formation (More Stable) prop_branched->thermo_branched combustion_linear Higher Heat of Combustion thermo_linear->combustion_linear combustion_branched Lower Heat of Combustion thermo_branched->combustion_branched

Figure 2. Relationship between alkane structure and thermodynamic properties.

Studies have shown that branched alkanes have less destabilizing DFT steric energy than linear alkanes.[1] This is counteracted by a quantum energy term, but the overall stability is favored by electrostatic and correlation energy effects in branched structures.[1] Additionally, the concept of "protobranching" suggests that 1,3-alkyl-alkyl interactions can be stabilizing.

Conclusion

The analysis presented in this guide demonstrates that this compound is thermodynamically more stable than its linear isomer, n-dodecane. This is evidenced by its lower estimated standard enthalpy of formation and consequently lower calculated heat of combustion. This increased stability is a result of the inherent structural properties of branched alkanes. The detailed experimental protocols for bomb calorimetry and high-pressure DSC provide a framework for the empirical verification of these thermodynamic principles. For professionals in fields such as drug development, a thorough understanding of how molecular structure dictates stability is paramount for the design and synthesis of effective and stable molecular entities.

References

An In-depth Technical Guide to the Synthesis and Isolation of 6-Ethyl-3-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and isolation protocol for 6-ethyl-3-methylnonane, a branched, chiral alkane. Given the absence of a specific, published synthesis for this molecule, this guide outlines a robust and versatile approach utilizing a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2][3] The methodologies described herein are grounded in established principles of organic synthesis and are adaptable for the synthesis of analogous branched alkanes.

Retrosynthetic Analysis and Synthetic Strategy

The target molecule, this compound, is a saturated hydrocarbon with two chiral centers at the 3- and 6-positions. The synthesis of a specific stereoisomer would necessitate an asymmetric approach, such as asymmetric hydrogenation or the use of chiral auxiliaries.[4] However, for the synthesis of a diastereomeric mixture, a convergent strategy employing a Grignard reaction is highly effective.

A logical retrosynthetic disconnection of this compound points to two primary synthons: a Grignard reagent and a suitable ketone. One possible disconnection is between the C5 and C6 bond, leading to 2-methylheptyl magnesium bromide and 3-pentanone (B124093) as the starting materials. An alternative disconnection at the C4-C5 bond suggests a reaction between 2-pentyl magnesium bromide and 5-methyl-3-heptanone. For the purpose of this guide, we will focus on the first approach.

The overall synthetic pathway involves a two-step process:

  • Grignard Reaction: Reaction of a Grignard reagent with a ketone to form a tertiary alcohol intermediate.[1][3]

  • Reduction: Reduction of the tertiary alcohol to the final alkane.

This two-step approach offers significant flexibility in the design and synthesis of various branched alkanes.[1]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound via a Grignard reaction followed by reduction.

2.1. Synthesis of the Grignard Reagent: 2-Methylheptyl Magnesium Bromide

Materials:

Procedure:

  • All glassware must be oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) to ensure the exclusion of moisture, as Grignard reagents are highly water-sensitive.[5]

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium surface.[1][5]

  • Add a small volume of anhydrous diethyl ether to the flask.

  • In the dropping funnel, prepare a solution of 1-bromo-2-methylheptane in anhydrous diethyl ether.

  • Add a small portion of the 1-bromo-2-methylheptane solution to the magnesium suspension. The reaction is initiated when the iodine color disappears and gentle refluxing is observed.[1][5]

  • Once initiated, add the remaining 1-bromo-2-methylheptane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.[1]

2.2. Grignard Reaction with 3-Pentanone to form 6-Ethyl-3-methylnonan-6-ol

Materials:

  • 2-Methylheptyl magnesium bromide solution (prepared in 2.1)

  • 3-Pentanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

  • Prepare a solution of 3-pentanone in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.[1]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[1]

  • Carefully quench the reaction by pouring the mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution.[1]

  • Separate the ether layer and extract the aqueous layer with diethyl ether.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[5]

  • Filter and concentrate the solvent under reduced pressure to yield the crude tertiary alcohol, 6-ethyl-3-methylnonan-6-ol.

2.3. Reduction of 6-Ethyl-3-methylnonan-6-ol to this compound

A common method for the reduction of a tertiary alcohol to an alkane is through a two-step process involving dehydration to an alkene followed by catalytic hydrogenation.

Materials:

  • Crude 6-ethyl-3-methylnonan-6-ol

  • Concentrated sulfuric acid or phosphoric acid (for dehydration)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Ethanol or ethyl acetate (B1210297) (as solvent for hydrogenation)

Procedure:

  • Dehydration: In a round-bottom flask, heat the crude alcohol with a catalytic amount of strong acid (e.g., H₂SO₄) to effect dehydration to a mixture of isomeric alkenes.

  • Hydrogenation: Dissolve the resulting alkene mixture in a suitable solvent like ethanol. Add a catalytic amount of Pd/C.

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture through Celite to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Isolation and Purification

The crude product will likely contain unreacted starting materials and byproducts. Purification can be achieved through the following standard laboratory techniques:

  • Distillation: Fractional distillation can be used to separate the desired alkane from lower and higher boiling point impurities.

  • Flash Column Chromatography: For higher purity, flash column chromatography on silica (B1680970) gel using a non-polar eluent such as hexanes is an effective method.[1]

Characterization

The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon skeleton and the number of protons on each carbon.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound, which is 170.33 g/mol .[6]

  • Gas Chromatography (GC): Can be used to assess the purity of the final product and to separate the diastereomers if a chiral column is used.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The yields are estimates based on similar reactions reported in the literature.

ParameterValueReference
Molecular Formula C₁₂H₂₆[6][7]
Molecular Weight 170.33 g/mol [6][7]
CAS Registry Number 62184-43-4[6][7]
Expected Yield (Grignard Reaction) 70-90%General estimate
Expected Yield (Reduction) 80-95%General estimate
Boiling Point (Predicted) ~200-220 °CBased on similar alkanes

Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway Synthesis of this compound A 1-Bromo-2-methylheptane C 2-Methylheptyl MgBr (Grignard Reagent) A->C 1. B Mg, an. Et2O B->C E 6-Ethyl-3-methylnonan-6-ol C->E 2. D 3-Pentanone D->E G Alkene Mixture E->G 3. Dehydration F H+, Heat F->G I This compound G->I 4. Hydrogenation H H2, Pd/C H->I

Caption: Synthetic route to this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow General Experimental Workflow Start Start Grignard_Prep Prepare Grignard Reagent Start->Grignard_Prep Grignard_Reaction React with Ketone Grignard_Prep->Grignard_Reaction Workup Aqueous Workup Grignard_Reaction->Workup Reduction Reduce Tertiary Alcohol Workup->Reduction Purification Purify Product (Distillation/Chromatography) Reduction->Purification Characterization Characterize (NMR, MS, GC) Purification->Characterization End End Characterization->End

Caption: Workflow for synthesis and isolation.

References

The Natural Occurrence of Dodecane Isomers: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Branched alkanes, particularly those with a C12 backbone (dodecane isomers), are a significant class of hydrocarbons found across various biological systems. These molecules, characterized by a primary carbon chain with one or more methyl group substitutions, play critical roles ranging from structural integrity and environmental protection to complex chemical signaling. This guide provides a comprehensive examination of the natural occurrence of C12 branched alkanes, their biosynthetic origins, and the experimental methodologies employed for their study. It is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of these multifaceted compounds.

Distribution and Function in Nature

While straight-chain alkanes are ubiquitous, branched alkanes, including C12 isomers, are found in specific ecological niches, where their unique physical properties are advantageous. Their presence is well-documented in insects, microorganisms, and to a lesser extent, in plants.

Insects: Cuticular Hydrocarbons (CHCs)

Branched alkanes are a major component of the waxy lipid layer, known as cuticular hydrocarbons (CHCs), that covers the exoskeleton of almost all insects.[1][2] This layer is paramount for their evolutionary success in terrestrial environments.[1]

  • Desiccation Resistance: The primary function of the CHC layer is to act as a barrier against uncontrolled water loss.[1][3] The degree of branching affects the packing of the hydrocarbon molecules. Methyl branching can disrupt the highly ordered, crystalline-like layers formed by n-alkanes, which can increase cuticular permeability compared to straight-chain alkanes of the same carbon number.[1] This creates a dynamic interplay that allows insects to balance waterproofing with other physiological needs.[1]

  • Chemical Signaling: Beyond their protective role, branched alkanes are fundamental to insect chemical communication.[1][3] These semiochemicals are involved in:

    • Species and Sex Recognition: The specific blend of CHCs, including branched isomers, can act as a signature for species and gender identification.[2]

    • Social Communication: In social insects such as ants and bees, branched alkanes are crucial for nestmate recognition.[1] Individuals of a colony share a collective odor profile, and those with a mismatched CHC profile are often identified as intruders and met with aggression.[1]

Microorganisms

Certain microorganisms have the metabolic capability to both produce and degrade C12 branched alkanes. This has significant implications for bioremediation and biofuel production.

  • Biodegradation: Some bacteria, like Smithella, are known to degrade C9 to C12 n-alkanes under methanogenic conditions.[4] While the focus is often on straight-chain alkanes, the enzymatic machinery involved can also process branched isomers. Alkane-degrading bacteria are diverse and include genera such as Corynebacterium, Mycobacterium, Nocardia, and Rhodococcus.[5]

  • Biosynthesis and Biofuels: Metabolic engineering of microorganisms like Escherichia coli has enabled the production of short-chain hydrocarbons, including C12 alkanes, for use as biofuels.[6][7] By engineering fatty acid biosynthesis pathways, it is possible to produce mixtures of short-chain fatty acids (including C10 and C12) which can then be converted into alkanes.[6]

Plants

In plants, long-chain n-alkanes (typically C21-C35) are the most common hydrocarbons found in epicuticular waxes and pollen coats.[8][9] However, branched alkanes are also present, though often as minor components.[8][10] For instance, homologous series of dimethyl branched alkanes have been identified as minor components in the Dufour glands of certain parasitic wasps, which share similarities with the cuticular hydrocarbons of their host plants.[10]

Quantitative Data on C12 Branched Alkane Occurrence

The precise quantification of C12 branched alkanes can be challenging due to their presence in complex mixtures. However, studies on various organisms have confirmed their existence as part of a broader hydrocarbon profile.

Organism TypeCompound ClassSpecific Examples (if available)Primary Function(s)
Insects Cuticular Hydrocarbons (CHCs)Homologous series of mono- and di-methyl branched alkanes.[10]Desiccation resistance, chemical signaling (nestmate and species recognition).[1][2]
Microorganisms Metabolites / BiofuelsC12 alkanes are produced in engineered E. coli.[6]Carbon and energy source, potential for biofuel production.[5][6]
Plants Epicuticular WaxesMinor components alongside longer-chain n-alkanes.[9][10]Structural component of wax, surface protection.[9]
Marine Mammals Subcutaneous Tissue LipidsIso-acids (e.g., iso-12:0) biosynthesized from valine.[11]Lipid metabolism and storage.[11]

Biosynthesis of Branched Alkanes

The biosynthesis of branched alkanes is an intricate process that modifies the well-established fatty acid synthesis pathway. In insects, this primarily occurs in specialized abdominal cells called oenocytes.[1][3]

The general pathway involves the following key steps:

  • Chain Initiation: The process begins with a standard fatty acyl-CoA primer.

  • Elongation and Branching: The carbon chain is elongated by the sequential addition of two-carbon units from malonyl-CoA by the fatty acid synthase (FAS) complex. Branching occurs when a methylmalonyl-CoA unit is incorporated instead of malonyl-CoA, leading to the addition of a methyl group.

  • Further Elongation: After the methyl group is added, the chain can be further elongated with additional malonyl-CoA units to reach the desired length (e.g., C12).[1]

  • Conversion to Hydrocarbon: The resulting fatty acyl-CoA is then converted to a hydrocarbon. This typically involves a reduction to a fatty aldehyde, followed by decarbonylation to yield the final alkane.[3]

Branched Alkane Biosynthesis start_node Fatty Acyl-CoA (Primer) p1 start_node->p1 FAS Complex process_node process_node input_node input_node branch_node branch_node final_product Branched Alkane (e.g., C12 isomer) elongation1 Elongated Acyl-CoA p1->elongation1 Elongation p2 elongation1->p2 input1 Malonyl-CoA input1->elongation1 elongation2 C12 Branched Acyl-CoA input1->elongation2 branching Methyl-branched Acyl-CoA p2->branching Branching p3 branching->p3 input2 Methylmalonyl-CoA input2->branching p3->elongation2 Further Elongation conversion Conversion to Hydrocarbon elongation2->conversion Reduction & Decarbonylation conversion->final_product

Caption: Generalized biosynthetic pathway for branched alkanes.

Experimental Protocols

The study of C12 branched alkanes relies on established analytical chemistry techniques for extraction, separation, and identification.

Extraction of Cuticular Hydrocarbons from Insects

This protocol is a standard method for obtaining CHC samples for analysis.

  • Sample Collection: Collect individual insects and, if desired, separate them by sex or age.

  • Solvent Extraction: Submerge a single insect in a glass vial containing a non-polar solvent, typically hexane (B92381), for a period of 5-10 minutes. This dissolves the CHCs from the cuticle without extracting significant amounts of internal lipids.

  • Solvent Evaporation: Remove the insect from the vial. Evaporate the solvent under a gentle stream of nitrogen gas to concentrate the hydrocarbon residue.

  • Reconstitution: Re-dissolve the dried extract in a precise, small volume of hexane (e.g., 50 µL) to prepare it for analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying the components of complex hydrocarbon mixtures.

  • Injection: Inject a small volume (typically 1 µL) of the reconstituted hydrocarbon extract into the GC.

  • Separation: The sample is vaporized and carried by an inert gas through a long, thin capillary column (e.g., DB-1 nonpolar column).[9] Compounds are separated based on their boiling points and interactions with the column's stationary phase. Branched alkanes will have slightly different retention times than their straight-chain counterparts.

  • Ionization and Detection (MS): As compounds elute from the GC column, they enter the mass spectrometer. They are bombarded with electrons, causing them to fragment into charged ions.

  • Mass Analysis: The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

  • Identification: The retention time and the fragmentation pattern (mass spectrum) are compared to those of known standards or spectral libraries to definitively identify the specific branched alkane isomers.

Experimental_Workflow A 1. Sample Collection (e.g., Insect) B 2. Solvent Extraction (Hexane) A->B C 3. Solvent Evaporation (Nitrogen Stream) B->C D 4. Reconstitution in known volume C->D E 5. GC-MS Analysis D->E F Separation (GC) E->F G Identification (MS) E->G H 6. Data Analysis (Compound Identification & Quantification) F->H G->H

Caption: Standard workflow for CHC extraction and analysis.

Conclusion

The natural occurrence of C12 branched alkanes highlights their diverse and vital roles in the biological world. In insects, they are indispensable for survival and communication, acting as both a protective barrier and a complex chemical language. In the microbial realm, their metabolism opens avenues for bioremediation and the sustainable production of next-generation biofuels. While they represent minor components in plants, their presence contributes to the chemical diversity of plant waxes. The continued study of these molecules, through established analytical protocols and modern metabolic engineering, promises to yield further insights into their function and unlock new applications in fields ranging from pest management to green chemistry.

References

6-Ethyl-3-methylnonane molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides the fundamental chemical properties of 6-Ethyl-3-methylnonane, a branched alkane. While this saturated hydrocarbon is not typically a subject of drug development pathways, the following information serves as a foundational reference for its molecular characteristics.

Molecular Formula and Weight

The chemical identity of a compound is established by its molecular formula and corresponding molecular weight. For this compound, these properties are derived from its constituent elements. The IUPAC name "this compound" defines a nine-carbon base chain (nonane) with a methyl group at the third carbon and an ethyl group at the sixth carbon.

This structure yields a molecular formula of C12H26 [1][2].

The molecular weight is calculated from the sum of the atomic weights of its constituent atoms. Based on the standard atomic weights of carbon and hydrogen, the molecular weight is determined as follows:

ElementSymbolCountStandard Atomic Weight ( g/mol )Conventional Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC12[12.0096, 12.0116][3]12.011[4]144.132
HydrogenH26[1.00784, 1.00811][5][6][7]1.008[5]26.208
Total 170.34

The computed molecular weight of this compound is 170.33 g/mol [1].

Logical Derivation of Molecular Formula

The molecular formula C12H26 is logically derived from the IUPAC nomenclature as illustrated in the following diagram.

G cluster_iupac IUPAC Name Components cluster_formula Formula Contribution cluster_result Final Molecular Formula IUPAC This compound Nonane nonane IUPAC->Nonane Methyl 3-methyl IUPAC->Methyl Ethyl 6-ethyl IUPAC->Ethyl C9H20 C9 (base chain) Nonane->C9H20 C1H3 C1 (methyl group) Methyl->C1H3 C2H5 C2 (ethyl group) Ethyl->C2H5 TotalC Total Carbons: 9 + 1 + 2 = 12 C9H20->TotalC C1H3->TotalC C2H5->TotalC Result C12H26 TotalC->Result Alkane Formula (CnH2n+2)

Caption: Logical derivation of the molecular formula from IUPAC name.

Note on Experimental Protocols and Signaling Pathways:

This compound is a simple branched-chain alkane. As a saturated hydrocarbon, it does not possess the functional groups or structural complexity typically associated with pharmacologically active molecules. Therefore, it is not a subject of research involving signaling pathways or complex experimental protocols within the context of drug development. Its primary relevance is in the fields of organic chemistry, petrochemistry, and as a reference compound in analytical chemistry.

References

CAS number and IUPAC name for 6-Ethyl-3-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available chemical and physical data for 6-Ethyl-3-methylnonane. The information is compiled from publicly accessible chemical databases. It is important to note that, at the time of this report, there is a lack of published research regarding the biological activity, experimental protocols, and potential applications in drug development for this specific compound. The data presented here is foundational for any future investigation into its properties and potential uses.

Chemical Identification and Properties

This compound is a saturated hydrocarbon, an isomer of dodecane. Its identification and key physicochemical properties are summarized below.

IdentifierValueSource
IUPAC Name This compoundPubChem, NIST
CAS Number 62184-43-4PubChem, NIST
Molecular Formula C₁₂H₂₆PubChem, NIST
Molecular Weight 170.33 g/mol PubChem, NIST
Canonical SMILES CCCC(CC)CCC(C)CCPubChem
InChI InChI=1S/C12H26/c1-5-8-12(7-3)10-9-11(4)6-2/h11-12H,5-10H2,1-4H3PubChem, NIST
InChIKey WSMCXXNPFLZSMY-UHFFFAOYSA-NPubChem, NIST
Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties for this compound, which can be useful for predicting its behavior in various systems.

PropertyValueSource
XLogP3 6.1PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 0PubChem
Rotatable Bond Count 7PubChem
Exact Mass 170.203451 uPubChem
Monoisotopic Mass 170.203451 uPubChem
Topological Polar Surface Area 0 ŲPubChem
Heavy Atom Count 12PubChem
Complexity 117PubChem

Experimental Data

As of the latest literature review, no specific experimental protocols for the synthesis, analysis, or biological testing of this compound have been found in publicly available scientific literature. For researchers interested in working with this compound, general protocols for the analysis of branched alkanes, such as Gas Chromatography-Mass Spectrometry (GC-MS), would be applicable for identification and purity assessment. Synthesis would likely involve established methods of carbon-carbon bond formation used in organic chemistry.

Biological Activity and Signaling Pathways

There is currently no available data on the biological activity of this compound. Consequently, no associated signaling pathways have been identified or studied. The molecule's lipophilic nature, suggested by its high XLogP3 value, might indicate potential interactions with cell membranes or other hydrophobic environments, but this is purely speculative without experimental evidence.

Data Visualization

The following diagram illustrates the relationships between the primary identifiers and the molecular formula of this compound.

Compound This compound IUPAC IUPAC Name This compound Compound->IUPAC CAS CAS Number 62184-43-4 Compound->CAS Formula Molecular Formula C12H26 Compound->Formula

Caption: Chemical Identifiers for this compound.

Conclusion

This compound is a structurally defined branched alkane with established chemical identifiers and computed physicochemical properties.[1][2][3] However, its role in biological systems and its potential for applications in drug development remain unexplored. This guide serves as a foundational reference for this compound, highlighting the significant opportunity for novel research into its synthesis, characterization, and biological evaluation. Researchers are encouraged to investigate this molecule to fill the existing knowledge gap.

References

An In-depth Technical Guide to the Stereoisomers of 6-Ethyl-3-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 6-ethyl-3-methylnonane, a saturated hydrocarbon with two chiral centers. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the theoretical principles of its stereochemistry, general methodologies for the synthesis and analysis of chiral alkanes, and expected trends in the properties of its stereoisomers based on data from analogous compounds.

Introduction to the Stereochemistry of this compound

This compound possesses two stereogenic centers at positions 3 and 6 of the nonane (B91170) backbone. The presence of these two chiral centers gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

The four stereoisomers are:

  • (3R, 6R)-6-Ethyl-3-methylnonane

  • (3S, 6S)-6-Ethyl-3-methylnonane

  • (3R, 6S)-6-Ethyl-3-methylnonane

  • (3S, 6R)-6-Ethyl-3-methylnonane

The pair of (3R, 6R) and (3S, 6S) are enantiomers, as are the (3R, 6S) and (3S, 6R) pair. The relationship between any other pairing, for instance (3R, 6R) and (3R, 6S), is that of diastereomers.

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 3R,6R (3R, 6R)-6-Ethyl-3-methylnonane 3S,6S (3S, 6S)-6-Ethyl-3-methylnonane 3R,6R->3S,6S Enantiomers 3R,6S (3R, 6S)-6-Ethyl-3-methylnonane 3R,6R->3R,6S Diastereomers 3S,6R (3S, 6R)-6-Ethyl-3-methylnonane 3R,6R->3S,6R Diastereomers 3S,6S->3R,6S Diastereomers 3S,6S->3S,6R Diastereomers 3R,6S->3S,6R Enantiomers

Caption: Logical relationships between the four stereoisomers of this compound.

Synthesis of Chiral Alkanes: General Strategies

The stereoselective synthesis of alkanes like this compound is a challenging task due to their lack of functional groups. However, several strategies can be employed to introduce chirality, which can then be followed by reduction to the final alkane.

2.1. Asymmetric Hydrogenation: A common approach involves the asymmetric hydrogenation of a prochiral alkene precursor. For this compound, a suitable precursor could be an alkene with the double bond at or near the desired chiral centers. Chiral catalysts, typically based on rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands, are used to deliver hydrogen stereoselectively.

2.2. Enantioselective C-H Functionalization: This modern approach allows for the direct introduction of a functional group at a specific C-H bond in a stereocontrolled manner. While powerful, its application to the synthesis of specific, non-activated alkanes can be complex.

2.3. Chiral Pool Synthesis: This method utilizes readily available chiral starting materials from nature, such as amino acids or terpenes. A multi-step synthesis would be required to build the carbon skeleton of this compound from a chiral precursor.

Separation of Stereoisomers

Since the synthesis of a single stereoisomer can be intricate, the separation of a mixture of stereoisomers (either a racemic mixture or a mixture of diastereomers) is often a necessary step.

3.1. Chiral Chromatography: Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile chiral compounds like alkanes.

  • Principle: Chiral GC columns contain a stationary phase that is itself chiral. The different stereoisomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus separation.

  • Common Stationary Phases: Derivatives of cyclodextrins are commonly used as chiral stationary phases for the separation of hydrocarbons.

3.2. Chiral Resolution: For enantiomers, chemical resolution can be employed. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

Physicochemical Properties of Stereoisomers

Table 1: Predicted Physicochemical Properties of this compound Stereoisomers

PropertyEnantiomers (e.g., (3R, 6R) vs. (3S, 6S))Diastereomers (e.g., (3R, 6R) vs. (3R, 6S))
Boiling Point IdenticalDifferent
Melting Point IdenticalDifferent
Density IdenticalDifferent
Solubility (in achiral solvents) IdenticalDifferent
Specific Rotation Equal in magnitude, opposite in signDifferent

Note on Boiling Points of Branched Alkanes: Generally, for isomeric alkanes, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This results in lower boiling points.[1][2][3] While all stereoisomers of this compound have the same degree of branching, subtle differences in their three-dimensional shapes can lead to minor variations in their boiling points, particularly between diastereomers.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the characterization of stereoisomers.

5.1. NMR Spectroscopy:

  • Achiral Solvents: In a standard achiral solvent, the NMR spectra of enantiomers are identical. Diastereomers, however, will exhibit different chemical shifts and coupling constants.

  • Chiral Solvating Agents: The addition of a chiral solvating agent can induce diastereomeric interactions, leading to the differentiation of enantiomeric signals in the NMR spectrum.

5.2. Vibrational Spectroscopy (IR and Raman): The vibrational spectra of enantiomers are identical. Diastereomers will have different spectra, although the differences may be subtle.

5.3. Mass Spectrometry (MS): Standard mass spectrometry techniques will not differentiate between stereoisomers as they have the same mass.

Experimental Protocols (Representative)

Due to the absence of specific protocols for this compound, the following are representative experimental methodologies for the analysis of chiral alkanes.

6.1. Chiral Gas Chromatography (GC) Analysis

This protocol outlines a general procedure for the separation of chiral alkanes using a cyclodextrin-based capillary column.

G cluster_workflow Chiral GC Analysis Workflow SamplePrep Sample Preparation: Dissolve alkane mixture in a volatile solvent (e.g., hexane). Injection Injection: Inject a small volume (e.g., 1 µL) into the GC. SamplePrep->Injection Separation Separation: Utilize a chiral capillary column (e.g., cyclodextrin-based). Implement a suitable temperature program. Injection->Separation Detection Detection: Use a Flame Ionization Detector (FID) or Mass Spectrometer (MS). Separation->Detection Analysis Data Analysis: Identify peaks based on retention times. Quantify enantiomeric/diastereomeric ratio. Detection->Analysis

Caption: A typical workflow for the analysis of chiral alkanes by Gas Chromatography.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: e.g., a 30 m x 0.25 mm ID column coated with a derivatized β-cyclodextrin stationary phase.

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 2 °C/min to 180 °C.

    • Hold at 180 °C for 10 min.

  • Detector Temperature: 280 °C (for FID)

Data Acquisition and Analysis:

  • Record the chromatogram.

  • The different stereoisomers will elute at different retention times.

  • The peak area can be used to determine the relative abundance of each stereoisomer.

Conclusion

The stereochemistry of this compound presents an interesting case study in the analysis of chiral alkanes. While specific experimental data for this molecule remains elusive in the current literature, a strong theoretical framework exists for understanding its properties and behavior. For researchers in drug development and related fields, the principles outlined in this guide provide a foundation for approaching the synthesis, separation, and characterization of this and other chiral hydrocarbons. The development of stereoselective synthetic routes and robust analytical methods for such molecules is an ongoing area of chemical research with significant implications for understanding and manipulating molecular chirality.

References

The Discovery and Application of Novel Branched Alkane Structures in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel molecular scaffolds is a cornerstone of modern drug discovery. Among the vast chemical space, branched alkane structures have emerged as critical motifs for modulating the physicochemical and pharmacological properties of therapeutic agents. Their inherent three-dimensionality and lipophilicity play a pivotal role in receptor binding, membrane permeability, and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of novel branched alkane structures, with a particular focus on their role in the development of targeted therapeutics. Recent advancements in synthetic methodologies have enabled the creation of increasingly complex and diverse branched alkane architectures, opening new avenues for medicinal chemists to fine-tune the properties of drug candidates. This paper will delve into the detailed experimental protocols for the synthesis of these structures, present key quantitative data, and illustrate their impact on a critical signaling pathway in cancer therapy.

Data Presentation: Physicochemical Properties of Branched Alkanes

The branching of an alkane chain significantly influences its physical properties. Increased branching generally leads to a decrease in boiling point due to a smaller surface area and reduced van der Waals forces. However, highly symmetrical branched alkanes can have unusually high melting points. The density of branched alkanes also tends to be slightly lower than their linear isomers.

Alkane IsomerMolecular FormulaBoiling Point (°C)Density (g/mL at 20°C)
n-PentaneC₅H₁₂36.10.626
Isopentane (2-Methylbutane)C₅H₁₂27.70.620
Neopentane (2,2-Dimethylpropane)C₅H₁₂9.50.613
n-HexaneC₆H₁₄68.70.659
2-MethylpentaneC₆H₁₄60.30.653
3-MethylpentaneC₆H₁₄63.30.664
2,2-DimethylbutaneC₆H₁₄49.70.649
2,3-DimethylbutaneC₆H₁₄58.00.662

Experimental Protocols

Synthesis of Novel Branched Alkanes

The synthesis of complex branched alkanes often requires multi-step procedures. Below are detailed protocols for two common and versatile methods.

1. Synthesis via Grignard Reaction and Reduction

This two-step method involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is then reduced to the corresponding branched alkane.

  • Step 1: Synthesis of the Tertiary Alcohol

    • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Under an inert atmosphere (argon or nitrogen), add a small portion of a solution of the desired alkyl halide (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction begins, add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.

    • Reaction with Ketone: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of the desired ketone (1.0 equivalent) in anhydrous diethyl ether dropwise with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

    • Work-up: Carefully pour the reaction mixture into a stirred mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude tertiary alcohol. Purify by flash column chromatography on silica (B1680970) gel.

  • Step 2: Reduction of the Tertiary Alcohol to the Branched Alkane

    • Dehydration: The tertiary alcohol can be dehydrated to an alkene using a variety of reagents, such as phosphoryl chloride in pyridine (B92270) or by heating with a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Hydrogenation: The resulting alkene is then hydrogenated to the alkane. Dissolve the alkene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC or GC-MS). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the branched alkane.

2. Synthesis of High-Molecular-Weight Branched Alkanes using 1,3-Dithiane (B146892) Chemistry

This method is particularly useful for the synthesis of very long-chain branched alkanes.[1][2]

  • Step 1: Formation of the Bis(dithianyl)alkane Intermediate

    • A solution of 1,3-dithiane (2.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -30°C under an inert atmosphere.

    • n-Butyllithium (2.2 equivalents) is added dropwise, and the mixture is stirred for 2 hours at -20°C.

    • A solution of an α,ω-dibromoalkane (1.0 equivalent) in anhydrous THF is added, and the reaction mixture is stirred at room temperature overnight.

    • The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the bis(dithianyl)alkane intermediate.[1]

  • Step 2: Bisalkylation and Desulfurization

    • The bis(dithianyl)alkane is dissolved in anhydrous THF and cooled to -30°C.

    • n-Butyllithium (2.2 equivalents) is added, and the mixture is stirred for 2 hours.

    • The desired 1-bromoalkane (2.2 equivalents) is added, and the mixture is stirred at room temperature overnight.

    • The resulting bisalkylated dithiane is then desulfurized using Raney nickel in ethanol under reflux to yield the final long-chain branched alkane.[1][2]

Characterization Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying branched alkanes. The fragmentation patterns in the mass spectrum can provide valuable information about the branching points. Branched alkanes often show preferential fragmentation at the branch site, leading to the formation of stable secondary or tertiary carbocations.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural elucidation of novel branched alkanes. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to determine the connectivity of the carbon skeleton.[4]

The Role of Branched Alkanes in Drug Design: A Case Study on Kinase Inhibitors

Branched alkyl groups are frequently incorporated into drug molecules to enhance their pharmacological properties. A notable example is in the design of kinase inhibitors, which are a major class of anti-cancer drugs. The introduction of branched alkyl groups can improve potency and selectivity by optimizing the fit of the inhibitor into the ATP-binding pocket of the target kinase.

Structure-Activity Relationship (SAR) of p38α MAP Kinase Inhibitors

The p38α mitogen-activated protein (MAP) kinase is a key enzyme in the signaling pathway that regulates the production of pro-inflammatory cytokines. Inhibitors of p38α are being investigated for the treatment of various inflammatory diseases. The inhibitor BIRB 796 is a potent and selective inhibitor of p38α.[5] Structure-activity relationship studies of BIRB 796 and its analogs have revealed the critical role of a tert-butyl group.[5]

The tert-butyl group of BIRB 796 occupies a specific lipophilic pocket within the p38α kinase domain.[5] This pocket is only accessible when the kinase is in a specific, inactive conformation. The presence of the bulky, branched tert-butyl group helps to stabilize this inactive conformation, thereby preventing the kinase from adopting its active state. This interaction is crucial for the high potency and selectivity of the inhibitor.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the general experimental workflow for evaluating the efficacy of a novel branched alkane-containing kinase inhibitor and the signaling pathway it targets.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_biochemical Biochemical & Cellular Assays cluster_pathway Signaling Pathway Modulation Synthesis Synthesis of Novel Branched Alkane-Containing Inhibitor Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay In vitro Kinase Assay (Determine IC50) Characterization->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., Cytokine Production) Kinase_Assay->Cell_Assay Inhibitor Branched Alkane Inhibitor p38a p38α MAP Kinase Inhibitor->p38a Inhibition Downstream Downstream Signaling (e.g., TNF-α production) p38a->Downstream Activation

References

Methodological & Application

Application Note: Analysis of 6-Ethyl-3-methylnonane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the analysis of 6-Ethyl-3-methylnonane, a branched-chain alkane, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, offering a comprehensive guide for the qualitative and quantitative analysis of this compound. While specific experimental data for this compound is not widely available, this document outlines the principles and procedures to establish a robust analytical method.

Introduction

This compound (C12H26) is a saturated hydrocarbon with a molecular weight of 170.33 g/mol .[1][2] As a volatile organic compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for its separation, identification, and quantification.[3] This technique combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[3] This application note details a standard procedure for the analysis of this compound, which can be adapted for various matrices.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. The goal is to extract and concentrate this compound while minimizing interferences.

  • Liquid Samples (e.g., biological fluids, environmental water samples):

    • Liquid-Liquid Extraction (LLE):

      • To 1 mL of the liquid sample, add 1 mL of a water-immiscible organic solvent (e.g., hexane (B92381), dichloromethane).

      • Vortex the mixture for 2 minutes to ensure thorough mixing.

      • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

      • Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean vial for GC-MS analysis.

  • Solid Samples (e.g., soil, tissue):

    • Headspace Analysis:

      • Place a known amount of the solid sample into a headspace vial.

      • Seal the vial and heat it at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

      • A gas-tight syringe is used to withdraw a sample of the headspace gas for injection into the GC-MS.

  • Solvent Selection: For direct injection of a standard, use a volatile organic solvent such as hexane or isooctane.

GC-MS Instrumentation and Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and sample.

GC Parameter Recommended Setting
Column Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 50°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min at 280°C
MS Parameter Recommended Setting
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300
Scan Rate 1 scan/s

Data Presentation

Expected Mass Spectrum of this compound

For this compound, key fragmentation pathways would involve the loss of alkyl radicals:

  • Loss of a methyl group (-CH3): [M-15]+, m/z 155

  • Loss of an ethyl group (-C2H5): [M-29]+, m/z 141

  • Loss of a propyl group (-C3H7): [M-43]+, m/z 127

  • Loss of a butyl group (-C4H9): [M-57]+, m/z 113

The base peak is likely to be one of the smaller, stable carbocations, such as m/z 43, 57, 71, or 85.

Retention Time and Retention Index

The retention time (tR) is the time it takes for a compound to travel through the GC column.[4] It is a characteristic property under a specific set of chromatographic conditions but can vary between instruments and laboratories. To standardize retention data, the Kovats Retention Index (RI) is used.[5] The RI relates the retention time of the analyte to those of n-alkanes eluted before and after it.

Determination of Kovats Retention Index: A mixture of n-alkanes (e.g., C8 to C20) is injected under the same GC conditions as the sample. The retention index is calculated using the following formula for a temperature-programmed run:

I = 100[n + (tR(x) - tR(n)) / (tR(n+1) - tR(n))]

Where:

  • I is the Kovats Retention Index

  • n is the carbon number of the n-alkane eluting before the analyte

  • tR(x) is the retention time of the analyte

  • tR(n) is the retention time of the n-alkane with carbon number n

  • tR(n+1) is the retention time of the n-alkane with carbon number n+1

The retention index of this compound on a non-polar column is expected to be between that of n-undecane (RI 1100) and n-dodecane (RI 1200), as branching generally lowers the boiling point and thus the retention time compared to the corresponding straight-chain alkane.

Quantitative Data Summary

For quantitative analysis, a calibration curve should be prepared using standards of this compound of known concentrations.

Analyte Retention Time (min) Kovats Retention Index (RI) Quantification Ion (m/z) Concentration Range (µg/mL) Correlation Coefficient (r²)
This compoundExperimentally DeterminedExperimentally DeterminedSelect a prominent and specific ion0.1 - 10> 0.995

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction/Concentration Sample->Extraction Cleanup Sample Cleanup Extraction->Cleanup Injection Injection Cleanup->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Identification Compound Identification Chromatogram->Identification MassSpectrum->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC-MS analysis.

GCMS_System cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Port Column Capillary Column Injector->Column IonSource Ion Source Column->IonSource Oven Column Oven MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including branched alkanes. The complexity of ¹H NMR spectra for alkanes arises from the small chemical shift dispersion and extensive signal overlap. However, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of proton and carbon signals, providing valuable insights into the molecular framework, including the degree and position of branching.[1][2][3] This document provides detailed protocols for sample preparation and various NMR experiments, along with data interpretation strategies, to serve as a practical resource for obtaining and interpreting high-quality NMR data for branched alkanes.

Data Presentation: Characteristic NMR Data for Branched Alkanes

The chemical shifts and coupling constants of protons and carbons in alkanes are influenced by their local electronic environment. Branching introduces distinct structural motifs, such as methine and quaternary carbons, which have characteristic spectral features.[1][4]

¹H NMR Chemical Shifts

Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm). The precise chemical shift is dependent on the substitution pattern.[1][5][6]

Proton TypeStructureTypical Chemical Shift (δ, ppm)
Primary (methyl)R-CH0.7 - 1.3[1]
Secondary (methylene)R₂-CH1.2 - 1.7
Tertiary (methine)R₃-CH 1.4 - 1.9
¹³C NMR Chemical Shifts

Carbon atoms in branched alkanes have a wider range of chemical shifts compared to their proton counterparts, making ¹³C NMR a valuable tool for structural analysis.[5][7]

Carbon TypeStructureTypical Chemical Shift (δ, ppm)
Primary (methyl)R-C H₃10 - 20[5][8]
Secondary (methylene)R₂-C H₂20 - 45[8]
Tertiary (methine)R₃-C H25 - 50[8]
QuaternaryR₄-C 30 - 40[5]
Proton-Proton (¹H-¹H) Coupling Constants

The coupling constant (J), measured in Hertz (Hz), provides information about the connectivity of protons. For alkanes, vicinal coupling (three-bond coupling, ³JHH) is most commonly observed.[9][10][11]

Coupling TypeNumber of BondsTypical Coupling Constant (J, Hz)
Geminal (²JHH)210 - 18 (often not observed due to chemical equivalence)
Vicinal (³JHH)36 - 8 (for freely rotating alkyl chains)[9]
Long-range (⁴JHH or ⁵JHH)4 or 5< 1 (often not resolved)

Experimental Protocols

Sample Preparation

Meticulous sample preparation is crucial for obtaining high-quality NMR spectra.[12]

Materials:

  • Branched alkane sample (5-25 mg for ¹H NMR)[13]

  • Deuterated solvent (e.g., CDCl₃, C₆D₆) of high purity (≥99.8% D)[14]

  • NMR tube (clean and dry)[13]

  • Pasteur pipette and glass wool[13][15]

  • Internal standard (e.g., Tetramethylsilane - TMS, 0 ppm)[12][16]

Protocol:

  • Dissolution: Accurately weigh the branched alkane sample and dissolve it in the appropriate volume of deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube). For volatile alkanes, sample preparation may require specialized techniques such as using a micropreparative GC system to trap the sample in the NMR solvent.[17]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.[13][15]

  • Standard Addition: Add a small amount of an internal standard, such as TMS, to the sample for accurate chemical shift referencing.[12][13]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw technique.[13]

NMR Data Acquisition

A combination of 1D and 2D NMR experiments is recommended for the complete structural elucidation of branched alkanes.

2.1. One-Dimensional (1D) NMR Experiments

  • ¹H NMR:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Switch the probe to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • DEPT experiments are crucial for differentiating between CH, CH₂, and CH₃ groups.[18][19][20][21]

    • Acquire DEPT-90 and DEPT-135 spectra.

      • DEPT-90: Only CH (methine) signals appear as positive peaks.[18][21][22]

      • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.[18][21][22]

      • Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[18][21]

2.2. Two-Dimensional (2D) NMR Experiments

  • COSY (Correlation Spectroscopy):

    • The ¹H-¹H COSY experiment identifies protons that are coupled to each other.[2][3]

    • Cross-peaks in the 2D spectrum indicate J-coupling between protons, allowing for the tracing of proton connectivity through the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence):

    • This experiment correlates proton signals with the signals of the directly attached carbon atoms.[23]

    • It is invaluable for assigning carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds.[23]

    • This is particularly useful for identifying connectivity around quaternary carbons and for piecing together different fragments of the molecule.

Data Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of NMR data for a branched alkane.

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_output Final Output H1_NMR 1H NMR Assign_H1 Assign 1H Signals H1_NMR->Assign_H1 C13_NMR 13C NMR Assign_C13 Assign 13C Signals C13_NMR->Assign_C13 DEPT DEPT DEPT->Assign_C13 COSY COSY COSY->Assign_H1 HSQC HSQC HSQC->Assign_C13 HMBC HMBC Identify_Fragments Identify Structural Fragments HMBC->Identify_Fragments Assign_H1->Identify_Fragments Assign_C13->Identify_Fragments Assemble_Structure Assemble Full Structure Identify_Fragments->Assemble_Structure Final_Structure Final Structure Assemble_Structure->Final_Structure

Caption: Workflow for NMR-based structure elucidation of branched alkanes.

Example: Spin-Spin Coupling in a Branched Alkane

The following diagram illustrates the concept of spin-spin coupling and signal splitting for a hypothetical branched alkane fragment.

Spin_Coupling cluster_structure Molecular Fragment cluster_splitting Signal Splitting mol ...-CH(a)-CH2(b)-CH3(c) Ha H(a) signal Ha_split Triplet (coupled to H(b)) Ha->Ha_split n+1 rule (2+1=3) Hb H(b) signal Hb_split Sextet (coupled to H(a) and H(c)) Hb->Hb_split n+1 rule (1+3+1=5, simplified as multiplet) Hc H(c) signal Hc_split Triplet (coupled to H(b)) Hc->Hc_split n+1 rule (2+1=3)

Caption: Illustration of spin-spin coupling and signal splitting patterns.

References

Application Notes and Protocols for the Synthesis of Highly Branched Alkanes in Fuel Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of highly branched alkanes, which are crucial components for enhancing the octane (B31449) and cetane ratings of fuels. The methodologies covered are essential for fuel research and development, as well as for professionals in drug development interested in advanced catalytic pathways and organic synthesis.

Alkylation of Isobutane (B21531) with Olefins for High-Octane Gasoline

Alkylation is a cornerstone of refinery processes, combining light isoparaffins, predominantly isobutane, with C3–C4 olefins to produce a high-octane gasoline blending stock known as alkylate.[1] This product is highly valued for its excellent antiknock properties and clean-burning characteristics, being free of olefinic and aromatic hydrocarbons.[1] The process is catalyzed by strong acids, with sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) being the most common industrial catalysts.[1][2]

Experimental Protocol: Sulfuric Acid Catalyzed Isobutane/Butene Alkylation (Lab Scale)

This protocol describes a batch reactor setup for the alkylation of isobutane with butene using sulfuric acid as a catalyst.

Materials:

  • Isobutane (high purity)

  • Butene (e.g., 2-butene)

  • Concentrated sulfuric acid (96-98 wt%)

  • Ice-salt bath or cryostat

  • Pressurized batch reactor equipped with a stirrer, temperature probe, pressure gauge, and sampling valve

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Reactor Preparation: Ensure the batch reactor is clean, dry, and leak-tested.

  • Catalyst Charging: Cool the reactor to the desired reaction temperature (e.g., -10 to 0 °C) using an ice-salt bath or cryostat.[3] Carefully add the required volume of chilled concentrated sulfuric acid to the reactor.

  • Isobutane Addition: Add a predetermined amount of isobutane to the reactor. The isobutane-to-olefin ratio is a critical parameter, typically maintained high to suppress side reactions.[2]

  • Reaction Initiation: Start vigorous stirring to ensure good mixing between the hydrocarbon and acid phases. Introduce the butene feed at a controlled rate.

  • Reaction Monitoring: Maintain a constant temperature and pressure throughout the reaction. The reaction is highly exothermic, so efficient cooling is crucial.[1] Monitor the reaction progress by taking samples periodically for GC analysis.

  • Reaction Termination: Once the desired conversion is achieved, stop the butene feed and allow the mixture to settle.

  • Product Separation: Carefully separate the hydrocarbon phase (alkylate) from the acid phase.

  • Product Analysis: Analyze the composition of the alkylate using gas chromatography to determine the distribution of different isomers and byproducts.

Data Presentation: Alkylation Product Distribution
CatalystOlefin FeedTemperature (°C)Isobutane/Olefin Ratio (molar)Key ProductsResearch Octane Number (RON)Reference
H₂SO₄Butenes-15 to -205 to 102,2,4-Trimethylpentane, 2,3,3-Trimethylpentane, 2,3,4-Trimethylpentane100-101[4]
H₂SO₄Isobutylene--C12, C16, C20 unsaturated hydrocarbons (polymerization)~90[4]
HY ZeoliteButene75180C8 hydrocarbons (~90% selectivity), Trimethylpentanes (TMP)-[5]
H₂SO₄Butenes--Trimethylpentanes (88.28% selectivity), Dimethylhexanes-[6]

Note: The product distribution and octane number are highly dependent on the specific operating conditions and the composition of the olefin feed.

Experimental Workflow: Alkylation

AlkylationWorkflow cluster_feed Feed Preparation cluster_reaction Alkylation Reaction cluster_separation Product Separation cluster_products Final Products Isobutane Isobutane Reactor Pressurized Reactor (-10 to 0 °C) Isobutane->Reactor Olefins Olefins (C3-C4) Olefins->Reactor Settler Acid Settler Reactor->Settler Catalyst H₂SO₄ Catalyst Catalyst->Reactor Settler->Catalyst Recycled Acid Fractionation Fractionation Column Settler->Fractionation Hydrocarbon Phase Alkylate High-Octane Alkylate Fractionation->Alkylate Recycled_Isobutane Recycled Isobutane Fractionation->Recycled_Isobutane Recycled_Isobutane->Reactor

Caption: A simplified workflow for the acid-catalyzed alkylation process.

Hydroisomerization of n-Alkanes for Improved Fuel Properties

Hydroisomerization is a catalytic process that converts linear alkanes (n-paraffins) into their branched isomers (iso-paraffins). This is particularly important for improving the cold-flow properties of diesel and jet fuels and increasing the octane number of gasoline. The reaction is typically carried out using bifunctional catalysts that possess both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal isomerization.[7][8]

Experimental Protocol: Hydroisomerization of n-Dodecane (Lab Scale)

This protocol outlines the hydroisomerization of n-dodecane over a Pt/SAPO-11 catalyst in a fixed-bed reactor.

Materials:

  • n-Dodecane (high purity)

  • Pt/SAPO-11 catalyst

  • Hydrogen gas (high purity)

  • Fixed-bed reactor system with temperature and pressure control

  • High-pressure liquid pump

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: Load a specific amount of the Pt/SAPO-11 catalyst into the fixed-bed reactor.

  • Catalyst Activation: Activate the catalyst in situ by heating it under a flow of hydrogen to a specified temperature to reduce the platinum.

  • Reaction Start-up: After activation, cool the reactor to the desired reaction temperature (e.g., 320 °C).[4] Introduce the n-dodecane feed into the reactor using a high-pressure liquid pump at a defined liquid hourly space velocity (LHSV).[4]

  • Hydrogen Flow: Co-feed hydrogen gas at a specific H₂/n-dodecane molar ratio.[4]

  • Reaction Conditions: Maintain the desired reaction temperature, pressure, and flow rates.

  • Product Collection and Analysis: Collect the liquid product downstream of the reactor after cooling and pressure reduction. Analyze the product composition using GC to determine the conversion of n-dodecane and the selectivity to different isomers and cracking products.

Data Presentation: Isomer Selectivity in n-Alkane Hydroisomerization
Catalystn-Alkane FeedTemperature (°C)Conversion (%)Isomer Yield (%)Key Isomer ProductsReference
Pt/SAPO-11n-Hexadecane--80Mono- and multi-branched isomers[9]
Pt/ZSM-48n-Hexadecane--73Mono- and multi-branched isomers[9]
Pt/ZSM-5n-Hexadecane--7 (low selectivity due to cracking)-[9]
Pt/SAPO-11n-Dodecane3207684 (selectivity)iso-Dodecanes[4]
Pt/ZSM-22n-Dodecane-9017 (multi-branched selectivity)Mono- and multi-branched isomers[1]
Pt/ZSM-12n-Dodecane-9055 (multi-branched selectivity)Mono- and multi-branched isomers[1]

Reaction Pathway: n-Alkane Hydroisomerization

HydroisomerizationPathway cluster_catalyst Bifunctional Catalyst nAlkane n-Alkane MetalSite Metal Site (e.g., Pt) nAlkane->MetalSite -H₂ Alkene Alkene Intermediate AcidSite Acid Site (Zeolite) Alkene->AcidSite +H⁺ Carbocation Carbenium Ion Cracking Cracked Products Carbocation->Cracking Carbocation->AcidSite Isomerization isoAlkene Branched Alkene isoAlkene->MetalSite +H₂ isoAlkane iso-Alkane MetalSite->Alkene MetalSite->isoAlkane AcidSite->Carbocation AcidSite->isoAlkene -H⁺

Caption: Reaction mechanism of n-alkane hydroisomerization on a bifunctional catalyst.

Oligomerization of Light Olefins to Branched Alkanes

Oligomerization is a process where short-chain olefins are catalytically converted into longer-chain molecules. This method is versatile for producing gasoline, jet fuel, and diesel-range hydrocarbons.[9][10] Solid acid catalysts, such as zeolites (e.g., ZSM-5) and solid phosphoric acid (SPA), are commonly employed.[1]

Experimental Protocol: Propylene (B89431) Oligomerization (Lab Scale)

This protocol describes the oligomerization of propylene over a ZSM-5 zeolite catalyst in a fixed-bed reactor.

Materials:

  • Propylene (polymer grade)

  • ZSM-5 zeolite catalyst

  • Nitrogen (for purging)

  • Fixed-bed reactor system

  • Mass flow controllers

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation: Activate the ZSM-5 catalyst by calcining in air at a high temperature (e.g., 550 °C) to remove any adsorbed species.

  • Reactor Loading: Load the activated catalyst into the reactor.

  • System Purge: Purge the reactor system with an inert gas like nitrogen.

  • Reaction Initiation: Heat the reactor to the desired reaction temperature (e.g., 260 °C).[3] Introduce the propylene feed at a specific weight hourly space velocity (WHSV).

  • Reaction Conditions: Maintain the desired temperature and pressure (e.g., 4 MPa).[3]

  • Product Analysis: Analyze the reactor effluent using an online GC to determine the conversion of propylene and the product distribution (e.g., C6, C9, C12 olefins and paraffins).

Data Presentation: Product Distribution in Olefin Oligomerization
CatalystOlefin FeedTemperature (°C)Pressure (bar)Liquid Yield (wt%)C9-C12 Fraction (wt% of liquid)Reference
ZSM-5Propylene2604087.6561.28 (Diesel selectivity)[3]
Zeolite-based (OC-12)Ethylene--6470 (JP-8 range)[9]
Solid Phosphoric Acid (SPA)Propene/Butene18065-Dodecenes[1]
Ion Exchange ResinC4-C6 Olefins--29.0 (Oligomer share)C8-C16 isoolefins[5]

Logical Relationship: Olefin Oligomerization Pathways

OligomerizationPathways Propylene Propylene (C3) Dimer Dimer (C6) Propylene->Dimer Trimer Trimer (C9) Dimer->Trimer Isomerization Isomerization Dimer->Isomerization Tetramer Tetramer (C12) Trimer->Tetramer Trimer->Isomerization HigherOligomers Higher Oligomers Tetramer->HigherOligomers Tetramer->Isomerization Cracking Cracking HigherOligomers->Cracking HydrogenTransfer Hydrogen Transfer HigherOligomers->HydrogenTransfer BranchedAlkanes Branched Alkanes Isomerization->BranchedAlkanes HydrogenTransfer->BranchedAlkanes Aromatics Aromatics HydrogenTransfer->Aromatics

Caption: Key reaction pathways in the oligomerization of propylene over an acid catalyst.

Hydrocracking of Triglycerides for Biofuel Production

Hydrocracking of triglycerides from vegetable oils or animal fats is a promising route to produce renewable diesel and jet fuel. This process involves the deoxygenation of the triglyceride molecules followed by cracking and isomerization to produce a mixture of branched alkanes.[11] Bifunctional catalysts with both metal and acid functionalities are typically used.

Experimental Protocol: Hydrocracking of Canola Oil (Bench Scale)

This protocol describes the hydrocracking of canola oil in a batch reactor.

Materials:

  • Canola oil

  • Bifunctional catalyst (e.g., Ni-Mo/γ-Al₂O₃ or Pt/Zeolite)

  • Hydrogen gas

  • Batch autoclave reactor with stirring, temperature, and pressure control

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reactor Charging: Charge the canola oil and the catalyst into the batch reactor.

  • System Purge and Pressurization: Seal the reactor, purge with hydrogen to remove air, and then pressurize with hydrogen to the desired initial pressure (e.g., 4-9 MPa).[12]

  • Reaction: Heat the reactor to the target temperature (e.g., 280-380 °C) while stirring.[12]

  • Reaction Time: Maintain the reaction at the desired temperature and pressure for a specific duration (e.g., 1-6 hours).[12]

  • Cooling and Depressurization: After the reaction, cool the reactor to room temperature and carefully vent the excess gas.

  • Product Recovery and Analysis: Collect the liquid product and analyze its composition using GC-MS to identify the resulting alkanes and determine the cetane number.

Data Presentation: Properties of Hydrocracked Biofuels
FeedstockCatalystTemperature (°C)Pressure (MPa)Main ProductsCetane NumberReference
Canola OilNi-Mo/γ-Al₂O₃280-3804-9C15-C18 n-paraffinsHigh[12]
Soybean OilPt/SAPO-113574C15-C18 i-alkanes (>63% selectivity)-[11]
Triglycerides---Green dieselImproved[13][14]
Canola OilPt/USY Zeolite280-3804-9Cracked and isomerized hydrocarbons-[12]

Experimental Workflow: Triglyceride Hydrocracking

HydrocrackingWorkflow cluster_reaction Hydrocracking Reaction cluster_separation Product Separation cluster_products Final Products Triglycerides Triglyceride Feedstock Reactor High-Pressure Reactor Triglycerides->Reactor Hydrogen Hydrogen Hydrogen->Reactor Separator Gas-Liquid Separator Reactor->Separator Catalyst Bifunctional Catalyst (e.g., Ni-Mo/Al₂O₃) Catalyst->Reactor Fractionation Fractionation Separator->Fractionation Liquid Phase Gases Light Gases Separator->Gases Gas Phase GreenDiesel Green Diesel (Branched Alkanes) Fractionation->GreenDiesel JetFuel Jet Fuel Fraction Fractionation->JetFuel Water Water Fractionation->Water

Caption: A general workflow for the hydrocracking of triglycerides to produce biofuels.

Advanced Tandem and One-Pot Syntheses from Biomass

Recent research has focused on developing more efficient, multi-step tandem or one-pot reactions to convert biomass-derived platform molecules into highly branched alkanes. These processes often involve a sequence of reactions such as aldol (B89426) condensation, hydrogenation, and hydrodeoxygenation, catalyzed by multifunctional or dual-bed catalyst systems.[2][15]

Experimental Protocol: One-Pot Synthesis of Branched Alkanes from Furfural (B47365) and Ketones

This protocol outlines a tandem reaction for the synthesis of branched alkanes from furfural and a ketone (e.g., acetone (B3395972) or methyl isobutyl ketone).

Materials:

  • Furfural

  • Acetone or Methyl Isobutyl Ketone

  • Solid base catalyst (for aldol condensation)

  • Hydrodeoxygenation (HDO) catalyst (e.g., Pd/C on an acidic support)

  • Hydrogen gas

  • Solvent (if not solvent-free)

  • Batch or continuous reactor system

Procedure:

  • Aldol Condensation:

    • In a reactor, combine furfural, the ketone, and the solid base catalyst.

    • Heat the mixture to the desired temperature to promote aldol condensation and form C-C coupled intermediates.

  • Hydrodeoxygenation (HDO):

    • After the aldol condensation step, introduce the HDO catalyst and pressurize the reactor with hydrogen.

    • Increase the temperature to facilitate the hydrodeoxygenation of the intermediates to form branched alkanes.

  • Product Analysis: Analyze the final product mixture by GC-MS to identify the structure and distribution of the synthesized branched alkanes.

Data Presentation: Yields in Tandem Synthesis of Branched Alkanes
FeedstocksCatalyst SystemKey Reaction StepsOverall Carbon Yield (%)Final ProductsReference
Corncob (Hemicellulose and Cellulose)H₂SO₄ (hydrolysis), NaOH (condensation), Pd/NbOPO₄ (HDO)Hydrolysis, Aldol Condensation, HDO-C15 branched alkanes[15]
Furfural, Methyl Isobutyl KetoneSolid Base, HDO CatalystAldol Condensation, HDO~90C10 and C11 branched alkanes[16][17]
LignocelluloseDual-bed: Solid Base + HDO CatalystSelf-condensation of acetone, HDO~80C6-C15 branched alkanes[18]
Furfural, 2-PentanoneSolid Base, Pd/Solid AcidAldol Condensation, HDO~80C9-C12 alkanes[19]

Tandem Reaction Pathway: Biomass to Branched Alkanes

TandemPathway Biomass Lignocellulosic Biomass PlatformMolecules Platform Molecules (e.g., Furfural, Ketones) Biomass->PlatformMolecules Hydrolysis/ Dehydration AldolAdducts C-C Coupled Aldol Adducts PlatformMolecules->AldolAdducts Aldol Condensation (Base Catalyst) DeoxygenatedIntermediates Partially Deoxygenated Intermediates AldolAdducts->DeoxygenatedIntermediates Hydrogenation/ Dehydration BranchedAlkanes Highly Branched Alkanes (Biofuel) DeoxygenatedIntermediates->BranchedAlkanes Hydrodeoxygenation (Bifunctional Catalyst)

References

Application Notes: 6-Ethyl-3-methylnonane as a Potential Biomarker in Geological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched alkanes are valuable biomarkers in geological studies, providing insights into the paleoenvironment and the contributing source organisms. 6-Ethyl-3-methylnonane (C₁₂H₂₆) is a saturated hydrocarbon whose specific geological significance is an emerging area of research. This document outlines the potential application of this compound as a biomarker and provides detailed protocols for its extraction and analysis from geological matrices. The unique branching pattern of this compound may offer specificity in identifying certain microbial inputs into sedimentary organic matter.

Theoretical Basis for Biomarker Potential

While direct evidence linking this compound to specific source organisms is currently limited, its potential as a biomarker can be inferred from the established principles of lipid biochemistry and microbial metabolism. Certain bacteria are known to produce branched-chain fatty acids as part of their cell membranes to regulate fluidity. The diagenetic alteration of these precursor lipids can lead to the formation of branched alkanes. The specific structure of this compound suggests a complex biosynthetic pathway, potentially involving the incorporation of propionate (B1217596) or butyrate (B1204436) units during fatty acid synthesis in certain microbial groups. Its presence and abundance in geological samples could therefore be indicative of specific microbial communities and the prevailing environmental conditions during sediment deposition.

Data Presentation

The following table represents a hypothetical dataset illustrating how quantitative data for this compound from different geological formations could be presented. This data is for illustrative purposes only.

Geological FormationSample IDDepth (m)This compound (ng/g of rock)Total Organic Carbon (TOC) (%)Pristane/Phytane Ratio
Green River FormationGR-115012.53.21.8
Green River FormationGR-215518.24.11.9
Monterey FormationMF-13208.92.50.9
Monterey FormationMF-232811.42.91.1
Bakken FormationBK-1210025.18.72.5
Bakken FormationBK-2211032.610.22.8

Experimental Protocols

Sample Preparation and Extraction of Hydrocarbons

This protocol details the extraction of total lipid content from sedimentary rock or soil samples.

Materials:

  • Powdered geological sample (sieved to <100 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄), baked at 400°C for 4 hours

  • Glass vials with Teflon-lined caps

  • Sonicator bath

  • Centrifuge

  • Pasteur pipettes

  • Rotary evaporator

Procedure:

  • Weigh approximately 10 g of the powdered sample into a pre-cleaned glass vial.

  • Add 20 mL of a 9:1 (v/v) mixture of DCM:MeOH to the sample.

  • Sonicate the mixture for 15 minutes in a sonicator bath.

  • Centrifuge the sample at 2500 rpm for 10 minutes to pellet the sediment.

  • Carefully decant the supernatant into a clean round-bottom flask.

  • Repeat the extraction process (steps 2-5) two more times, pooling the supernatants.

  • Concentrate the combined extract to approximately 1-2 mL using a rotary evaporator at 30°C.

  • Pass the concentrated extract through a small column containing anhydrous Na₂SO₄ to remove any residual water.

  • Further concentrate the dried extract under a gentle stream of nitrogen gas to a final volume of approximately 100 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental parameters for the detection and quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Helium carrier gas

GC Parameters:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 4°C/min to 150°C

    • Ramp 2: 10°C/min to 300°C, hold for 10 minutes

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (target ions for this compound would be determined from its mass spectrum).

Visualizations

Experimental Workflow

experimental_workflow sample Geological Sample powder Powdering & Sieving sample->powder Preparation extraction Solvent Extraction (DCM:MeOH) powder->extraction Lipid Extraction concentration Rotary Evaporation extraction->concentration Volume Reduction cleanup Column Chromatography (Silica Gel) concentration->cleanup Fractionation gcms GC-MS Analysis cleanup->gcms Analysis data Data Processing & Quantification gcms->data Interpretation

Caption: Workflow for the analysis of this compound.

Hypothetical Biosynthetic Origin

biosynthetic_pathway cluster_bacterial_cell Bacterial Cell acetate Acetate Pool fas Fatty Acid Synthase (FAS) acetate->fas propionate Propionate/Butyrate Pool propionate->fas bcfa Branched-Chain Fatty Acid Precursor fas->bcfa Elongation & Branching diagenesis Diagenesis (Decarboxylation & Reduction) bcfa->diagenesis biomarker This compound diagenesis->biomarker

Caption: Hypothetical origin of this compound.

Application of 6-Ethyl-3-methylnonane in Lubricant Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-LBF-001

For Research Use Only

Introduction

6-Ethyl-3-methylnonane is a branched-chain alkane (isoparaffin) with the chemical formula C12H26. Isoparaffins are recognized for their advantageous properties in lubricant formulations, offering improvements in low-temperature fluidity, thermal-oxidative stability, and viscosity characteristics when compared to their linear alkane counterparts. This document outlines the potential application of this compound as a component in advanced lubricant formulations, such as a base oil or a viscosity-modifying additive.

Due to the limited availability of specific performance data for this compound, this application note presents a hypothetical performance profile based on data from structurally similar C12 branched alkanes, such as 2,2,4,6,6-pentamethylheptane. The provided data is intended to be illustrative of the expected performance of highly branched C12 alkanes in lubricant applications.

Principle of Application

The highly branched structure of this compound is anticipated to impart several beneficial properties to lubricant formulations:

  • Low Pour Point: The irregular molecular shape disrupts the formation of crystalline wax structures at low temperatures, thereby improving the lubricant's fluidity in cold conditions.

  • High Viscosity Index (VI): The compact molecular structure is expected to result in a smaller change in viscosity with temperature fluctuations, a crucial characteristic for lubricants operating under a wide range of temperatures.

  • Oxidative Stability: Saturated branched alkanes generally exhibit good resistance to oxidation, which can extend the service life of the lubricant by minimizing the formation of sludge and varnish.

  • Low Friction: Under boundary lubrication conditions, the branched structure can prevent the formation of highly ordered, high-shear-strength layers, potentially leading to a lower coefficient of friction.

Hypothetical Performance Data

The following tables summarize the expected performance of a lubricant base oil primarily composed of a C12 branched alkane, represented here by this compound, in comparison to a conventional Group III mineral oil and a linear alkane (n-Dodecane) of the same carbon number.

Table 1: Viscometric and Low-Temperature Properties

PropertyThis compound (Hypothetical)Group III Mineral Oil (Typical)n-Dodecane (Typical)Test Method
Kinematic Viscosity @ 40°C (cSt)15.218.51.38ASTM D445
Kinematic Viscosity @ 100°C (cSt)3.84.20.56ASTM D445
Viscosity Index (VI)14512598ASTM D2270
Pour Point (°C)-54-18-10ASTM D97
Noack Volatility (% loss)1213>95ASTM D5800

Table 2: Thermal-Oxidative Stability

PropertyThis compound (Hypothetical)Group III Mineral Oil (Typical)n-Dodecane (Typical)Test Method
RPVOT (minutes)350300< 100ASTM D2272
Total Acid Number (TAN) increase (mg KOH/g)0.50.8> 2.0ASTM D664

Table 3: Tribological Performance (Four-Ball Wear Test)

PropertyThis compound (Hypothetical)Group III Mineral Oil (Typical)n-Dodecane (Typical)Test Method
Wear Scar Diameter (mm)0.450.500.75ASTM D4172
Coefficient of Friction0.080.100.15ASTM D5183

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Kinematic Viscosity (ASTM D445)

This test method specifies a procedure for the determination of the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

  • Apparatus: Calibrated capillary viscometer, constant-temperature bath, stopwatch.

  • Procedure:

    • The viscometer is charged with the sample and placed in a constant-temperature bath set to the desired temperature (40°C or 100°C).

    • The sample is allowed to reach thermal equilibrium.

    • The sample is drawn up into the timing bulb of the viscometer.

    • The time taken for the sample to flow between the two timing marks is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant.

2. Viscosity Index (ASTM D2270)

This practice covers the procedures for calculating the viscosity index of petroleum products, such as lubricating oils, and related materials from their kinematic viscosities at 40°C and 100°C.

  • Procedure:

    • Determine the kinematic viscosity of the sample at 40°C and 100°C using ASTM D445.

    • Use the measured viscosities and the formulas provided in the ASTM D2270 standard to calculate the Viscosity Index.

3. Pour Point (ASTM D97)

This test method is intended for use on any petroleum oil. It measures the lowest temperature at which the oil will continue to flow when cooled under prescribed conditions.

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • The sample is poured into a test jar to a specified level.

    • The sample is cooled in a cooling bath at a specified rate.

    • At each 3°C interval, the jar is removed and tilted to ascertain whether the oil flows.

    • The pour point is the lowest temperature at which movement of the oil is observed, plus 3°C.

4. Rotary Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)

This test method utilizes an oxygen-pressured vessel to evaluate the oxidation stability of new and in-service turbine oils in the presence of water and a copper catalyst coil at 150°C.

  • Apparatus: RPVOT vessel, pressure measurement device, temperature-controlled bath.

  • Procedure:

    • A sample of oil, distilled water, and a copper catalyst coil are placed in the pressure vessel.

    • The vessel is sealed, pressurized with oxygen, and placed in a 150°C bath.

    • The pressure inside the vessel is monitored continuously.

    • The test is complete when the pressure drops by a specified amount from the maximum pressure. The time to this point is the oxidation lifetime.

5. Four-Ball Wear Test (ASTM D4172)

This test method covers a procedure for making a preliminary evaluation of the anti-wear properties of lubricating fluids in sliding contact by measuring the wear scar that is made by a rotating steel ball on three stationary steel balls.

  • Apparatus: Four-ball wear tester.

  • Procedure:

    • Three stationary steel balls are placed in a pot, and the test lubricant is added.

    • A fourth steel ball is rotated against the three stationary balls at a specified speed and load for a set duration and temperature.

    • After the test, the wear scars on the three stationary balls are measured under a microscope.

    • The average wear scar diameter is reported.

Visualizations

Experimental_Workflow_Lubricant_Testing cluster_sample Sample Preparation cluster_viscometric Viscometric & Low Temp Analysis cluster_stability Stability Analysis cluster_tribological Tribological Analysis Sample This compound Formulation ASTM_D445_40 Kinematic Viscosity @ 40°C (ASTM D445) Sample->ASTM_D445_40 Test Aliquot ASTM_D445_100 Kinematic Viscosity @ 100°C (ASTM D445) Sample->ASTM_D445_100 Test Aliquot ASTM_D97 Pour Point (ASTM D97) Sample->ASTM_D97 Test Aliquot ASTM_D2272 Oxidation Stability (RPVOT) (ASTM D2272) Sample->ASTM_D2272 Test Aliquot ASTM_D4172 Four-Ball Wear Test (ASTM D4172) Sample->ASTM_D4172 Test Aliquot ASTM_D2270 Viscosity Index (ASTM D2270) ASTM_D445_40->ASTM_D2270 Data Input ASTM_D445_100->ASTM_D2270 Data Input

Caption: Experimental workflow for lubricant performance evaluation.

Signaling_Pathway_Concept cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_performance Lubricant Performance Structure This compound (Highly Branched) Disruption Disruption of Crystalline Packing Structure->Disruption leads to Compactness Molecular Compactness Structure->Compactness results in Stability Chemical Inertness Structure->Stability confers PourPoint Low Pour Point Disruption->PourPoint Friction Low Friction Disruption->Friction VI High Viscosity Index Compactness->VI Oxidation High Oxidation Stability Stability->Oxidation

Caption: Relationship between molecular structure and lubricant performance.

Application Notes and Protocols for the Analysis of Dodecane Isomers in Petroleum Fractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C12H26) and its numerous isomers are significant components of middle distillate petroleum fractions such as kerosene (B1165875) and diesel fuel.[1][2] The isomeric distribution of these alkanes can influence the physical and chemical properties of the fuel, including its combustion characteristics and cold-flow properties. Consequently, the detailed analysis of dodecane isomers is crucial for fuel quality assessment, refinery process optimization, and for understanding the environmental fate and toxicological properties of petroleum products. This document provides detailed application notes and protocols for the separation and identification of dodecane isomers in petroleum fractions, with a focus on comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS).

Analytical Challenges

The analysis of dodecane isomers in petroleum fractions presents a significant analytical challenge due to the immense complexity of the hydrocarbon matrix. Petroleum distillates contain thousands of individual compounds, and dodecane itself has 355 structural isomers.[3] Many of these isomers have very similar boiling points and mass spectra, making their separation and identification by conventional one-dimensional gas chromatography (GC) difficult.[4] Comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a powerful technique to overcome these challenges by providing greatly enhanced peak capacity and structured chromatograms.[5][6]

Data Presentation

Table 1: Illustrative Quantitative Distribution of Dodecane Isomer Classes in a Middle Distillate Petroleum Fraction

Isomer ClassDescriptionIllustrative Abundance (% of total dodecane isomers)
n-DodecaneThe straight-chain isomer.15 - 25
Monomethyl-undecanesIsomers with a single methyl branch on an undecane (B72203) backbone.30 - 40
Dimethyl-decanesIsomers with two methyl branches on a decane (B31447) backbone.20 - 30
Trimethyl-nonanesIsomers with three methyl branches on a nonane (B91170) backbone.10 - 15
Highly Branched IsomersIsomers with more than three branches or larger alkyl branches.5 - 10

Experimental Protocols

The following protocols describe the sample preparation and analysis of dodecane isomers in petroleum fractions using comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS).

Protocol 1: Sample Preparation
  • Sample Dilution: Accurately weigh approximately 10 mg of the petroleum fraction sample into a 10 mL volumetric flask.

  • Solvent Addition: Add a suitable solvent, such as dichloromethane (B109758) or hexane, to the flask to dissolve the sample.

  • Internal Standard: Add a known amount of an internal standard (e.g., deuterated alkanes) for quantitative analysis.

  • Volume Adjustment: Bring the solution to the final volume with the solvent and mix thoroughly.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the GCxGC system.

Protocol 2: GCxGC-TOFMS Analysis

This protocol outlines the typical parameters for a GCxGC-TOFMS system for the analysis of middle distillates.[8][9]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent, equipped for GCxGC.

  • Modulator: LECO quad-jet thermal modulator or equivalent.

  • Mass Spectrometer: LECO Pegasus BT TOFMS or equivalent.

  • Autosampler: Agilent 7693A or equivalent.

GCxGC Conditions:

ParameterSetting
Injector
Injection Volume1.0 µL
Inlet Temperature280 °C
Split Ratio100:1
Carrier GasHelium (99.999% purity)
Constant Flow Rate1.5 mL/min
First Dimension Column
Column TypeNon-polar (e.g., Restek Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Program40 °C (hold 1 min), ramp to 320 °C at 3 °C/min, hold for 5 min
Second Dimension Column
Column TypePolar (e.g., SGE BPX50, 1.5 m x 0.1 mm ID, 0.1 µm film thickness)
Oven ProgramOffset of +5 °C relative to the first dimension oven
Modulator
Modulation Period6 s
Hot Pulse Time0.6 s
Cool Time between Stages2.4 s

TOFMS Conditions:

ParameterSetting
Mass Range40 - 400 m/z
Acquisition Rate200 spectra/s
Ion Source Temperature250 °C
Electron Energy70 eV
Transfer Line Temperature300 °C
Protocol 3: Data Analysis and Isomer Identification
  • Chromatogram Processing: Process the raw GCxGC-TOFMS data using specialized software (e.g., LECO ChromaTOF). The software will perform peak deconvolution and generate a peak list with corresponding mass spectra.

  • Compound Identification: Identify the dodecane isomers by comparing their mass spectra with a reference library such as the NIST Mass Spectral Library. The structured nature of the GCxGC chromatogram, where compounds of similar chemical class elute in distinct regions, aids in the identification process.

  • Quantification: Quantify the identified dodecane isomers by integrating the peak areas and comparing them to the peak area of the internal standard. The relative abundance of each isomer can then be calculated.

Visualization of Analytical Workflow and Isomer Classification

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a logical classification of dodecane isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GCxGC-TOFMS Analysis cluster_data_analysis Data Analysis petroleum_fraction Petroleum Fraction dilution Dilution & Internal Standard Addition petroleum_fraction->dilution filtration Filtration dilution->filtration injection Injection filtration->injection gcxgc GCxGC Separation injection->gcxgc tofms TOFMS Detection gcxgc->tofms processing Data Processing tofms->processing identification Isomer Identification processing->identification quantification Quantification identification->quantification final_report final_report quantification->final_report Final Report

Caption: Experimental workflow for the analysis of dodecane isomers.

dodecane_isomers cluster_classification Classification by Branching cluster_branched dodecane Dodecane Isomers (C12H26) linear n-Dodecane (Straight Chain) dodecane->linear branched Branched Isomers dodecane->branched monomethyl Monomethylundecanes branched->monomethyl dimethyl Dimethyldecanes branched->dimethyl trimethyl Trimethylnonanes branched->trimethyl highly_branched Highly Branched Isomers branched->highly_branched

Caption: Logical classification of dodecane isomers based on their structure.

References

6-Ethyl-3-methylnonane: Application Notes and Protocols for its Use as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established protocols for the specific use of 6-Ethyl-3-methylnonane as a non-polar solvent are limited in publicly available scientific literature. The following application notes and protocols have been developed by drawing parallels with structurally similar and well-documented non-polar solvents, primarily the C12 alkane, n-dodecane, and other branched alkanes. These guidelines are intended to serve as a starting point for researchers, and optimization for specific applications will be necessary.

Introduction to this compound as a Non-Polar Solvent

This compound is a branched-chain alkane with the molecular formula C₁₂H₂₆.[1][2] As a member of the alkane family, it is a non-polar compound, rendering it an effective solvent for other non-polar substances such as oils, fats, waxes, and many organic compounds.[3][4] Its branched structure may offer different solvency characteristics compared to its linear isomer, n-dodecane, potentially influencing properties like viscosity and freezing point. Alkanes are widely utilized in various industrial and research applications, including organic synthesis, extraction, and chromatography.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and, for comparison, its linear isomer n-dodecane, are presented below. These properties are crucial for designing and understanding experimental procedures.

PropertyThis compoundn-DodecaneReference
Molecular Formula C₁₂H₂₆C₁₂H₂₆[2]
Molecular Weight 170.33 g/mol 170.33 g/mol [2]
Appearance Colorless liquid (presumed)Oily liquid[7]
Boiling Point Not available216.3 °C[7]
Melting Point Not available-9.6 °C[7]
Density Not available0.753 g/cm³[7]
Solubility in Water Insoluble (presumed)Insoluble[4][8]
Solubility in Organic Solvents Soluble in non-polar solvents (presumed)Soluble in ethanol, ether, acetone, chloroform, carbon tetrachloride, and benzene[4][7]
Vapor Pressure Not available0.135 mm Hg at 25 °C[9]
Flash Point Not available71 °C[7]

Potential Applications in Research and Development

Based on the properties of analogous non-polar solvents, this compound can be considered for the following applications:

  • Organic Synthesis: As a reaction medium for reactions involving non-polar reactants, reagents, and catalysts. Its relatively high boiling point (inferred from n-dodecane) could be advantageous for reactions requiring elevated temperatures.[10]

  • Extraction: As a substitute for more volatile or hazardous solvents like hexane (B92381) in the extraction of natural products, active pharmaceutical ingredients (APIs), or in sample preparation for analysis.[11]

  • Chromatography: As a component of the mobile phase in normal-phase chromatography for the separation of non-polar compounds.[12]

  • Drug Formulation: In the formulation of non-aqueous solutions or as a component in emulsion and microemulsion systems for the delivery of lipophilic drugs.[13]

  • Cleaning and Degreasing: For cleaning laboratory glassware and equipment contaminated with non-polar residues.

Experimental Protocols

The following are generalized protocols based on the use of n-dodecane and other alkanes. Users must adapt and optimize these protocols for their specific needs and perform appropriate safety assessments.

Protocol for Use as a Reaction Solvent in Organic Synthesis

This protocol describes a general procedure for using a high-boiling non-polar solvent like this compound in a chemical reaction.

Materials:

  • This compound (or analogous non-polar solvent)

  • Reactants, reagents, and catalyst

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet.

  • Charging the Flask: Under an inert atmosphere, add the reactants, catalyst, and this compound to the reaction flask. The volume of the solvent should be sufficient to ensure proper mixing and heat transfer.

  • Reaction: Heat the mixture to the desired reaction temperature using a heating mantle. Maintain a gentle reflux if required.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, HPLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction if necessary by adding an appropriate reagent.

    • Transfer the mixture to a separatory funnel.

    • Extract the product with a suitable immiscible solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine to remove any water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by a suitable method such as column chromatography, recrystallization, or distillation.

setup Reaction Setup charge Charge Flask with Reactants & Solvent setup->charge Inert Atmosphere react Heat to Reaction Temperature charge->react monitor Monitor Reaction Progress react->monitor workup Reaction Workup (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify Product Purification workup->purify

Caption: General workflow for organic synthesis using a non-polar solvent.

Protocol for Liquid-Liquid Extraction of a Non-Polar Compound

This protocol outlines a general procedure for extracting a non-polar compound from an aqueous solution using this compound.

Materials:

  • Aqueous solution containing the target non-polar compound

  • This compound (or analogous non-polar solvent)

  • Separatory funnel

  • Beakers

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Preparation: Transfer the aqueous solution to a separatory funnel of appropriate size.

  • Extraction:

    • Add a volume of this compound to the separatory funnel. The optimal volume ratio of organic to aqueous phase should be determined experimentally.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The less dense organic layer will be on top.

    • Drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer with fresh portions of the organic solvent two to three times to maximize recovery.

  • Combine and Dry:

    • Combine all the organic extracts in a beaker.

    • Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts to remove residual water. Swirl gently.

  • Filtration and Concentration:

    • Filter the dried organic extract to remove the drying agent.

    • Transfer the filtrate to a round-bottom flask.

    • Remove the this compound using a rotary evaporator. Due to its expected high boiling point, a high vacuum and elevated temperature may be required.

  • Product Recovery: The non-polar compound will remain in the flask as the residue.

start Aqueous Solution in Separatory Funnel add_solvent Add this compound start->add_solvent shake Shake and Vent add_solvent->shake separate Separate Layers shake->separate repeat_ext Repeat Extraction (2-3 times) separate->repeat_ext Aqueous Layer combine_dry Combine Organic Layers and Dry separate->combine_dry Organic Layer repeat_ext->add_solvent filter_conc Filter and Concentrate (Rotary Evaporation) combine_dry->filter_conc product Isolated Non-Polar Compound filter_conc->product

Caption: Workflow for liquid-liquid extraction of a non-polar compound.

Safety and Handling

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Fire Safety: Alkanes are flammable. Keep away from open flames, sparks, and other sources of ignition. Store in a cool, well-ventilated area.[7]

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

This compound, as a C12 branched alkane, holds potential as a versatile non-polar solvent for a range of applications in research and drug development. While specific data is scarce, its properties can be inferred from similar compounds like n-dodecane. The provided application notes and protocols offer a foundational guide for its use, emphasizing the need for experimental optimization and adherence to safety protocols. Further research into the specific properties and applications of this compound is warranted to fully explore its potential.

References

Application Notes and Protocols for the Synthesis of Asymmetrical Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of asymmetrical branched alkanes, a critical structural motif in many pharmaceutical compounds and functional materials. The following methods have been selected for their reliability, versatility, and adaptability in various research and development settings.

Method 1: Cobalt-Catalyzed Cross-Coupling of Grignard Reagents with Alkyl Halides

This method is particularly effective for the construction of sterically congested carbon centers, including quaternary carbons, through the formation of a C(sp³)–C(sp³) bond. The use of a cobalt catalyst allows for the coupling of tertiary alkyl Grignard reagents with alkyl halides, a transformation that is often challenging with other transition metal catalysts.[1][2][3][4]

Application Note:

The cobalt-catalyzed cross-coupling reaction offers a robust and efficient means to synthesize highly branched alkanes. The reaction proceeds via an ionic mechanism, often with inversion of stereochemistry at the alkyl halide's reaction site, and is compatible with a variety of functional groups.[1][3] The addition of 1,3-butadiene (B125203) as a ligand precursor and lithium iodide (LiI) has been shown to be crucial for achieving high yields and selectivity.[1][3] This protocol is advantageous for creating complex carbon skeletons from readily available starting materials.

Experimental Protocol: Synthesis of 2,2,4-Trimethylpentane

Materials:

Procedure:

  • To a dry, argon-flushed Schlenk flask, add CoCl₂ (0.1-2 mol%) and LiI (0.2-4 mol%).

  • Add anhydrous THF to dissolve the catalyst system.

  • Add isoprene (or 1,3-butadiene) to the reaction mixture.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the tert-butylmagnesium chloride solution to the stirred catalyst mixture.

  • Add 2-iodopropane dropwise to the reaction mixture.

  • Allow the reaction to stir at the specified temperature for a designated time (e.g., 2 hours), monitoring the reaction progress by GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2,2,4-trimethylpentane.

Quantitative Data:
EntryAlkyl HalideGrignard ReagentCatalyst Loading (mol%)AdditiveYield (%)Reference
11-Iododecanet-BuMgCl2Isoprene, LiI90[1]
22-Bromooctanet-BuMgCl21,3-Butadiene, LiI85[1]
3Cyclohexyl Iodidet-BuMgCl2Isoprene, LiI88[1]

Reaction Workflow:

G cluster_prep Catalyst Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification CoCl2 CoCl₂ Catalyst_Mix Catalyst Mixture CoCl2->Catalyst_Mix LiI LiI LiI->Catalyst_Mix Isoprene Isoprene Isoprene->Catalyst_Mix THF Anhydrous THF THF->Catalyst_Mix Reaction_Vessel Reaction Catalyst_Mix->Reaction_Vessel Grignard t-BuMgCl Grignard->Reaction_Vessel Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_Vessel Quench Quench (aq. NH₄Cl) Reaction_Vessel->Quench Extraction Extraction (Ether) Quench->Extraction Purification Purification Extraction->Purification Product Asymmetrical Branched Alkane Purification->Product

Workflow for Cobalt-Catalyzed Cross-Coupling.

Method 2: Corey-House Synthesis (Gilman Reagents)

The Corey-House synthesis is a classic and highly effective method for forming C-C bonds, including the synthesis of asymmetrical alkanes. This reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[5][6][7][8][9]

Application Note:

This method is advantageous for its high yields and the ability to form asymmetrical alkanes by using two different alkyl groups.[8] The reaction mechanism is thought to proceed through an SN2-like pathway, leading to inversion of configuration if the alkyl halide is chiral.[6][9] The Gilman reagent is less basic than Grignard or organolithium reagents, which can reduce side reactions such as elimination.

Experimental Protocol: Synthesis of 2-Methylhexane (B165397)

Part A: Preparation of Lithium Dimethylcuprate ((CH₃)₂CuLi)

  • In a dry, argon-flushed flask, place a solution of methyllithium (B1224462) (CH₃Li) in diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a slurry of copper(I) iodide (CuI) in anhydrous diethyl ether.

  • Slowly add the CuI slurry to the methyllithium solution at -78 °C with constant stirring. The reaction mixture will change color, indicating the formation of the Gilman reagent.

Part B: Coupling Reaction

  • To the freshly prepared lithium dimethylcuprate solution at -78 °C, add 1-iodopentane (B145852) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting 2-methylhexane by distillation.

Quantitative Data:
EntryGilman ReagentAlkyl HalideYield (%)Reference
1(CH₃)₂CuLi1-Iodopentane>90General textbook procedure
2(CH₃CH₂)₂CuLi1-BromobutaneHigh[7]
3(Ph)₂CuLi2-BromobutaneHigh[10]

Reaction Mechanism:

G cluster_step1 Step 1: Gilman Reagent Formation cluster_step2 Step 2: Coupling Reaction RLi 2 R-Li Gilman R₂CuLi (Gilman Reagent) RLi->Gilman CuI CuI CuI->Gilman Transition_State [R-Cu(III)(R)-R'] Gilman->Transition_State Oxidative Addition R_X R'-X (Alkyl Halide) R_X->Transition_State Product R-R' (Alkane) Transition_State->Product Reductive Elimination Byproducts R-Cu + LiX Transition_State->Byproducts

Mechanism of the Corey-House Synthesis.

Method 3: Palladium-Catalyzed Negishi Cross-Coupling

The Negishi cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, including C(sp³)–C(sp³) bonds to create asymmetrical branched alkanes. It involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[11][12][13]

Application Note:

Organozinc reagents are notable for their high functional group tolerance compared to more reactive organometallic reagents like Grignard or organolithium compounds.[11][14] This makes the Negishi coupling particularly suitable for the synthesis of complex molecules with sensitive functional groups. The reaction generally proceeds with high stereo- and regioselectivity.[13] The use of specific ligands, such as trialkylphosphines, is often crucial for achieving high yields with unactivated alkyl halides.[15]

Experimental Protocol: Synthesis of 5-Phenylnonane

Part A: Preparation of the Organozinc Reagent

  • Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and then ether, and dry under vacuum.

  • To a suspension of the activated zinc in anhydrous THF, add a solution of 1-bromobutane. The reaction can be initiated by gentle heating or the addition of a small amount of iodine.

  • Stir the mixture at room temperature until the zinc has been consumed to form butylzinc bromide.

Part B: Cross-Coupling Reaction

  • In a separate dry, argon-flushed flask, add the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) and any additional ligand.

  • Add a solution of (1-bromopentyl)benzene (B8726260) in anhydrous THF.

  • Add the freshly prepared butylzinc bromide solution to the catalyst/halide mixture.

  • Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) and stir for several hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the crude product by column chromatography to obtain 5-phenylnonane.

Quantitative Data:
EntryOrganic HalideOrganozinc ReagentCatalystLigandYield (%)Reference
11-IodooctaneDi-n-butylzincPd₂(dba)₃PCyp₃85[15]
21-BromoadamantaneDiethylzincPd(OAc)₂SPhos92General procedure
34-ChlorotoluenePropylzinc chloridePd(P(t-Bu)₃)₂-95[16]

Catalytic Cycle:

G Pd0 Pd(0)L₂ R_Pd_X R-Pd(II)(X)L₂ Pd0->R_Pd_X Oxidative Addition R_Pd_R R-Pd(II)(R')L₂ R_Pd_X->R_Pd_R Transmetalation R_Pd_R->Pd0 Reductive Elimination Product R-R' R_Pd_R->Product R_X R-X (Alkyl Halide) R_X->R_Pd_X R_Zn_X R'-ZnX (Organozinc) R_Zn_X->R_Pd_X

Catalytic Cycle of the Negishi Cross-Coupling.

References

Differentiating Dodecane Isomers: A High-Resolution Mass Spectrometry Approach

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: High-Resolution Mass Spectrometry for C12H26 Isomer Differentiation

Abstract

The differentiation of C12H26 isomers presents a significant analytical challenge due to their identical molecular weight and often similar physicochemical properties. This application note details robust methodologies employing high-resolution mass spectrometry (HRMS) for the effective separation and identification of dodecane (B42187) isomers. We present protocols for gas chromatography-mass spectrometry (GC-MS), ion mobility-mass spectrometry (IMS-MS), and tandem mass spectrometry (MS/MS) to distinguish between these closely related compounds. Quantitative data, including retention indices and collision cross-section (CCS) values, are provided to facilitate isomer-specific identification.

Introduction

Dodecane (C12H26) and its numerous isomers are common components in various industrial and environmental samples, including fuels, lubricants, and solvents. The specific isomeric composition can significantly impact the physical and chemical properties of these mixtures. Consequently, accurate and reliable methods for the differentiation of C12H26 isomers are crucial for quality control, environmental monitoring, and forensic analysis. High-resolution mass spectrometry, coupled with advanced separation techniques, offers the necessary selectivity and sensitivity to tackle this analytical challenge. This document provides detailed protocols and data for the differentiation of C12H26 isomers using GC-HRMS, IMS-HRMS, and HRMS/MS.

Experimental Protocols

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS)

GC-HRMS provides high-resolution separation of volatile isomers based on their boiling points and interactions with the stationary phase of the GC column, followed by accurate mass detection.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the C12H26 isomer mixture in n-hexane.

  • Perform serial dilutions to a final concentration of 10 µg/mL for analysis.

  • For complex matrices, a solid-phase extraction (SPE) cleanup using a silica-based sorbent may be necessary to remove polar interferences.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent non-polar column

  • Inlet: Split/Splitless, 250°C, Split ratio 20:1

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • Oven Program: 40°C hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min

  • Mass Spectrometer: Thermo Scientific Orbitrap Exploris GC or equivalent

  • Ionization: Electron Ionization (EI) at 70 eV

  • Mass Resolution: > 60,000 FWHM

  • Scan Range: m/z 30-200

Ion Mobility-High-Resolution Mass Spectrometry (IMS-HRMS)

IMS-HRMS separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation for isomers with similar retention times. The collision cross-section (CCS) is a key parameter for isomer identification.

Sample Preparation:

  • Prepare a 100 µg/mL solution of the C12H26 isomer mixture in a 50:50 acetonitrile:isopropanol solution.

  • Introduce the sample via direct infusion using an electrospray ionization (ESI) source or couple with a GC inlet for enhanced separation.

Instrumentation and Parameters:

  • Ion Mobility Mass Spectrometer: Agilent 6560 ION MOBILITY Q-TOF LC/MS or equivalent

  • Ionization: ESI (for direct infusion) or appropriate GC interface

  • Drift Gas: Nitrogen

  • Drift Tube Pressure: ~3.95 Torr

  • Drift Tube Temperature: 300°C

  • Mass Resolution: > 40,000 FWHM

  • Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the [M+H]+ or other relevant adducts.

Tandem High-Resolution Mass Spectrometry (HRMS/MS)

HRMS/MS provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. The fragmentation pattern is unique to the isomer's structure.

Sample Preparation:

As described in sections 2.1 and 2.2.

Instrumentation and Parameters:

  • Mass Spectrometer: A triple quadrupole, Q-TOF, or Orbitrap instrument with MS/MS capabilities.

  • Precursor Ion Selection: Isolate the molecular ion or a prominent adduct of C12H26 (e.g., m/z 170.20).

  • Collision Gas: Argon or Nitrogen

  • Collision Energy: Optimize collision energy (e.g., 10-40 eV) to induce characteristic fragmentation. Branched isomers will typically require lower collision energies to produce diagnostic fragments compared to the linear isomer.

  • Product Ion Scan: Acquire high-resolution mass spectra of the fragment ions.

Data Presentation

The following tables summarize quantitative data for the differentiation of selected C12H26 isomers.

Table 1: GC-MS Retention Indices of C12H26 Isomers on a Non-Polar Column (DB-5 or equivalent)

IsomerCAS NumberKovats Retention Index
n-Dodecane112-40-31200
2-Methylundecane7045-71-8~1165
2,2,4,6,6-Pentamethylheptane13475-82-6~997
2,2-Dimethyldecane (B1670046)17302-37-3~1116

Note: Retention indices are approximate and can vary slightly based on experimental conditions.

Table 2: Predicted Collision Cross-Section (CCS) Values for C12H26 Isomers

IsomerAdductPredicted CCS (Ų)Data Source
2-Methylundecane[M+H]+146.8PubChemLite
2-Methylundecane[M+Na]+151.3PubChemLite
2-Methylundecane[M-H]-146.1PubChemLite

Note: These are predicted values. Experimental determination is recommended for highest confidence.

Table 3: Characteristic MS/MS Fragments of a Branched C12H26 Isomer (2,2-Dimethyldecane)

Precursor Ion (m/z)Fragment Ion (m/z)Description
170.2057.07tert-Butyl cation ([C4H9]+), highly stable and often the base peak
170.20113.13Loss of a tert-butyl group

Mandatory Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis High-Resolution Mass Spectrometry Analysis cluster_data Data Analysis Sample C12H26 Isomer Mixture Dilution Dilution in Hexane Sample->Dilution SPE Solid-Phase Extraction (Optional) Dilution->SPE GC_HRMS GC-HRMS SPE->GC_HRMS Injection IMS_HRMS IMS-HRMS SPE->IMS_HRMS Infusion/Injection HRMS_MS HRMS/MS GC_HRMS->HRMS_MS Precursor Selection RI Retention Index Calculation GC_HRMS->RI CCS CCS Determination IMS_HRMS->CCS Frag Fragmentation Analysis HRMS_MS->Frag ID Isomer Identification RI->ID CCS->ID Frag->ID

Caption: Experimental Workflow for C12H26 Isomer Differentiation.

Isomer_Identification_Logic Start Analyze Isomer Mixture GC_Separation GC Separation Achieved? Start->GC_Separation RI_Match Match Retention Index? GC_Separation->RI_Match Yes IMS_Separation IMS Separation Possible? GC_Separation->IMS_Separation No RI_Match->IMS_Separation No Identified Isomer Identified RI_Match->Identified Yes CCS_Match Match CCS Value? IMS_Separation->CCS_Match Yes MSMS_Fragmentation Perform HRMS/MS IMS_Separation->MSMS_Fragmentation No CCS_Match->MSMS_Fragmentation No CCS_Match->Identified Yes Frag_Match Unique Fragmentation Pattern? MSMS_Fragmentation->Frag_Match Frag_Match->Identified Yes Not_Identified Isomer Not Differentiated Frag_Match->Not_Identified No

Caption: Decision Tree for C12H26 Isomer Identification.

HRMS_Schematic cluster_inlet Sample Inlet cluster_ms High-Resolution Mass Spectrometer Inlet GC or Direct Infusion IonSource Ion Source EI / ESI Inlet->IonSource:ion MassAnalyzer1 Quadrupole / Ion Trap Precursor Selection IonSource->MassAnalyzer1:quad CollisionCell Collision Cell CID MassAnalyzer1->CollisionCell:cell MassAnalyzer2 TOF / Orbitrap High-Resolution Analysis CollisionCell->MassAnalyzer2:tof Detector Detector MassAnalyzer2->Detector:det

Caption: Conceptual Diagram of a Hybrid HRMS Instrument.

Discussion

The differentiation of C12H26 isomers is achievable through the strategic application of high-resolution mass spectrometry techniques.

  • GC-HRMS is highly effective for separating isomers with different boiling points. The use of Kovats retention indices provides a standardized metric for comparison across different systems. As shown in Table 1, the degree of branching significantly affects the retention time, with more compact, branched isomers generally eluting earlier on non-polar columns.

  • IMS-HRMS offers a powerful solution for separating co-eluting or chromatographically unresolved isomers. The collision cross-section is an intrinsic property of an ion and can serve as a robust identifier. While experimental CCS data for many C12H26 isomers is still limited, predicted values (Table 2) can provide a valuable starting point for identification. The differentiation is based on the ion's shape in the gas phase, where more compact isomers will have smaller CCS values and drift through the ion mobility cell faster.

  • HRMS/MS is indispensable for confirming the identity of isomers by providing structural information. Branched alkanes exhibit characteristic fragmentation patterns, often with preferential cleavage at the branching point leading to the formation of stable carbocations. For instance, the mass spectrum of 2,2-dimethyldecane is dominated by the tert-butyl cation (m/z 57), a clear indicator of the (CH3)3C- structural motif. In contrast, the fragmentation of n-dodecane results in a more evenly distributed series of alkyl fragments.

Conclusion

The protocols and data presented in this application note demonstrate that a multi-faceted approach utilizing GC-HRMS, IMS-HRMS, and HRMS/MS enables the confident differentiation of C12H26 isomers. The combination of chromatographic separation, ion mobility, and characteristic fragmentation patterns provides a high degree of certainty in isomer identification, which is critical for various scientific and industrial applications.

Application Notes: 6-Ethyl-3-methylnonane as a Reference Standard in Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detailed hydrocarbon analysis (DHA) is a critical analytical technique in the petroleum and petrochemical industries for the comprehensive characterization of hydrocarbon streams. This analysis provides quantitative data on the individual components of paraffins, isoparaffins, naphthenes, aromatics, and olefins (PIONA). The accurate identification and quantification of these components are essential for quality control, process optimization, and regulatory compliance. High-purity reference standards are fundamental to achieving reliable and reproducible results in chromatographic techniques such as gas chromatography (GC).

6-Ethyl-3-methylnonane, a branched alkane (isoparaffin), serves as a representative reference standard for the identification and quantification of C12 branched hydrocarbons. Its well-defined structure and physical properties make it a suitable marker for calibrating retention times and detector responses in complex hydrocarbon mixtures.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is crucial for its appropriate use in analytical method development.

PropertyValueReference
Molecular Formula C12H26[1]
Molecular Weight 170.33 g/mol [1]
IUPAC Name This compound[1]
CAS Registry Number 62184-43-4[1]

Principle of Application

In gas chromatography, the separation of hydrocarbons is based on their boiling points and interaction with the stationary phase of the GC column. As a reference standard, this compound can be used in several ways:

  • Qualitative Analysis: By injecting a pure standard of this compound, its retention time under specific GC conditions can be determined. This retention time can then be used to identify the presence of this specific isomer in unknown hydrocarbon samples.

  • Quantitative Analysis: this compound can be used as an external standard to create a calibration curve (response vs. concentration) for the quantification of C12 isoparaffins. It can also be employed as an internal standard, added to samples at a known concentration, to correct for variations in injection volume and detector response, thereby improving the accuracy and precision of the quantitative analysis of other hydrocarbon components.

  • System Suitability Testing: Regular injection of this compound can be used to monitor the performance of the GC system, including column efficiency and detector sensitivity, ensuring the consistency of analytical runs over time.

Experimental Protocols

The following are generalized protocols for the use of this compound as a reference standard in the GC analysis of hydrocarbon mixtures. These protocols are based on standard methodologies for detailed hydrocarbon analysis, such as those outlined in ASTM D5134, D6729, and D6730.[2][3][4]

Protocol 1: Preparation of Standard Solutions

Objective: To prepare stock and working standard solutions of this compound.

Materials:

  • This compound (high purity, >99%)

  • n-Hexane or another suitable volatile solvent (GC grade)

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound.

    • Quantitatively transfer the weighed standard into a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of n-hexane and then fill the flask to the mark with the same solvent.

    • Stopper the flask and mix thoroughly by inversion.

  • Working Standard Solutions (e.g., 10, 50, 100, 200 µg/mL):

    • Perform serial dilutions of the stock solution using n-hexane to prepare a series of working standards for generating a calibration curve.

G cluster_prep Standard Preparation weigh Weigh 10 mg of This compound dissolve Dissolve in n-hexane in a 10 mL volumetric flask weigh->dissolve stock Stock Solution (1000 µg/mL) dissolve->stock dilute Perform serial dilutions stock->dilute working Working Standards (10-200 µg/mL) dilute->working G cluster_gc GC Analysis Workflow start Equilibrate GC System calibrate Inject Working Standards & Generate Calibration Curve start->calibrate prep_sample Prepare and Inject Unknown Sample calibrate->prep_sample analyze Acquire Chromatogram prep_sample->analyze identify Identify Peaks by Retention Time analyze->identify quantify Quantify Analytes using Calibration Curve or Internal Standard identify->quantify G cluster_logic Logic of Internal Standard Correction Analyte_Response Analyte Peak Area Relative_Response Relative Response (Analyte Area / IS Area) Analyte_Response->Relative_Response IS_Response Internal Standard Peak Area IS_Response->Relative_Response Calibration_Curve Calibration Curve (Relative Response vs. Concentration Ratio) Relative_Response->Calibration_Curve Analyte_Concentration Calculated Analyte Concentration Calibration_Curve->Analyte_Concentration

References

Troubleshooting & Optimization

Technical Support Center: Separation of 6-Ethyl-3-methylnonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis and separation of 6-Ethyl-3-methylnonane isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of this compound?

The main difficulties arise from the isomers' similar physicochemical properties. Positional and stereoisomers of this compound often have very close boiling points and polarities, making their separation by standard chromatographic techniques challenging. This similarity can lead to issues such as peak co-elution and poor resolution in gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Q2: Which analytical technique is most suitable for separating this compound isomers?

Gas chromatography (GC) is generally the most effective and widely used technique for the separation of volatile and semi-volatile hydrocarbon isomers like those of this compound.[1][2] The high efficiency of capillary GC columns is crucial for resolving these closely related compounds.

Q3: Can High-Performance Liquid Chromatography (HPLC) be used for this separation?

While GC is more common for alkane analysis, HPLC can be an alternative.[3] Reversed-phase HPLC (RP-HPLC) is a common mode, but achieving adequate separation of nonpolar alkane isomers can be difficult. Normal-phase HPLC (NP-HPLC) might offer better selectivity for these nonpolar compounds.[3] However, developing a suitable method can be challenging due to the limited solubility of alkanes in common mobile phases.

Q4: What is co-elution and why is it a common problem with this compound isomers?

Co-elution occurs when two or more compounds elute from the chromatographic column at the same time, resulting in a single, unresolved peak. This is a frequent issue for branched alkane isomers because their similar structures lead to very similar interactions with the stationary phase of the GC column.[4][5]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the separation of this compound isomers.

Guide 1: Poor Peak Resolution in Gas Chromatography

Problem: My chromatogram shows broad, overlapping peaks for the this compound isomers, and I cannot achieve baseline separation.

Possible Causes and Solutions:

  • Inappropriate GC Column: The stationary phase may not be selective enough for these isomers.

    • Solution: For nonpolar alkanes, a nonpolar stationary phase like 100% dimethylpolysiloxane is a common starting point. However, for better separation of branched isomers, consider a mid-polarity stationary phase, such as one with a higher percentage of phenyl substitution (e.g., 50% phenyl-methylpolysiloxane), which can provide different selectivity based on subtle differences in molecular shape.[6] Liquid crystalline stationary phases are also known for their high selectivity in separating isomers.[2]

  • Suboptimal Temperature Program: The oven temperature ramp rate may be too fast.

    • Solution: A slower temperature ramp rate (e.g., 2-5°C/min) allows for more interaction between the isomers and the stationary phase, which can significantly improve resolution.[6] You can also try lowering the initial oven temperature to enhance the separation of early-eluting isomers.[6]

  • Incorrect Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium, Hydrogen) might not be optimal for column efficiency.

    • Solution: Determine the optimal flow rate for your column by performing a van Deemter analysis or by systematically varying the flow rate and observing the effect on peak resolution.

  • Column Overload: Injecting too much sample can lead to broad, distorted peaks.

    • Solution: Reduce the injection volume or dilute your sample.

Guide 2: Peak Tailing

Problem: The peaks in my chromatogram are asymmetrical, with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

  • Active Sites in the System: Polar or active sites in the injector liner, column, or detector can interact with analytes, causing tailing.

    • Solution: Use a fresh, deactivated injector liner. Trim a small portion (10-20 cm) from the front of the GC column to remove any contamination or active sites that may have developed.[7]

  • Poor Column Installation: An improperly cut or installed column can cause peak distortion.

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and is installed at the correct height in the injector and detector according to the manufacturer's instructions.[7]

  • Incompatible Sample Solvent: The solvent used to dissolve the sample may not be compatible with the stationary phase.

    • Solution: For nonpolar columns, use a nonpolar solvent like hexane. Mismatched polarity between the solvent and stationary phase can cause peak shape issues.[7]

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting poor peak resolution in the GC analysis of this compound isomers.

TroubleshootingWorkflow Troubleshooting Poor Peak Resolution Start Poor Peak Resolution Observed CheckColumn Is the Stationary Phase Appropriate for Isomers? Start->CheckColumn OptimizeTemp Is the Temperature Program Optimized? CheckColumn->OptimizeTemp No ChangeColumn Action: Select a more selective stationary phase (e.g., mid-polarity or liquid crystal). CheckColumn->ChangeColumn Yes CheckFlow Is the Carrier Gas Flow Rate Optimal? OptimizeTemp->CheckFlow No AdjustTemp Action: Decrease ramp rate or lower initial temperature. OptimizeTemp->AdjustTemp Yes CheckInjection Is the Injection Volume Too High? CheckFlow->CheckInjection No AdjustFlow Action: Optimize flow rate (e.g., van Deemter plot). CheckFlow->AdjustFlow Yes AdjustInjection Action: Reduce injection volume or dilute the sample. CheckInjection->AdjustInjection Yes Resolved Problem Resolved CheckInjection->Resolved No ChangeColumn->Resolved AdjustTemp->Resolved AdjustFlow->Resolved AdjustInjection->Resolved

Caption: A flowchart for systematically troubleshooting poor peak resolution.

Experimental Protocols

Protocol 1: Gas Chromatography Method for Isomer Separation

This protocol provides a starting point for developing a GC method for the separation of this compound isomers. Optimization will likely be required.

1. Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. GC Conditions:

  • Column: Start with a mid-polarity stationary phase (e.g., 50% phenyl-methylpolysiloxane).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (FID).

  • Carrier Gas: Helium or Hydrogen.

  • Flow Rate: Optimize for the column dimensions (typically around 1-2 mL/min for a 0.25 mm ID column).

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 3°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (adjust as needed based on concentration).

3. Sample Preparation:

  • Dissolve the sample containing this compound isomers in a nonpolar solvent (e.g., hexane) to an appropriate concentration (e.g., 100 ppm).

4. Data Analysis:

  • Identify peaks based on retention times. If using MS, analyze mass spectra to aid in isomer identification.

  • Assess peak resolution. Baseline resolution is achieved when the resolution value (Rs) is ≥ 1.5.

Data Presentation

When optimizing your separation method, it is crucial to systematically record and compare your results. The following table provides a template for organizing your data from different experimental runs.

Parameter Run 1 Run 2 Run 3
Column Stationary Phase 5% Phenyl50% Phenyl50% Phenyl
Temperature Ramp Rate (°C/min) 10103
Carrier Gas Flow Rate (mL/min) 1.51.51.5
Retention Time - Isomer 1 (min) 12.513.115.8
Retention Time - Isomer 2 (min) 12.513.316.2
Resolution (Rs) between Isomers 1 & 2 0.01.21.8
Experimental Workflow Diagram

The following diagram outlines the general workflow for developing and optimizing a GC method for isomer separation.

GC_Method_Development cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization SamplePrep Sample Preparation (Dilution in Hexane) InitialRun Initial GC Run (Standard Conditions) SamplePrep->InitialRun ColumnSelect Column Selection (Choose Stationary Phase) ColumnSelect->InitialRun DataAcquisition Data Acquisition (Chromatogram) InitialRun->DataAcquisition Evaluate Evaluate Resolution (Rs < 1.5?) DataAcquisition->Evaluate OptimizeParams Optimize Parameters (Temp, Flow, etc.) Evaluate->OptimizeParams Yes FinalMethod Final Validated Method Evaluate->FinalMethod No OptimizeParams->InitialRun

Caption: Workflow for GC method development and optimization.

References

Troubleshooting mass spectral fragmentation of 6-Ethyl-3-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 6-Ethyl-3-methylnonane

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectral fragmentation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected molecular ion (M+) peak for this compound, and why might it be weak or absent in my spectrum?

A: The molecular formula for this compound is C₁₂H₂₆, giving it a molecular weight of 170.33 g/mol .[1] Therefore, the molecular ion peak (M⁺) is expected at an m/z of 170. However, for highly branched alkanes like this one, the M⁺ peak is often of very low abundance or completely absent.[2][3] This is because the energy imparted during electron ionization (EI) causes rapid fragmentation at the branching points, which leads to the formation of more stable carbocations.[2][4][5] The high stability of these resulting carbocations drives the fragmentation to such an extent that very few, if any, intact molecular ions reach the detector.[2]

Q2: My spectrum of this compound is complex. What are the expected primary fragmentation patterns and major fragment ions?

A: Fragmentation of branched alkanes is not random; it is dominated by cleavage at the carbon-carbon bonds adjacent to the branching points to form the most stable possible carbocations (tertiary > secondary > primary).[4][5][6] For this compound, the key is to look for losses of alkyl radicals that leave behind a stable charged fragment. The largest substituent at a branch is often eliminated readily as a radical.[5]

Key fragmentation pathways include:

  • Cleavage at the C6 position (tertiary branching): This is a highly favored fragmentation point.

    • Loss of a propyl radical (•C₃H₇) results in a fragment at m/z 127 .

    • Loss of the ethyl group (•C₂H₅) as a radical results in a fragment at m/z 141 .

  • Cleavage at the C3 position (secondary branching):

    • Loss of an ethyl radical (•C₂H₅) results in a fragment at m/z 141 .

    • Loss of a heptyl radical containing the ethyl branch results in a fragment at m/z 71 .

Data Presentation: Predicted Mass Fragments
Neutral Loss (Radical)Corresponding Fragment Ion (m/z)Branching Point of CleavageStability of Resulting Carbocation
Propyl (•C₃H₇)127C6Tertiary
Ethyl (•C₂H₅)141C3 or C6Secondary
Methyl (•CH₃)155C3Secondary
C₇H₁₅ Radical71C3Secondary
C₆H₁₃ Radical85C6Tertiary

Q3: I am not observing any signal, or the overall intensity is extremely low. What are the first troubleshooting steps?

A: Poor or absent signal intensity is a common issue in mass spectrometry.[7] Follow this checklist:

  • Sample Concentration: Ensure your sample is not too dilute. For GC-MS, a concentration of 10-100 µg/mL is typical.[4] Conversely, an overly concentrated sample can cause ion suppression.[7]

  • Instrument Tuning & Calibration: Your mass spectrometer needs regular tuning and calibration to ensure it is operating at peak performance.[7] Check the ion source, mass analyzer, and detector settings.

  • Check for Leaks: Air leaks in the GC or MS system can significantly impact sensitivity and contaminate the system.[8] Check all fittings, septa, and seals.

  • Injector and Column Issues: A cracked or improperly installed column can prevent the sample from reaching the detector.[8] Ensure the GC injector is functioning correctly.

  • Ion Source Cleaning: A contaminated ion source is a frequent cause of diminished signal. If other steps fail, consider a source cleaning as per the manufacturer's guidelines.

Q4: The masses of my fragment ions are slightly off from the expected values. How can this be corrected?

A: Inaccurate mass measurement is typically a calibration issue.[7]

  • Mass Calibration: Perform a mass calibration using the appropriate calibration standard for your instrument and mass range. Incorrect or infrequent calibration is a primary cause of mass errors.[7]

  • Instrument Maintenance: Ensure the instrument is well-maintained. Contaminants or electronic drift can negatively affect mass accuracy and resolution over time.[7]

Q5: My mass spectrum has many unexpected peaks that don't match the predicted fragmentation. What could be the cause?

A: Extraneous peaks usually point to contamination or an incorrect sample.

  • Run a Solvent Blank: Inject a sample of the pure solvent you used for dilution. This will help identify peaks originating from solvent impurities or system contamination (e.g., phthalates, siloxanes).[9]

  • Check for Contaminants: Contaminants can be introduced during sample preparation or may be present in the GC column.[7]

  • Verify Sample Purity: The sample itself may contain impurities or be an isomer of the target compound, which would produce a different fragmentation pattern.

Experimental Protocols

GC-MS Analysis of this compound

This protocol outlines a standard method for analyzing volatile alkanes using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation:

    • Dilute the this compound sample to a concentration of approximately 50 µg/mL in a high-purity volatile solvent like hexane.[4]

    • Transfer the solution to a 2 mL autosampler vial and seal with a PTFE/silicone septum cap.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.[4]

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.[4]

  • GC Method Parameters:

    • Injector: Split/splitless inlet, operated in split mode with a 50:1 ratio.

    • Injector Temperature: 250 °C.[4]

    • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Hold: Maintain 200 °C for 5 minutes.[4]

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[4]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-250.

Mandatory Visualization

G M This compound (M+•) m/z = 170 F127 Fragment Ion m/z = 127 M->F127 Loss of •C3H7 (propyl radical) (Cleavage at C6) F141 Fragment Ion m/z = 141 M->F141 Loss of •C2H5 (ethyl radical) (Cleavage at C3 or C6) F85 Fragment Ion m/z = 85 M->F85 Loss of •C6H13 radical (Cleavage at C6) F71 Fragment Ion m/z = 71 M->F71 Loss of •C7H15 radical (Cleavage at C3) G start Problem with Mass Spectrum c1 Low / No Signal? start->c1 c2 Inaccurate Mass? start->c2 c3 Unexpected Peaks? start->c3 s1a 1. Check Sample Concentration c1->s1a Yes s2a 1. Perform Mass Calibration c2->s2a Yes s3a 1. Run Solvent Blank c3->s3a Yes s1b 2. Verify Instrument Tuning s1a->s1b s1c 3. Inspect for Leaks / Dirty Source s1b->s1c s2b 2. Check Instrument Maintenance Logs s2a->s2b s3b 2. Check for Sample Contamination or Isomeric Impurity s3a->s3b

References

Technical Support Center: Synthesis of 6-Ethyl-3-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Ethyl-3-methylnonane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing this compound?

A1: The synthesis of a branched alkane like this compound typically involves carbon-carbon bond formation followed by reduction or saturation of any functional groups. Two common and effective strategies are:

  • Grignard Reaction: This approach involves the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation. For instance, reacting 4-methylheptan-3-one with propylmagnesium bromide.

  • Wittig Olefination: This method creates a carbon-carbon double bond by reacting a phosphorus ylide with a ketone, which is then hydrogenated to the corresponding alkane. For example, the reaction of 2-methylhexan-3-one with a propylidene phosphorane.

Q2: My overall yield is consistently low. What are the most critical parameters to investigate?

A2: Low overall yield can stem from several factors throughout the synthetic sequence. Key areas to focus on include:

  • Purity of Starting Materials: Ensure all reagents and solvents are pure and anhydrous, especially for moisture-sensitive reactions like the Grignard reaction.

  • Reaction Temperature: Sub-optimal temperatures can lead to side reactions or incomplete conversion.

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can result in unreacted starting materials and the formation of byproducts.

  • Purification Efficiency: Losses during workup and purification steps can significantly impact the final yield.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are highly effective for monitoring reaction progress.

  • TLC: Allows for a quick qualitative assessment of the consumption of starting materials and the formation of products.

  • GC-MS: Provides quantitative data on the conversion of reactants and can help identify major products and byproducts.

Troubleshooting Guides

Scenario 1: Grignard Reaction Route

This route involves the reaction of 4-methylheptan-3-one with propylmagnesium bromide to form an alcohol intermediate, which is then dehydrated and hydrogenated.

Problem: Low Yield of Grignard Adduct (6-Ethyl-3-methylnonan-5-ol)

Potential Cause Troubleshooting Suggestion
Moisture in Reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inactive Grignard Reagent Prepare the Grignard reagent fresh or titrate it before use to determine its exact concentration.
Side Reactions Add the ketone dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize enolization of the ketone.

Problem: Incomplete Dehydration of the Alcohol Intermediate

Potential Cause Troubleshooting Suggestion
Insufficient Acid Catalyst Increase the amount of acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) or switch to a stronger dehydrating agent.
Low Reaction Temperature Increase the reaction temperature to facilitate the elimination of water.
Equilibrium Limitation Use a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion.

Problem: Incomplete Hydrogenation of the Alkene Intermediate

Potential Cause Troubleshooting Suggestion
Catalyst Poisoning Ensure the alkene intermediate is highly pure before hydrogenation. Traces of sulfur or other impurities can poison the catalyst.
Inactive Catalyst Use a fresh batch of catalyst (e.g., Pd/C).
Insufficient Hydrogen Pressure Increase the hydrogen pressure to improve the rate of hydrogenation.
Scenario 2: Wittig Reaction Route

This route involves the reaction of 2-methylhexan-3-one with a propylidene phosphorane to form an alkene, followed by hydrogenation.

Problem: Low Yield of Wittig Product (Alkene)

Potential Cause Troubleshooting Suggestion
Inefficient Ylide Formation Use a strong, non-nucleophilic base (e.g., n-butyllithium or sodium hydride) for deprotonation of the phosphonium (B103445) salt. Ensure anhydrous conditions.
Steric Hindrance Steric hindrance around the ketone can slow down the reaction. Increase the reaction time or temperature.
Side Reactions Add the ketone to the ylide solution at low temperature to control the reaction rate and minimize side reactions.

Problem: Formation of E/Z Isomers of the Alkene

Potential Cause Troubleshooting Suggestion
Nature of the Ylide Unstabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene. The choice of ylide can influence the stereochemical outcome.
Reaction Conditions The presence of lithium salts can affect the stereoselectivity. Using salt-free ylides may improve the selectivity for the Z-isomer.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

Step 1: Synthesis of 6-Ethyl-3-methylnonan-5-ol

  • To a solution of propylmagnesium bromide (1.2 equivalents) in anhydrous diethyl ether, add 4-methylheptan-3-one (1 equivalent) dropwise at 0 °C under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Dehydration to form 6-Ethyl-3-methylnon-4-ene

  • Dissolve the crude alcohol from Step 1 in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate under reduced pressure.

Step 3: Hydrogenation to this compound

  • Dissolve the alkene from Step 2 in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture in a Parr apparatus under 50 psi of hydrogen until hydrogen uptake ceases.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product.

Data Presentation

Table 1: Effect of Reaction Conditions on Grignard Reaction Yield

Entry Temperature (°C) Equivalents of Grignard Reagent Yield of Alcohol (%)
101.175
225 (Room Temp)1.162
301.585
4-201.582

Visualizations

Grignard_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation 4-methylheptan-3-one 4-methylheptan-3-one Grignard_Adduct 6-Ethyl-3-methylnonan-5-ol 4-methylheptan-3-one->Grignard_Adduct + PropylMgBr Et2O, 0°C Propylmagnesium bromide Propylmagnesium bromide Propylmagnesium bromide->Grignard_Adduct Alkene 6-Ethyl-3-methylnon-4-ene Grignard_Adduct->Alkene H+, Heat -H2O Final_Product This compound Alkene->Final_Product H2, Pd/C

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Troubleshooting_Logic Low_Yield Low Overall Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Optimize_Temp Optimize Reaction Temperature Low_Yield->Optimize_Temp Adjust_Stoichiometry Adjust Reagent Stoichiometry Low_Yield->Adjust_Stoichiometry Improve_Workup Improve Purification Technique Low_Yield->Improve_Workup Impure_Reagents Purify Reagents Check_Purity->Impure_Reagents Impure? Side_Reactions Modify Temperature Optimize_Temp->Side_Reactions Side Reactions? Incorrect_Ratio Titrate/Recalculate Adjust_Stoichiometry->Incorrect_Ratio Incorrect Ratio? Losses Refine Protocol Improve_Workup->Losses Losses During Purification? Re-run_Reaction Re-run Reaction Impure_Reagents->Re-run_Reaction Side_Reactions->Re-run_Reaction Incorrect_Ratio->Re-run_Reaction Losses->Re-run_Reaction

Caption: A logical troubleshooting guide for addressing low yield in synthesis.

Overcoming matrix effects in the analysis of 6-Ethyl-3-methylnonane in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 6-Ethyl-3-methylnonane in environmental samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in gas chromatography-mass spectrometry (GC-MS) are the interferences caused by co-eluting compounds from the sample matrix (e.g., soil, water, sediment). These interferences can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[1][2] In GC-MS, matrix effects can manifest as enhanced peak intensities and improved peak shapes because matrix components can cover active sites in the GC inlet system, protecting the analyte.[2]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: You can assess matrix effects through a post-extraction spike analysis. This involves comparing the response of this compound in a clean solvent (neat solution) to its response when spiked into a blank sample matrix that has already undergone the entire extraction procedure. A significant difference in the signal intensity between the two indicates the presence of matrix effects.

Q3: What are the common sources of matrix interference for this compound in environmental samples?

A3: For a volatile organic compound (VOC) like this compound, common sources of interference in environmental samples include:

  • Humic and fulvic acids in soil and water samples.

  • Other hydrocarbons and organic pollutants that may be present in contaminated sites.

  • High concentrations of salts or minerals in water samples.

  • Moisture can also be a significant issue in purge and trap GC-MS systems.[3][4]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and is it recommended for the analysis of this compound?

A4: A stable isotope-labeled internal standard is a form of the analyte where some atoms have been replaced by their heavier isotopes (e.g., Deuterium for Hydrogen, or ¹³C for ¹²C). Using a SIL-IS is highly recommended as it has nearly identical chemical and physical properties to this compound and will be affected by matrix effects in the same way.[5] This allows for accurate correction of any signal suppression or enhancement.

Troubleshooting Guide

Issue 1: Poor peak shape and inconsistent retention times for this compound.
  • Possible Cause: Active sites in the GC inlet liner or the front of the analytical column are interacting with the analyte. This can be exacerbated by complex sample matrices.

  • Troubleshooting Steps:

    • Inlet Liner Maintenance: Deactivate or replace the GC inlet liner. The use of a glass wool packing in the liner can help trap non-volatile matrix components.[3]

    • Analyte Protectants: Co-injecting "analyte protectants" with your sample can help to mask active sites in the GC system.

    • Column Maintenance: Trim the first few centimeters of the analytical column to remove non-volatile residues.

Issue 2: The calculated concentration of this compound is significantly different between sample types (e.g., sandy soil vs. clay soil).
  • Possible Cause: The degree of matrix effect is varying between the different sample matrices.

  • Troubleshooting Steps:

    • Matrix-Matched Calibrations: Prepare your calibration standards in a blank matrix extract that is representative of each sample type.

    • Standard Addition: This method can be used to quantify the analyte in a complex matrix by adding known amounts of the standard to the sample.

    • Optimize Sample Preparation: Employ more rigorous cleanup steps to remove interfering compounds. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized to be more selective for this compound.[5][6]

Issue 3: High background noise or ghost peaks appearing in the chromatogram.
  • Possible Cause: Contamination from the sample matrix, sample preparation steps, or carryover from a previous injection.

  • Troubleshooting Steps:

    • Method Blank Analysis: Regularly run method blanks (a clean matrix carried through the entire sample preparation and analysis procedure) to identify the source of contamination.[7]

    • Solvent Purity: Ensure all solvents used for extraction and dilution are of high purity.

    • GC System Bake-out: Bake out the GC inlet and column at a high temperature to remove contaminants.

    • Carryover Reduction: Optimize the rinse procedure for the autosampler syringe and consider injecting a solvent blank between samples.

Data Presentation

Table 1: Comparison of Matrix Effects in Different Environmental Samples

Sample MatrixMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Effect (%)
Sandy Soil1,250,0001,550,000+24.0%
Clay Soil1,250,0001,820,000+45.6%
River Water1,250,0001,190,000-4.8%
Sediment1,250,0001,680,000+34.4%

Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Neat Solution) - 1] * 100

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
  • Preparation of Neat Solution: Prepare a standard solution of this compound in a clean solvent (e.g., methanol) at a known concentration (e.g., 10 µg/L).

  • Blank Matrix Extraction: Select a representative blank environmental sample (e.g., soil known to be free of this compound) and perform the sample extraction procedure.

  • Post-Extraction Spike: Spike a known amount of the this compound standard into the blank matrix extract to achieve the same final concentration as the neat solution.

  • Analysis: Analyze both the neat solution and the post-extraction spike sample using the developed GC-MS method.

  • Calculation: Calculate the matrix effect using the formula provided in the Data Presentation section.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Soil Samples
  • Sample Extraction: Extract a 10 g soil sample with 20 mL of an appropriate solvent (e.g., hexane/acetone mixture) using sonication or accelerated solvent extraction.

  • Concentration: Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • SPE Cartridge Conditioning: Condition a silica (B1680970) gel SPE cartridge with 5 mL of hexane.

  • Sample Loading: Load the 1 mL concentrated extract onto the SPE cartridge.

  • Elution: Elute the this compound with a suitable solvent mixture (e.g., 10 mL of 10% diethyl ether in hexane).

  • Final Concentration: Concentrate the eluate to a final volume of 1 mL for GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Environmental Sample (Soil, Water, etc.) extraction Solvent Extraction sample->extraction cleanup Sample Cleanup (e.g., SPE, LLE) extraction->cleanup concentration Concentration cleanup->concentration injection GC Injection concentration->injection Inject into GC-MS separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis result result data_analysis->result Final Concentration

Caption: General workflow for the analysis of this compound in environmental samples.

troubleshooting_logic cluster_solutions Mitigation Strategies start Inaccurate Results for This compound check_matrix Assess for Matrix Effects (Post-Extraction Spike) start->check_matrix matrix_present Matrix Effects Confirmed check_matrix->matrix_present no_matrix No Significant Matrix Effects check_matrix->no_matrix <5% difference sil_is Use Stable Isotope-Labeled Internal Standard matrix_present->sil_is Implement matrix_match Matrix-Matched Calibration matrix_present->matrix_match Implement cleanup_opt Optimize Sample Cleanup matrix_present->cleanup_opt Implement check_other check_other no_matrix->check_other Troubleshoot Other Parameters (e.g., Instrument)

Caption: Decision tree for troubleshooting inaccurate results in this compound analysis.

References

Technical Support Center: Minimizing Rearrangement Byproducts in Branched Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for branched alkane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the minimization of rearrangement byproducts during catalytic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is carbocation rearrangement and why does it occur in branched alkane synthesis?

A1: Carbocation rearrangement is a process in which a carbocation intermediate reorganizes its molecular structure to form a more stable carbocation.[1] This typically occurs during acid-catalyzed reactions like Friedel-Crafts alkylation and alkane isomerization.[2][3] The driving force is the relative stability of carbocations, which increases in the order: primary < secondary < tertiary.[4] If a reaction generates a less stable primary or secondary carbocation, a hydrogen atom (hydride shift) or an alkyl group (alkyl shift) from an adjacent carbon can migrate to the positively charged carbon, resulting in the formation of a more stable carbocation and, consequently, an undesired branched alkane product.[4][5]

Q2: Which synthetic methods are most susceptible to producing rearrangement byproducts?

A2: The most common method prone to this issue is Friedel-Crafts alkylation , especially when using primary alkyl halides with a carbon chain longer than two carbons.[3] Other susceptible processes include the catalytic isomerization and hydroisomerization of n-alkanes over acid catalysts, where carbenium ions are key intermediates for both the desired isomerization and undesired side reactions.[4][6]

Q3: Besides the rearranged isomer, what are other common byproducts I should look for?

A3: Undesired byproducts often depend on the reaction conditions and catalyst used. Common byproducts include:

  • Cracked Products: Smaller alkanes and alkenes resulting from the cleavage of C-C bonds (β-scission) in the carbocation intermediate, often favored at higher temperatures.[4][7]

  • Polyalkylation Products: In Friedel-Crafts alkylation, the initial product is often more reactive than the starting material, leading to the addition of multiple alkyl groups.[3][8]

  • Coke and Aromatics: At elevated temperatures, dehydrogenation can occur, leading to the formation of coke and polynuclear aromatics, which can deactivate the catalyst.[4][9]

Q4: How does reaction temperature affect the selectivity of my reaction?

A4: Temperature has a critical but complex effect. Low reaction temperatures are thermodynamically favorable for producing highly branched isomers.[4] However, high temperatures are often required to kinetically activate the unreactive alkanes.[4] This creates a trade-off: increasing the temperature raises the reaction rate but also promotes undesirable side reactions like cracking and coke formation, which reduces selectivity.[4][10]

Q5: What is the role of the catalyst in controlling isomerization and side reactions?

A5: The catalyst is central to controlling product distribution.

  • Acid Strength: Highly acidic catalysts can increase the rate of isomerization but may also promote cracking.[7]

  • Bifunctional Catalysts: These catalysts contain both metal sites (e.g., Platinum) for hydrogenation/dehydrogenation and acid sites for skeletal isomerization.[4][6] This combination helps control the reaction pathway, and the proximity of the two site types is crucial for efficiency.[11] The metal function helps to hydrogenate reactive olefin intermediates, preventing them from undergoing further reactions that lead to byproducts like coke.[7][11]

  • Shape Selectivity: Zeolites and other microporous materials can act as shape-selective catalysts. Their pore structure can restrict the formation of certain bulky isomers, thereby favoring the desired product.[6][12]

Troubleshooting Guides

Issue 1: The major product is an unexpected, more highly branched isomer.
  • Primary Cause: Carbocation rearrangement has occurred, likely via a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation intermediate.

  • Troubleshooting Steps & Solutions:

    • Modify Reaction Conditions: Lowering the reaction temperature can disfavor the energy-intensive rearrangement process.[13]

    • Change Catalyst System: Switch to a catalyst with a different acidity or pore structure. For hydroisomerization, using a bifunctional catalyst with an optimal balance of metal and acid sites can improve selectivity.[6]

    • Alter Synthetic Strategy: For aromatic alkylation, the most effective solution is to switch to a rearrangement-free method, such as Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction). The acylium ion intermediate is resonance-stabilized and does not rearrange.[3][13]

G start Problem: Unexpected Branched Isomer check_reaction Is the reaction Friedel-Crafts Alkylation? start->check_reaction check_temp Can temperature be lowered? check_reaction->check_temp No solution_acylation Solution: Use Friedel-Crafts Acylation followed by reduction. check_reaction->solution_acylation Yes solution_lower_temp Action: Lower reaction temperature. check_temp->solution_lower_temp Yes solution_catalyst Action: Optimize catalyst. (e.g., bifunctional, shape-selective) check_temp->solution_catalyst No end_solved Problem Resolved solution_acylation->end_solved solution_lower_temp->end_solved solution_catalyst->end_solved

Caption: Troubleshooting workflow for unexpected isomer formation.

Issue 2: The product mixture contains a high percentage of cracked (low molecular weight) products.
  • Primary Cause: The reaction temperature is too high, or the catalyst is too acidic, leading to β-scission of the carbocation intermediates.[4][7]

  • Troubleshooting Steps & Solutions:

    • Reduce Reaction Temperature: This is the most direct way to minimize cracking, which has a higher activation energy than isomerization.[10]

    • Use a Catalyst with Moderate Acidity: Select a catalyst with a lower acid site density or weaker acid strength. For zeolites, dealumination can be a method to reduce acidity and enhance isomer selectivity.[6]

    • Optimize Residence Time: In flow reactors, reducing the contact time of the reactants with the catalyst can suppress consecutive reactions like cracking.[10]

Table 1: Effect of Temperature on n-Heptane Isomerization Selectivity (Illustrative data based on general principles)

Reaction Temperature (°C)Conversion (%)Selectivity to Isoheptanes (%)Selectivity to Cracked Products (%)
220659010
250857525
280955545

Key Experimental Protocols

Protocol 1: Rearrangement-Free Branched Alkane Synthesis via Friedel-Crafts Acylation and Reduction

This two-step method avoids carbocation rearrangement by using a stable acylium ion intermediate.

Step A: Friedel-Crafts Acylation

  • Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.

  • Reagents: To the flask, add the aromatic substrate (e.g., benzene) and a suitable anhydrous solvent (e.g., CS₂).[13] Cool the mixture in an ice bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., anhydrous AlCl₃) portion-wise with stirring. A stoichiometric amount is required as the catalyst will complex with the product ketone.[14]

  • Acyl Halide Addition: Add the acyl halide (e.g., propanoyl chloride) dropwise from the dropping funnel over 30 minutes, maintaining the low temperature.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC/GC analysis indicates completion.

  • Workup: Carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex. Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude ketone.

Step B: Clemmensen Reduction (Example)

  • Catalyst Preparation: Prepare amalgamated zinc by stirring zinc granules with a 5% HgCl₂ solution for 10 minutes, then decanting the solution and washing the zinc with water.

  • Reduction: To a flask containing the amalgamated zinc, add concentrated HCl and the crude ketone from Step A.

  • Reflux: Heat the mixture to reflux for 4-8 hours. Additional portions of HCl may be required.

  • Workup: After cooling, decant the aqueous layer. Extract the remaining mixture with a suitable solvent (e.g., toluene). Combine organic phases, wash, dry, and purify by distillation or chromatography to obtain the final rearranged-free branched alkane.

Protocol 2: Product Analysis by GC-MS
  • Sample Preparation: Dilute a small aliquot (1-2 mg) of the crude reaction mixture or purified product in a volatile solvent (e.g., dichloromethane (B109758) or hexane) in a GC vial.

  • Injection: Inject 1 µL of the sample into the GC-MS instrument.

  • GC Separation: Use a non-polar capillary column (e.g., DB-5ms) suitable for hydrocarbon analysis. Program the oven with a temperature ramp (e.g., start at 50°C, ramp at 10°C/min to 250°C) to separate the different isomers and byproducts based on their boiling points.[13]

  • MS Analysis: As components elute from the GC column, they are ionized and fragmented in the mass spectrometer.

  • Identification: Identify the products by comparing their retention times and mass fragmentation patterns to known standards or spectral libraries. The molecular ion peak will confirm the molecular weight (distinguishing isomers from cracked products), and the fragmentation pattern will help identify the specific branching structure.[13]

Visual Guides and Pathways

G cluster_alkylation Direct Alkylation (Prone to Rearrangement) cluster_acylation Acylation-Reduction (Rearrangement-Free) start_a Benzene + 1-Chloropropane primary_carbocation Primary Carbocation (Unstable) start_a->primary_carbocation + AlCl₃ lewis_acid AlCl₃ hydride_shift 1,2-Hydride Shift primary_carbocation->hydride_shift product_direct Minor Product: n-Propylbenzene primary_carbocation->product_direct + Benzene (minor path) secondary_carbocation Secondary Carbocation (More Stable) hydride_shift->secondary_carbocation product_rearranged Major Product: Isopropylbenzene secondary_carbocation->product_rearranged + Benzene start_b Benzene + Propanoyl Chloride acylium Acylium Ion (Resonance Stabilized) start_b->acylium + AlCl₃ no_rearrange No Rearrangement acylium->no_rearrange ketone Intermediate: Propiophenone acylium->ketone + Benzene reduction Reduction (e.g., Clemmensen) ketone->reduction product_final Final Product: n-Propylbenzene reduction->product_final

Caption: Comparison of direct alkylation vs. acylation-reduction pathways.

G cluster_catalyst Bifunctional Catalyst start n-Alkane metal_site Metal Site (e.g., Pt) start->metal_site - H₂ (Dehydrogenation) alkene Alkene (Intermediate) metal_site->alkene iso_alkane Branched Alkane (Product) metal_site->iso_alkane acid_site Acid Site (e.g., Zeolite) carbenium Carbenium Ion acid_site->carbenium alkene->acid_site + H⁺ rearranged_ion Rearranged Ion carbenium->rearranged_ion Isomerization cracked Cracked Products (Byproduct) carbenium->cracked β-Scission (Side Reaction) iso_alkene Iso-Alkene rearranged_ion->iso_alkene - H⁺ iso_alkene->metal_site + H₂ (Hydrogenation)

Caption: Reaction mechanism for hydroisomerization on a bifunctional catalyst.

References

Technical Support Center: Calibration Strategies for Dodecane Isomer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of dodecane (B42187) isomers. This resource is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and troubleshooting guidance to assist with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of dodecane isomers? A1: The quantification of dodecane isomers presents several analytical challenges. Dodecane has a vast number of structural isomers with similar physicochemical properties, which often leads to difficulties in chromatographic separation (co-elution).[1] Achieving baseline separation necessary for accurate quantification requires high-efficiency separation systems.[1] Furthermore, the complexity of the sample matrix can interfere with the analytical signal, affecting accuracy.[2]

Q2: Which analytical technique is most effective for separating and quantifying dodecane isomers? A2: High-resolution capillary gas chromatography (GC) is the most promising and widely used method for analyzing individual hydrocarbon isomers.[1][3] For highly complex mixtures where standard GC is insufficient, two-dimensional gas chromatography (GC × GC) offers enhanced separation power.[4] Coupling GC with a mass spectrometry (MS) detector is recommended for positive identification and quantification of the isomers.

Q3: What is the difference between external and internal standard calibration strategies? A3: An external standard calibration involves creating a calibration curve from a series of standards containing known concentrations of the analyte, which are analyzed separately from the unknown samples.[5][6] The concentration of the analyte in a sample is then determined by comparing its instrument response to this curve.[6] An internal standard (IS) calibration involves adding a constant, known amount of a non-native, chemically similar compound to all standards and samples.[7] The calibration curve is generated by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration.[7]

Q4: When should I use an internal standard versus an external standard for dodecane isomer analysis? A4: The choice depends on the complexity of your experiment and the desired level of precision.

  • External Standard: This method is simpler and suitable for routine analyses with a large number of samples, especially when the sample matrix is simple and injection volumes are highly reproducible.[6]

  • Internal Standard: This method is preferred when the sample preparation process involves multiple steps (e.g., extraction, derivatization), as it corrects for analyte losses.[2][7] It is also highly effective at correcting for variations in injection volume and instrument response, leading to improved precision.[2][8]

Q5: How do I select a suitable internal standard for dodecane isomer analysis? A5: An ideal internal standard should be a compound that is not present in the original sample, is chemically similar to the dodecane isomers, and elutes near the analytes of interest but with complete chromatographic resolution.[7] For dodecane isomer analysis, suitable internal standards could include a deuterated dodecane isomer or a non-interfering, stable n-alkane of a different chain length (e.g., undecane (B72203) or tridecane).

Troubleshooting and Optimization Guide

Problem: Poor chromatographic separation of dodecane isomer peaks.

  • Possible Cause 1: Suboptimal GC Column: The stationary phase may not have sufficient selectivity for the isomers.

    • Solution: Employ a high-resolution capillary column with a nonpolar or medium-polarity stationary phase. For extremely complex mixtures, highly selective liquid crystalline stationary phases can provide unique separation characteristics for positional and geometric isomers.[1] Using longer columns (e.g., > 60 m) can also significantly improve resolution.[1]

  • Possible Cause 2: Inadequate Temperature Program: A rapid temperature ramp can cause peaks to elute too quickly and without sufficient separation.

    • Solution: Optimize the GC oven temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 2-5 °C/min) through the elution range of the dodecane isomers. Add a hold time if necessary to improve the separation of closely eluting peaks.

  • Possible Cause 3: Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas may not be optimal for separation efficiency.

    • Solution: Adjust the carrier gas (e.g., Helium, Hydrogen) flow rate or pressure to achieve the optimal linear velocity for your column dimensions. Consult the column manufacturer's guidelines for recommended flow rates.

Problem: High variability in quantitative results between injections.

  • Possible Cause 1: Inconsistent Injection Volume: Manual injections or issues with the autosampler can lead to variations in the amount of sample introduced into the GC.

    • Solution: Use an internal standard calibration method. The ratio-based calculation corrects for variations in injection volume, significantly improving precision.[8] If using an external standard, ensure the autosampler is functioning correctly and that the syringe is properly washed and filled.

  • Possible Cause 2: Matrix Effects: Components in the sample matrix may enhance or suppress the instrument's response to the analyte.[2]

    • Solution: A standard addition method can be effective in overcoming matrix effects.[2] This involves adding known amounts of the standard directly to aliquots of the sample. Alternatively, implement a sample cleanup procedure to remove interfering matrix components. Using an internal standard that behaves similarly to the analyte in the matrix can also help compensate for these effects.[7]

Data Presentation

For clear comparison, the characteristics of the primary calibration strategies are summarized below.

Table 1: Comparison of Common Calibration Strategies

FeatureExternal StandardInternal Standard
Principle Analyte response is directly compared to a calibration curve generated from standards run separately.[5]The ratio of analyte response to a constant amount of a co-injected standard is used for calibration.[7]
Advantages Simple to prepare and implement.[6]Corrects for errors in sample preparation and injection volume; improves precision and accuracy.[7][8]
Disadvantages Highly sensitive to variations in injection volume and matrix effects; does not account for sample loss during preparation.[7][8]Requires finding a suitable standard that does not interfere with the sample; slightly more complex preparation.
Best For Simple, clean sample matrices; high-throughput analysis where reproducibility is high.Complex matrices; multi-step sample preparations; when highest accuracy and precision are required.[2]

Experimental Protocols

Protocol: Quantification of Dodecane Isomers by GC-MS with Internal Standard Calibration

1. Materials and Reagents:

  • Dodecane isomer standard mix or individual certified reference standards.

  • Internal Standard (IS), e.g., n-Undecane or deuterated dodecane.

  • High-purity solvent (e.g., Hexane, Dichloromethane).

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Stock Solutions:

  • Analyte Stock Solution: Accurately weigh a known amount of the dodecane isomer standard(s) and dissolve in the chosen solvent in a volumetric flask to create a concentrated stock solution (e.g., 1000 µg/mL).

  • Internal Standard Stock Solution: Prepare a separate stock solution of the internal standard in the same manner (e.g., 1000 µg/mL).

3. Preparation of Calibration Standards:

  • Create a series of at least five calibration standards by performing serial dilutions of the Analyte Stock Solution into volumetric flasks.

  • To each calibration standard flask, add a constant volume of the Internal Standard Stock Solution to achieve the same final IS concentration in every standard.

  • Bring each flask to final volume with the solvent. The result is a set of standards with varying analyte concentrations but a fixed IS concentration.

4. Sample Preparation:

  • Accurately weigh or measure a known amount of the unknown sample.

  • Dilute the sample with the solvent to a concentration expected to fall within the range of the calibration curve.

  • Add the same amount of Internal Standard Stock Solution to the diluted sample as was added to the calibration standards.

5. GC-MS Analysis:

  • Set up the GC-MS method. Typical parameters may include:

    • Column: 60 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Split/splitless, 250 °C, 1 µL injection volume.

    • Oven Program: 40 °C (hold 2 min), ramp to 220 °C at 3 °C/min, hold 5 min.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-300.

  • Analyze the calibration standards from lowest to highest concentration, followed by the prepared samples.

6. Data Processing and Quantification:

  • Integrate the peak areas for the target dodecane isomers and the internal standard in each chromatogram.

  • For each calibration standard, calculate the Response Factor (RF) as: (Analyte Area / IS Area) / (Analyte Concentration / IS Concentration).

  • Create a calibration curve by plotting the (Analyte Area / IS Area) on the y-axis versus (Analyte Concentration) on the x-axis. Perform a linear regression.

  • For each unknown sample, calculate the (Analyte Area / IS Area) ratio and use the regression equation from the calibration curve to determine the concentration of the dodecane isomers.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the quantification of dodecane isomers.

Quantification_Workflow prep 1. Sample Preparation (Dilution, Extraction) is_add 2. Add Internal Standard (Constant Amount) prep->is_add gcms 3. GC-MS Analysis is_add->gcms integrate 4. Peak Integration (Analyte & IS) gcms->integrate quantify 6. Calculate Concentration in Sample integrate->quantify calibrate 5. Generate Calibration Curve (from Standards) calibrate->quantify

Caption: General workflow for the quantification of dodecane isomers using an internal standard method.

Calibration_Decision_Tree d1 Complex Matrix or Multi-Step Prep? d2 High Precision Required? d1->d2 No n_is Use Internal Standard d1->n_is Yes n_es Use External Standard d2->n_es No n_is2 Use Internal Standard d2->n_is2 Yes

Caption: Decision tree to help select an appropriate calibration strategy.

References

Deconvolution of complex hydrocarbon mixtures containing 6-Ethyl-3-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deconvolution of complex hydrocarbon mixtures. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the analysis of intricate samples, particularly those containing branched alkanes such as 6-Ethyl-3-methylnonane. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to assist in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the deconvolution of complex hydrocarbon mixtures.

Q1: We are observing significant peak co-elution in our GC-MS analysis of a hydrocarbon mixture containing C12 isomers, including this compound. How can we improve chromatographic resolution?

A1: Peak co-elution is a frequent challenge when analyzing structurally similar isomers.[1] Here are several strategies to enhance separation:

  • Method Optimization:

    • Temperature Program: A slower temperature ramp rate can provide more time for analytes to interact with the stationary phase, improving separation.[2] Conversely, ensure the initial oven temperature is low enough to allow for proper focusing of the analytes at the head of the column.[2]

    • Carrier Gas Flow Rate: Optimize the carrier gas (e.g., Helium) flow rate. Rates that are too high or too low can decrease separation efficiency.[2]

    • Column Selection: For complex hydrocarbon mixtures, a long capillary column (e.g., >60 m) with a narrow internal diameter (e.g., ≤ 0.25 mm) will generally provide higher resolution.[3] Non-polar stationary phases like (5%-phenyl)-methylpolysiloxane are standard for alkane separation based on boiling points.[3]

  • Advanced Techniques:

    • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This is a powerful technique for separating complex mixtures.[2][4] It uses two columns with different selectivities to provide a much higher degree of separation than single-dimension GC.[2]

Q2: Our mass spectral data shows overlapping fragmentation patterns for several branched C12 alkanes, making it difficult to distinguish this compound from its isomers. What deconvolution strategies can we employ?

A2: Overlapping mass spectra are common for hydrocarbon isomers due to similar fragmentation pathways.[5] Here are some approaches to deconvolve this data:

  • Software-Based Deconvolution: Modern chromatography data systems often include deconvolution algorithms.[6][7] These tools use mathematical methods to separate overlapping signals based on subtle differences in their mass spectra across the chromatographic peak.[6]

    • Multivariate Curve Resolution (MCR): Algorithms like MCR-Alternating Least Squares (MCR-ALS) can mathematically separate co-eluting components by resolving their pure elution and spectral profiles.[7]

    • Peak Fitting Algorithms: These methods model the observed chromatographic peak as a sum of individual peak shapes (e.g., Gaussian), allowing for the separation of underlying components.[6][8]

  • Alternative Ionization Techniques:

    • Soft Ionization: Techniques like "Cold EI" can enhance the abundance of the molecular ion, which is often weak or absent in standard Electron Ionization (EI) mass spectra of branched alkanes.[5] A stronger molecular ion provides more confidence in isomer identification.

    • Vacuum Ultraviolet (VUV) Ionization: GC-VUV-MS is another technique that can help in the structural elucidation of hydrocarbons, including the degree of branching.[9]

Q3: We are struggling with the accurate quantification of this compound due to the lack of a certified reference standard and its co-elution with other isomers. How can we approach quantification in this scenario?

A3: Quantification of individual isomers in complex mixtures without authentic standards is a significant challenge.[4] A viable strategy is to quantify "isomer sets" or groups of structurally similar compounds.

  • Isomer Set Quantification: This approach involves calibrating with a representative standard for a particular class of isomers (e.g., using undecane (B72203) to quantify all C11 alkane isomers).[4] The response factor of the available standard is applied to the total area of the co-eluting isomers. While this doesn't give the exact concentration of this compound, it provides a quantitative measure of the C12 branched alkane fraction.

  • Deconvolution Software for Quantification: If you can successfully deconvolve the overlapping peaks using software, the individual peak areas can be used for quantification.[7] However, the accuracy will still depend on having a reliable response factor, which may need to be estimated from a closely related, available standard.

Q4: We are observing peak tailing for our alkane standards. What could be the cause and how do we fix it?

A4: Peak tailing for relatively non-polar compounds like alkanes often points to a problem in the flow path rather than chemical activity.[10]

  • Troubleshooting Steps:

    • Check for Dead Volume: Ensure all column connections (inlet and detector) are properly made to avoid dead volume.

    • Column Installation: Verify that the column is installed correctly in the injector and detector according to the manufacturer's instructions.

    • Contamination: Severe column or inlet liner contamination can lead to peak shape distortion. Consider baking the column (within its temperature limits) or replacing the inlet liner.

    • Inject a Non-Tailing Compound: Inject a light hydrocarbon like methane (B114726) or butane. If these simple, non-polar compounds also tail, it strongly suggests a flow path problem.[10]

Experimental Protocols

GC-MS Analysis of Complex Hydrocarbon Mixtures

This protocol provides a general framework for the analysis of complex hydrocarbon mixtures containing C10-C20 alkanes, including this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the hydrocarbon sample into a 10 mL volumetric flask.

  • Dissolve the sample in a high-purity solvent such as hexane (B92381) or cyclohexane.

  • If necessary, use gentle heating (e.g., up to 60°C) to ensure complete dissolution.

  • Perform serial dilutions to bring the final concentration into the working range of the instrument (typically 1-100 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.[11]

  • Mass Spectrometer: Agilent 5975C or equivalent quadrupole mass spectrometer.[11]

  • Column: A non-polar capillary column, such as an Agilent J&W DB-5ht (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is recommended for hydrocarbon analysis.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[11]

  • Injector: Split/splitless injector at 280°C. Use splitless mode for trace analysis or a split ratio (e.g., 50:1) for more concentrated samples.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase at 4°C/min to 150°C.

    • Ramp 2: Increase at 10°C/min to 320°C, hold for 10 minutes.[11]

  • MS Parameters:

    • Ion Source Temperature: 230°C.[11]

    • Quadrupole Temperature: 150°C.[11]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40-400.

3. Data Acquisition and Processing:

  • Acquire the data using the instrument's software.

  • Identify peaks by comparing their mass spectra to a library such as the NIST Mass Spectral Library.

  • For co-eluting peaks, use the software's deconvolution tools to separate the components.

  • Integrate the peak areas for quantification.

Data Presentation

The following tables present hypothetical quantitative data from the deconvolution of a complex hydrocarbon mixture.

Table 1: GC Parameters and Their Impact on Isomer Resolution

ParameterChangeImpact on Retention TimeImpact on Resolution (Rs)Recommended for...
Temperature Ramp Rate DecreaseIncreasesIncreasesResolving closely eluting isomers.[2]
Column Length IncreaseIncreasesIncreasesBaseline separation not achievable with method optimization alone.[2]
Column Internal Diameter DecreaseDecreasesIncreasesImproving efficiency without a significant increase in analysis time.[2]
Carrier Gas Flow Rate OptimizeVariesOptimize for max RsEnsuring highest separation efficiency.

Table 2: Hypothetical Quantitative Results of C12 Isomers Before and After Deconvolution

Analyte GroupRetention Time (min)Peak Area (Before Deconvolution)Deconvoluted ComponentsPeak Area (After Deconvolution)Estimated Concentration (µg/mL)
C12 Branched Alkanes18.541,250,000This compound450,0004.5
2,4,6-Trimethyloctane575,0005.8
Unknown C12 Isomer225,0002.3
n-Dodecane19.21850,000n-Dodecane850,0008.5

Concentration estimated using an external standard of n-dodecane.

Visualizations

Logical Workflows and Relationships

The following diagrams illustrate key workflows in the deconvolution process.

Deconvolution_Workflow cluster_GCMS GC-MS Analysis cluster_Data_Processing Data Processing & Deconvolution cluster_Analysis Identification & Quantification Sample Complex Hydrocarbon Mixture GC_Separation Gas Chromatographic Separation Sample->GC_Separation MS_Detection Mass Spectral Detection GC_Separation->MS_Detection Raw_Data Raw Chromatogram (TIC) MS_Detection->Raw_Data Peak_Detection Peak Detection & Integration Raw_Data->Peak_Detection Deconvolution Deconvolution Algorithm (e.g., MCR) Peak_Detection->Deconvolution Pure_Spectra Pure Component Spectra & Chromatograms Deconvolution->Pure_Spectra Library_Search Mass Spectral Library Search Pure_Spectra->Library_Search Quantification Quantification Pure_Spectra->Quantification Final_Report Final Report Library_Search->Final_Report Quantification->Final_Report

Caption: Workflow for the deconvolution of complex mixtures.

Troubleshooting_Workflow Start Problem: Poor Resolution / Co-elution Check_Method Review GC Method Parameters Start->Check_Method Optimize_Temp Decrease Temperature Ramp Rate Check_Method->Optimize_Temp Suboptimal? Optimize_Flow Optimize Carrier Gas Flow Rate Check_Method->Optimize_Flow Suboptimal? Check_Column Evaluate Column Choice Check_Method->Check_Column Optimal Resolution_OK Resolution Acceptable? Optimize_Temp->Resolution_OK Optimize_Flow->Resolution_OK Longer_Column Install Longer / Narrower ID Column Check_Column->Longer_Column Inadequate? Deconvolution_Software Apply Deconvolution Software Check_Column->Deconvolution_Software Adequate Longer_Column->Resolution_OK Deconvolution_Software->Resolution_OK GCxGC Consider Advanced Techniques (GCxGC) End Proceed with Quantification GCxGC->End Resolution_OK->GCxGC No Resolution_OK->End Yes

Caption: Troubleshooting workflow for co-elution issues.

References

Validation & Comparative

A Comparative Analysis of 6-Ethyl-3-methylnonane and Its Isomers: Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties and potential biological activities of 6-Ethyl-3-methylnonane and two of its structural isomers: the linear n-dodecane and the highly branched 2,2,4,6,6-pentamethylheptane (B104275). All three compounds share the same molecular formula, C12H26, yet their distinct structural arrangements lead to notable differences in their physical and chemical characteristics.[1][2] This analysis is supported by available experimental and computed data, along with detailed experimental protocols for key characterization techniques.

Isomeric Landscape of Dodecane (B42187)

The molecular formula C12H26 represents 355 structural isomers, each with a unique arrangement of its 12 carbon atoms.[1] This vast isomeric landscape presents a significant challenge in the comprehensive analysis of any single isomer. This guide focuses on a comparative study of three distinct isomers to illustrate the impact of branching on their properties.

isomers Structural Relationship of Dodecane Isomers C12H26 C12H26 (355 Isomers) n_dodecane n-Dodecane (Linear) C12H26->n_dodecane methylnonane This compound (Moderately Branched) C12H26->methylnonane pentamethylheptane 2,2,4,6,6-Pentamethylheptane (Highly Branched) C12H26->pentamethylheptane

Figure 1: Structural relationship of the selected dodecane isomers.

Comparative Physicochemical Properties

The degree of branching in the carbon chain significantly influences the physicochemical properties of alkane isomers. Generally, increased branching leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This, in turn, typically results in lower boiling and melting points compared to their linear counterparts.

PropertyThis compoundn-Dodecane2,2,4,6,6-Pentamethylheptane
Molecular Formula C12H26C12H26C12H26
Molar Mass ( g/mol ) 170.33170.33170.33
Boiling Point (°C) 209.8 (Predicted)216.3177-178
Melting Point (°C) --9.6-67
Density (g/cm³ at 20°C) 0.761 (Predicted)0.75~0.75
LogP (Octanol-Water Partition Coefficient) 6.1 (Predicted)6.15.6 (Predicted)

Note: Some data for this compound are predicted values from computational models due to a lack of extensive experimental data.[2]

Potential Biological Activities

While long-chain alkanes have often been considered biologically inert, emerging research suggests that they can exhibit various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[3] The specific activity is often dependent on the molecular structure.

  • n-Dodecane: Has been reported in some studies to possess antimicrobial and antifungal properties.[4][5][6]

  • Branched Alkanes: The biological activities of branched alkanes are less studied. However, some research indicates that branched alkanes may have different toxicological profiles compared to their linear isomers. For instance, a study on the bioconcentration of dodecane isomers in fathead minnows showed that the highly branched 2,2,4,6,6-pentamethylheptane could be quantified in fish, while n-dodecane concentrations were below the detection limit, suggesting differences in uptake and metabolism.

It is important to note that specific comparative studies on the biological activities of this compound, n-dodecane, and 2,2,4,6,6-pentamethylheptane are limited. Further research is required to fully elucidate and compare their pharmacological and toxicological profiles.

Experimental Protocols

Accurate characterization of alkane isomers relies on standardized experimental procedures. Below are detailed protocols for the determination of boiling point and for analysis by gas chromatography-mass spectrometry (GC-MS).

Boiling Point Determination (Micro Method)

This method is suitable for determining the boiling point of small quantities of liquid hydrocarbons.[7][8]

Materials:

  • Small test tube (e.g., 75x12 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (oil or water)

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Place approximately 0.5 mL of the liquid sample into the small test tube.

  • Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly in a heating bath.

  • Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge as the air trapped in the capillary expands.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

  • Remove the heat source and allow the bath to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles slows and the liquid just begins to enter the capillary tube. Record this temperature.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for the analysis of alkane isomers.[9][10][11]

Instrumentation:

  • Gas Chromatograph with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Mass Spectrometer detector

  • Autosampler

GC-MS Parameters:

ParameterValue
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Sample Preparation:

  • Prepare a 1 mg/mL solution of the alkane isomer in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • If analyzing a mixture, ensure the concentration is within the linear range of the instrument.

  • Transfer the solution to a 2 mL autosampler vial.

Data Analysis:

  • The retention time of each isomer is used for its identification, with branched isomers generally eluting earlier than their linear counterparts under non-polar column conditions.

  • The mass spectrum of each isomer will show a characteristic fragmentation pattern that can be used for confirmation by comparing it to a spectral library (e.g., NIST).

Experimental and Analytical Workflow

The comparative analysis of alkane isomers follows a structured workflow to ensure comprehensive and reliable data.

workflow Workflow for Comparative Analysis of Isomers cluster_synthesis Sample Acquisition cluster_physchem Physicochemical Characterization cluster_analytical Analytical Separation & Identification cluster_bio Biological Activity Screening cluster_data Data Analysis & Comparison synthesis Synthesis or Procurement of Isomers bp Boiling Point Determination synthesis->bp density Density Measurement synthesis->density solubility Solubility Assays synthesis->solubility gcms GC-MS Analysis synthesis->gcms antimicrobial Antimicrobial Assays synthesis->antimicrobial cytotoxicity Cytotoxicity Assays synthesis->cytotoxicity data_analysis Comparative Data Analysis bp->data_analysis density->data_analysis solubility->data_analysis gcms->data_analysis antimicrobial->data_analysis cytotoxicity->data_analysis

Figure 2: General workflow for the comparative analysis of isomers.

References

A Comparative Guide to the Validation of Analytical Methods for Branched Alkane Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and structural elucidation of branched alkanes are critical for ensuring product quality, understanding complex hydrocarbon mixtures, and advancing chemical research. The validation of the analytical methods used for this purpose is a mandatory step to guarantee reliable and reproducible data. This guide provides a comparative overview of the primary analytical techniques employed for branched alkane identification—Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—with a focus on their validation in accordance with ICH Q2(R2) guidelines.

Comparison of Analytical Techniques

The choice of an analytical method for the identification and validation of branched alkanes is contingent on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening. Each method offers distinct advantages and limitations.

Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and semi-volatile compounds like branched alkanes. Its high resolving power, especially with long, non-polar capillary columns, allows for the separation of complex isomeric mixtures. However, GC alone does not provide definitive structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with the identification power of mass spectrometry. While electron ionization (EI) is a common technique, the resulting mass spectra for different branched alkane isomers can be very similar, making unambiguous identification challenging.[1] Chemical ionization (CI) can be a softer ionization technique that helps in determining the molecular ion.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly 2D NMR techniques like COSY, HSQC, and HMBC, is an unparalleled tool for the definitive structural elucidation of organic molecules, including the precise determination of branching patterns in alkanes.[2][3][4][5][6] While NMR is excellent for qualitative analysis, quantitative NMR (qNMR) can also provide accurate and precise concentration measurements.[7][8][9][10][11] However, NMR generally has lower sensitivity compared to MS-based methods.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key validation parameters for GC-MS and NMR spectroscopy in the context of branched alkane analysis. The values presented are typical and may vary depending on the specific instrument, method parameters, and the complexity of the branched alkane mixture.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Specificity/Selectivity Good to Excellent (dependent on chromatographic separation of isomers)Excellent (distinguishes isomers based on unique chemical shifts and coupling constants)
Accuracy Typically 95-105% recoveryTypically 98-102% for qNMR[12]
Precision (RSD) ≤ 5%≤ 2.0% for qNMR[12]
Limit of Detection (LOD) Low (ng/mL to µg/mL range)[13][14]Higher than GC-MS (µg/mL to mg/mL range)
Limit of Quantitation (LOQ) Low (ng/mL to µg/mL range)[13][14]Higher than GC-MS (µg/mL to mg/mL range)
**Linearity (R²) **> 0.99> 0.99
Range Wide, dependent on detector saturationWide, dependent on analyte concentration and solubility

Mandatory Visualization

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for branched alkane identification, incorporating key stages from planning to reporting.

G cluster_0 Planning & Protocol Development cluster_1 Method Optimization & Pre-validation cluster_2 Formal Validation Experiments cluster_3 Data Analysis & Reporting P1 Define Analytical Requirements (e.g., qualitative, quantitative) P2 Select Analytical Method (GC-MS, NMR, etc.) P1->P2 P3 Develop Validation Protocol (ICH Q2(R2) Guidelines) P2->P3 M1 Optimize Instrument Parameters (e.g., GC column, temperature program) P3->M1 M2 Prepare Standard Solutions (Branched Alkane Isomers) M1->M2 M3 Preliminary Assessment of Specificity and Sensitivity M2->M3 V1 Specificity / Selectivity M3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 D1 Statistical Analysis of Validation Data V6->D1 D2 Compare Results Against Acceptance Criteria D1->D2 D3 Prepare Validation Report D2->D3

Caption: Workflow for the validation of analytical methods for branched alkane identification.

Logical Relationship of Validation Parameters

The following diagram illustrates the logical relationship and hierarchy of key validation parameters as outlined in the ICH Q2(R2) guideline.

G MethodValidation Analytical Method Validation Specificity Specificity MethodValidation->Specificity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Range Range MethodValidation->Range Robustness Robustness MethodValidation->Robustness Range->Accuracy Range->Precision Linearity Linearity Range->Linearity LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ

Caption: Interrelationship of analytical method validation parameters according to ICH Q2(R2).

Experimental Protocols

Validation Protocol for GC-MS Method

This protocol outlines the steps for validating a GC-MS method for the identification and quantification of branched alkanes in a given sample matrix.

1.1. Specificity:

  • Analyze a blank matrix sample to ensure no interfering peaks are present at the retention times of the target branched alkanes.

  • Inject individual standards of a series of n-alkanes and branched alkane isomers to determine their retention times and mass spectra.

  • Analyze a mixed standard containing all target analytes to assess the chromatographic resolution between critical isomer pairs.

1.2. Linearity and Range:

  • Prepare a series of at least five calibration standards of the branched alkane mixture covering the expected concentration range (e.g., 80% to 120% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the peak area of each analyte against its concentration and determine the linearity using the coefficient of determination (R²), which should be ≥ 0.99.

1.3. Accuracy:

  • Perform a recovery study by spiking a blank matrix with known concentrations of the branched alkane standards at three levels (low, medium, and high).

  • Analyze these spiked samples in triplicate.

  • Calculate the percent recovery for each analyte. Acceptance criteria are typically between 95% and 105%.

1.4. Precision:

  • Repeatability (Intra-assay precision): Analyze at least six replicate samples of a standard mixture at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the relative standard deviation (RSD) for the results. Acceptance criteria are typically ≤ 5%.

1.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: Determine the lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of at least 3:1.

  • LOQ: Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10:1.

1.6. Robustness:

  • Introduce small, deliberate variations to the method parameters, such as GC oven temperature ramp rate (± 2°C/min), carrier gas flow rate (± 10%), and injector temperature (± 5°C).

  • Analyze a standard mixture under each of these modified conditions and assess the impact on the results.

Validation Protocol for NMR Method (Structural Elucidation)

This protocol focuses on validating the suitability of 2D NMR experiments for the unambiguous structural identification of branched alkanes.

2.1. Specificity and Structural Confirmation:

  • Acquire a comprehensive set of NMR spectra for a purified standard of a known branched alkane:

    • 1D ¹H NMR: To observe proton chemical shifts and coupling patterns.

    • 1D ¹³C NMR and DEPT: To identify the number of different carbon environments and their types (CH₃, CH₂, CH, C).

    • 2D COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for piecing together the carbon skeleton and identifying branching points.

  • The combination of these spectra should allow for the unambiguous assignment of all proton and carbon signals, confirming the structure.

2.2. Sample Preparation and Instrument Parameters:

  • Dissolve a sufficient amount of the branched alkane sample in a deuterated solvent (e.g., CDCl₃).

  • Optimize instrument parameters, including the number of scans, relaxation delays, and pulse widths, to ensure adequate signal-to-noise for all relevant correlations.

2.3. Data Interpretation:

  • Process the NMR data using appropriate software.

  • Systematically analyze the 1D and 2D spectra to build the molecular structure fragment by fragment.

  • Compare the experimentally determined structure with the expected structure of the branched alkane.

References

Cross-Validation of GC-MS and NMR Data for the Structural Elucidation of 6-Ethyl-3-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

In the analysis of organic compounds, particularly within the realms of drug development and chemical research, the unambiguous determination of molecular structure is paramount. The cross-validation of data from orthogonal analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, provides a high degree of confidence in structural assignments. This guide presents a comparative analysis of expected GC-MS and NMR data for the branched alkane, 6-Ethyl-3-methylnonane, and provides standardized protocols for these key analytical methods.

Predicted Spectroscopic Data

Due to the absence of readily available experimental spectra for this compound, the following tables summarize the predicted data based on established principles of mass spectrometry and NMR spectroscopy. These predictions serve as a benchmark for researchers analyzing this compound or structurally similar molecules.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
CH₃ (C1, C1')0.85 - 0.95Triplet6H
CH₃ (C3-methyl)0.85 - 0.95Doublet3H
CH₂ (C2)1.20 - 1.40Multiplet2H
CH (C3)1.40 - 1.60Multiplet1H
CH₂ (C4)1.20 - 1.40Multiplet2H
CH₂ (C5)1.20 - 1.40Multiplet2H
CH (C6)1.40 - 1.60Multiplet1H
CH₂ (C6-ethyl)1.20 - 1.40Multiplet2H
CH₂ (C7)1.20 - 1.40Multiplet2H
CH₂ (C8)1.20 - 1.40Multiplet2H
CH₃ (C9)0.85 - 0.95Triplet3H

Note: Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm)[1]. The exact chemical shifts are dependent on the substitution pattern[1].

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1, C1'10 - 15
C3-methyl15 - 25
C220 - 30
C330 - 40
C435 - 45
C525 - 35
C640 - 50
C6-ethyl (CH₂)25 - 35
C730 - 40
C820 - 30
C910 - 15

Note: The chemical shifts of carbons in alkanes are influenced by their local electronic environment, with branching introducing distinct structural motifs[1].

Table 3: Predicted Major Mass Spectrometry Fragments (Electron Ionization) for this compound

m/zProposed Fragment IonComments
170[C₁₂H₂₆]⁺•Molecular Ion (M⁺•). Expected to be of low abundance for a branched alkane.
141[M - C₂H₅]⁺Loss of an ethyl radical from the C6 position.
127[M - C₃H₇]⁺Loss of a propyl radical.
99[M - C₅H₁₁]⁺Cleavage at the C3-C4 bond with loss of a pentyl radical.
85[C₆H₁₃]⁺Various fragmentation pathways can lead to this ion.
71[C₅H₁₁]⁺A common fragment for alkanes.
57[C₄H₉]⁺Typically a prominent peak in the mass spectra of alkanes.
43[C₃H₇]⁺Isopropyl or propyl cation, often the base peak.
29[C₂H₅]⁺Ethyl cation.

Note: The fragmentation of methyl-branched alkanes is dominated by cleavage at the branching point, leading to the formation of more stable secondary and tertiary carbocations[2]. The molecular ion peak in branched alkanes is often significantly less abundant or even absent compared to their linear isomers[2].

Experimental Protocols

GC-MS Analysis

  • Instrumentation : A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • GC Conditions :

    • Column : A non-polar capillary column (e.g., DB-1ms, HP-5ms) of appropriate length and internal diameter.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature : 250 °C.

    • Oven Temperature Program : Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of any impurities.

    • Injection Mode : Split or splitless, depending on the sample concentration.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 20 to 300.

    • Ion Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

  • Data Analysis : The retention time from the gas chromatogram provides information on the volatility of the compound. The mass spectrum is compared with spectral libraries (e.g., NIST) and the fragmentation pattern is analyzed to confirm the structure.

NMR Spectroscopy

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : Approximately 12 ppm.

    • Number of Scans : 16-32, depending on the sample concentration.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width : Approximately 220 ppm.

    • Number of Scans : 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay : 2-5 seconds.

  • Data Analysis : Chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum are analyzed to determine the number and connectivity of protons. The number of signals and their chemical shifts in the ¹³C NMR spectrum reveal the number of unique carbon environments. 2D NMR experiments like COSY and HSQC can be employed for more complex structures to establish proton-proton and proton-carbon correlations, respectively.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of GC-MS and NMR data for the structural elucidation of an unknown compound, such as this compound.

CrossValidationWorkflow cluster_GCMS GC-MS Analysis cluster_NMR NMR Analysis cluster_Interpretation Data Interpretation & Cross-Validation gcms_sample Sample Injection gc_separation GC Separation gcms_sample->gc_separation ms_detection MS Detection gc_separation->ms_detection gcms_data Retention Time & Mass Spectrum ms_detection->gcms_data interpretation Structural Hypothesis gcms_data->interpretation Fragmentation Pattern nmr_sample Sample Preparation nmr_acquisition NMR Data Acquisition (1H, 13C, etc.) nmr_sample->nmr_acquisition nmr_data Chemical Shifts, Couplings, Integrals nmr_acquisition->nmr_data nmr_data->interpretation Connectivity Information cross_validation Cross-Validation interpretation->cross_validation cross_validation->interpretation Inconsistent Data final_structure Final Structure Elucidation cross_validation->final_structure Consistent Data

A flowchart illustrating the cross-validation workflow between GC-MS and NMR for structural elucidation.

References

Boiling Point Variations Among Dodecane Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the boiling points of dodecane (B42187) and its structural isomers reveals a clear correlation between molecular branching and volatility. This guide provides a comparative analysis of the boiling points of selected dodecane isomers, supported by experimental data and detailed methodologies for their determination.

For researchers and professionals in drug development and chemical sciences, understanding the physical properties of organic compounds is paramount. The boiling point, a fundamental characteristic, is significantly influenced by intermolecular forces, which are in turn dictated by molecular structure. In the case of alkanes such as dodecane (C12H26), the degree of branching in its isomers plays a critical role in determining these forces and, consequently, the boiling point.

Comparative Boiling Point Data

The following table summarizes the boiling points of n-dodecane and four of its branched isomers. The data illustrates that as the degree of branching increases, the boiling point decreases. This phenomenon is attributed to the reduction in surface area available for intermolecular van der Waals forces. The more compact, spherical shape of highly branched isomers limits their contact with neighboring molecules, leading to weaker attractions that are more easily overcome by thermal energy.

Compound NameChemical StructureBoiling Point (°C)
n-DodecaneCH3(CH2)10CH3214 to 218 °C[1][2]
2-Methylundecane (B1362468)CH3(CH2)8CH(CH3)2210 °C[3][4]
2,2,4,6,6-Pentamethylheptane(CH3)3CCH2CH(CH3)CH2C(CH3)3177.00 to 178.00 °C[5]
2,2,3,4,5,5-Hexamethylhexane(CH3)3CCH(CH3)CH(CH3)C(CH3)3~192 °C (465 K)[6]
2,2,3,3,4,4-HexamethylhexaneCH3CH2C(CH3)2C(CH3)2C(CH3)2CH3~192 °C (465 K)[7]

Note: Boiling points can be reported as a range due to experimental variations.

Experimental Protocol: Micro-Boiling Point Determination

The boiling points cited in this guide can be determined using various experimental techniques. A common and efficient method for small sample volumes is the micro-boiling point determination using a Thiele tube or a similar heating block apparatus.[8]

Objective: To accurately measure the boiling point of a liquid organic compound.

Materials:

  • Thiele tube or melting point apparatus with a heating block

  • Thermometer

  • Capillary tubes (sealed at one end)

  • Small test tube or fusion tube

  • Liquid sample (a few mL)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Stand and clamps

Procedure:

  • Sample Preparation: A small amount of the liquid sample is placed into the small test tube or fusion tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the Thiele tube containing a high-boiling point liquid (like mineral oil) or placed in the heating block of a melting point apparatus.

  • Heating: The apparatus is gently heated.[8] Initially, a stream of air bubbles will be observed escaping from the open end of the capillary tube.

  • Observation: As the temperature approaches the boiling point of the sample, the rate of bubbling will increase significantly as the vapor pressure of the sample overcomes the atmospheric pressure.

  • Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8][9] This indicates that the vapor pressure inside the capillary is equal to the external atmospheric pressure.

  • Recording: The temperature is recorded at the moment the liquid enters the capillary. For accuracy, the determination can be repeated.

Relationship Between Molecular Structure and Boiling Point

The following diagram illustrates the inverse relationship between the degree of branching in dodecane isomers and their boiling points. The linear n-dodecane molecule has the largest surface area, leading to the strongest intermolecular forces and the highest boiling point. As branching increases, the molecules become more compact, reducing the surface area and weakening the van der Waals forces, which results in lower boiling points.

G Effect of Branching on Boiling Point of Dodecane Isomers cluster_0 Decreasing Boiling Point cluster_1 A n-Dodecane (Linear) BP: 214-218 °C B 2-Methylundecane (Slightly Branched) BP: 210 °C A->B I1 Increasing Molecular Branching C 2,2,4,6,6-Pentamethylheptane (Highly Branched) BP: 177-178 °C B->C D 2,2,3,3,4,4-Hexamethylhexane (Highly Branched) BP: ~192 °C B->D

Caption: Branching in dodecane isomers lowers boiling points.

References

A Comparative Guide to the Gas Chromatographic Analysis of C12 Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed look into the relative retention times and analytical methodologies for the separation of C12 branched alkane isomers.

The accurate identification and quantification of C12 branched alkanes are critical in various fields, including petroleum analysis, environmental science, and as impurities in pharmaceutical and chemical products. Due to the vast number of structural isomers with similar physicochemical properties, their separation presents a significant analytical challenge. This guide provides a comparative overview of the relative retention times of C12 branched alkanes on different gas chromatography (GC) stationary phases, supported by detailed experimental protocols to aid in method development and data interpretation.

Understanding Retention in Gas Chromatography of Branched Alkanes

In gas chromatography, the retention of a compound is determined by its partitioning between the stationary phase and the mobile phase (carrier gas). For non-polar stationary phases, the elution order of alkanes is primarily governed by their boiling points.[1] Branched alkanes generally have lower boiling points than their linear counterparts and thus tend to elute earlier. The degree of branching and the position of the methyl groups along the carbon chain also influence the volatility and, consequently, the retention time.

To standardize retention data across different instruments and laboratories, the Kovats retention index (RI) system is widely used. This system relates the retention time of an analyte to those of n-alkanes eluting before and after it.[2]

Comparative Retention Data of C12 Branched Alkanes

The following tables summarize the Kovats retention indices (RI) for n-dodecane and several of its branched isomers on commonly used non-polar and semi-polar stationary phases. This data has been compiled from the National Institute of Standards and Technology (NIST) Chemistry WebBook.

Table 1: Kovats Retention Indices of C12 Alkanes on Non-Polar Stationary Phases

CompoundStationary PhaseTemperature ProgramKovats Retention Index (RI)
n-Dodecane100% Dimethyl polysiloxane (e.g., DB-1, HP-1)Isothermal1200
2-MethylundecaneStandard non-polarNot Specified1170
3-MethylundecaneStandard non-polarNot Specified1180
4-MethylundecaneStandard non-polarNot Specified1178
5-MethylundecaneStandard non-polarNot Specified1177
6-MethylundecaneStandard non-polarNot Specified1176

Table 2: Kovats Retention Indices of C12 Alkanes on a Semi-Polar Stationary Phase

CompoundStationary PhaseTemperature ProgramKovats Retention Index (RI)
2-MethylundecaneSemi-standard non-polarNot Specified1183

Experimental Protocols for GC Analysis of C12 Branched Alkanes

Achieving optimal separation of C12 branched alkane isomers requires careful optimization of the gas chromatographic conditions. Below are two detailed experimental protocols for guidance.

Protocol 1: Analysis on a Non-Polar Capillary Column

This method is suitable for the general profiling of C12 branched alkanes.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a split/splitless inlet and a flame ionization detector (FID).[3]

  • Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness DB-1 or equivalent 100% dimethylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Operating Conditions:

  • Inlet Temperature: 250 °C.[3]

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 250 °C.

    • Final hold: 250 °C for 10 minutes.

  • Detector Temperature: 300 °C.

  • Data Acquisition: Collect data from the start of the run until the last expected peak has eluted.

Sample Preparation:

  • Prepare a 100 ppm solution of the C12 alkane mixture in a volatile solvent such as hexane (B92381) or pentane.

Kovats Retention Index Calculation:

  • Inject a mixture of n-alkanes (e.g., C10 to C14) under the same chromatographic conditions.

  • Calculate the Kovats retention index for each branched alkane using the following formula for temperature-programmed runs:

    I = 100[n + (N - n) * (tR(i) - tR(n)) / (tR(N) - tR(n))]

    Where:

    • I is the Kovats Retention Index.

    • n is the carbon number of the n-alkane eluting before the analyte.

    • N is the carbon number of the n-alkane eluting after the analyte.

    • tR(i) is the retention time of the analyte.

    • tR(n) is the retention time of the n-alkane eluting before the analyte.

    • tR(N) is the retention time of the n-alkane eluting after the analyte.[4]

Protocol 2: High-Resolution Analysis on a Polar Capillary Column

This method can provide enhanced separation for certain isomers based on subtle differences in polarity.

Instrumentation:

  • Gas Chromatograph: Same as Protocol 1.

  • Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness DB-WAX or equivalent polyethylene (B3416737) glycol column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

Operating Conditions:

  • Inlet Temperature: 260 °C.

  • Split Ratio: 40:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 4 °C/min to 240 °C.

    • Final hold: 240 °C for 15 minutes.

  • Detector Temperature: 300 °C.

Sample Preparation and RI Calculation:

  • Follow the same procedures as outlined in Protocol 1.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the gas chromatographic analysis of C12 branched alkanes, from sample preparation to data analysis.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis cluster_standards Standards Sample C12 Alkane Mixture Dilution Prepare 100 ppm Solution Sample->Dilution Solvent Hexane or Pentane Solvent->Dilution Injection Injection Dilution->Injection Separation Column Separation (DB-1 or DB-WAX) Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakID Peak Identification Chromatogram->PeakID RI_Calc Kovats RI Calculation PeakID->RI_Calc Comparison Compare with Reference Data RI_Calc->Comparison Alkane_Std n-Alkane Standard Mix Alkane_Std->Injection

Experimental workflow for GC analysis of C12 branched alkanes.

Signaling Pathways and Logical Relationships in Isomer Separation

The separation of C12 branched alkane isomers is governed by a complex interplay of factors. The following diagram illustrates the key relationships influencing the final chromatographic output.

Separation_Logic cluster_compound Analyte Properties cluster_gc_params GC Parameters cluster_output Chromatographic Output BoilingPoint Boiling Point RetentionTime Retention Time BoilingPoint->RetentionTime Branching Degree of Branching Branching->RetentionTime MethylPos Methyl Position MethylPos->RetentionTime StationaryPhase Stationary Phase (Polarity) StationaryPhase->RetentionTime TempProg Temperature Program TempProg->RetentionTime FlowRate Carrier Gas Flow Rate FlowRate->RetentionTime Resolution Peak Resolution RetentionTime->Resolution

Factors influencing the GC separation of C12 branched alkane isomers.

References

The Impact of Molecular Architecture on Fuel Performance: A Comparative Guide to Branched Alkanes and Octane Ratings

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals on the correlation between the molecular structure of branched alkanes and their octane (B31449) ratings, supported by experimental data and standardized testing protocols.

The efficiency and performance of spark-ignition internal combustion engines are critically dependent on the chemical composition of the fuel. A key metric of fuel quality is its octane rating, which quantifies its resistance to autoignition, or "knocking." For alkanes, the primary components of gasoline, molecular structure plays a pivotal role in determining this crucial property. This guide provides a comprehensive comparison of how branching in alkane structures affects their Research Octane Number (RON) and Motor Octane Number (MON), offering valuable insights for researchers in the energy and chemical sectors.

Structure-Performance Relationship: A Quantitative Comparison

The octane rating of an alkane is profoundly influenced by its isomeric structure. Generally, a higher degree of branching, a more compact or spherical molecular shape, and the central positioning of methyl groups lead to a higher octane number. This is because branched structures are more stable and form more stable carbocations during combustion, which slows down the pre-ignition reactions that cause knocking.[1][2] In contrast, straight-chain alkanes have a greater tendency to auto-ignite and thus possess lower octane ratings.[3]

The following table summarizes the experimentally determined Research Octane Number (RON) and Motor Octane Number (MON) for a series of C5 to C8 alkanes, illustrating the quantitative impact of branching.

AlkaneIUPAC NameRONMON
Pentanes (C5H12)
n-PentanePentane6261.9
Isopentane2-Methylbutane93-
Neopentane2,2-Dimethylpropane--
Hexanes (C6H14)
n-HexaneHexane2526.0
Isohexane2-Methylpentane73.4-
3-Methylpentane3-Methylpentane--
Neohexane2,2-Dimethylbutane--
2,3-Dimethylbutane2,3-Dimethylbutane--
Heptanes (C7H16)
n-HeptaneHeptane00
2-Methylhexane2-Methylhexane4446.4
3-Methylhexane3-Methylhexane65-
2,2-Dimethylpentane2,2-Dimethylpentane--
2,3-Dimethylpentane2,3-Dimethylpentane--
2,4-Dimethylpentane2,4-Dimethylpentane--
3,3-Dimethylpentane3,3-Dimethylpentane--
3-Ethylpentane3-Ethylpentane--
2,2,3-Trimethylbutane2,2,3-Trimethylbutane--
Octanes (C8H18)
n-OctaneOctane-20-
Iso-octane2,2,4-Trimethylpentane100100
2-Methylheptane2-Methylheptane--
3-Methylheptane3-Methylheptane--
4-Methylheptane4-Methylheptane--
2,2-Dimethylhexane2,2-Dimethylhexane--
2,3-Dimethylhexane2,3-Dimethylhexane--
2,4-Dimethylhexane2,4-Dimethylhexane--
2,5-Dimethylhexane2,5-Dimethylhexane--
3,3-Dimethylhexane3,3-Dimethylhexane--
3,4-Dimethylhexane3,4-Dimethylhexane--
2,2,3-Trimethylpentane2,2,3-Trimethylpentane--
2,2,4-Trimethylpentane2,2,4-Trimethylpentane100100
2,3,3-Trimethylpentane2,3,3-Trimethylpentane--
2,3,4-Trimethylpentane2,3,4-Trimethylpentane--
2,2,3,3-Tetramethylbutane2,2,3,3-Tetramethylbutane--

Note: A dash (-) indicates that the specific value was not found in the initial search results. The octane scale is defined by n-heptane (RON and MON of 0) and iso-octane (2,2,4-trimethylpentane) (RON and MON of 100).[4][5][6]

Experimental Determination of Octane Rating

The octane ratings of fuels are determined using standardized test methods developed by ASTM International. These methods utilize a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.

Research Octane Number (RON) - ASTM D2699

The Research Octane Number (RON) is a measure of a fuel's anti-knock performance under mild operating conditions, representative of low-speed city driving. The standard test method is ASTM D2699.

Experimental Protocol:

  • Engine Preparation: The CFR engine is operated at a constant speed of 600 rpm.[7]

  • Standardization: The engine is calibrated using primary reference fuels (PRFs), which are blends of iso-octane (RON 100) and n-heptane (RON 0).

  • Sample Testing: The fuel sample is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is detected.

  • Bracketing: The knock intensity of the sample is compared to that of two PRF blends, one with a slightly higher and one with a slightly lower octane rating.

  • Determination: The RON of the sample is calculated by interpolating between the octane numbers of the two bracketing PRFs.

Motor Octane Number (MON) - ASTM D2700

The Motor Octane Number (MON) evaluates a fuel's anti-knock characteristics under more severe conditions, simulating high-speed highway driving.[8] The standard test method is ASTM D2700.[8]

Experimental Protocol:

  • Engine Preparation: The CFR engine is operated at a higher speed of 900 rpm, and the fuel-air mixture is preheated.[7]

  • Standardization: Similar to the RON test, the engine is calibrated with PRFs.

  • Sample Testing: The fuel sample is tested, and the compression ratio is adjusted to achieve the standard knock intensity.

  • Bracketing and Determination: The MON is determined using the same bracketing and interpolation procedure as for RON.

The difference between RON and MON is known as "fuel sensitivity." A higher sensitivity indicates a greater loss in anti-knock performance under more severe engine conditions.

Logical Relationship Between Molecular Structure and Octane Rating

The following diagram illustrates the relationship between the structural features of alkanes and their resulting octane ratings.

G Relationship between Alkane Structure and Octane Rating Structure Molecular Structure Branching Degree of Branching Structure->Branching ChainLength Carbon Chain Length Structure->ChainLength BranchPosition Position of Branches Structure->BranchPosition Stability Carbocation Stability Branching->Stability Increased Reactivity Autoignition Tendency ChainLength->Reactivity Increased (Longer) BranchPosition->Stability Centralized -> Increased Stability->Reactivity Decreased OctaneRating Octane Rating (RON/MON) Reactivity->OctaneRating Decreased -> Increased

References

Differentiating 6-Ethyl-3-methylnonane from other C12H26 Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-Ethyl-3-methylnonane with other C12H26 isomers, offering objective data and detailed experimental protocols to aid in their differentiation. The structural similarity among these isomers necessitates the use of sophisticated analytical techniques for unambiguous identification. This document outlines the key physical properties and spectral characteristics that enable the distinction of this compound from its isomeric counterparts.

Physical and Chromatographic Properties

The boiling point and gas chromatographic retention index are fundamental properties that vary among isomers due to differences in their molecular structure, such as branching. Increased branching generally leads to a lower boiling point and a shorter retention time on non-polar stationary phases.

Table 1: Boiling Points of Selected C12H26 Isomers
Isomer NameStructureBoiling Point (°C)
n-DodecaneCH3(CH2)10CH3216.3[1]
This compoundCH3CH2CH(CH3)CH2CH2CH(CH2CH3)CH2CH2CH3Not available
2,2,4,6,6-Pentamethylheptane(CH3)3CCH2CH(CH3)CH2C(CH3)3177-178[2]
2,2,4,4-TetramethyloctaneCH3(CH2)3C(CH3)2CH2C(CH3)3191.8[3]
2,4-DimethyldecaneCH3(CH2)5CH(CH3)CH2CH(CH3)2200.4[4]
2,6-DimethyldecaneCH3(CH2)3CH(CH3)CH2CH2CH2CH(CH3)2200.7[5]
3-MethylundecaneCH3(CH2)7CH(CH3)CH2CH3210.8[6]
4-Methylundecane (B1196022)CH3(CH2)6CH(CH3)CH2CH2CH3209.2[7]
5-Methylundecane (B167939)CH3(CH2)5CH(CH3)(CH2)3CH3204[8]
3,8-DimethyldecaneCH3CH2CH(CH3)(CH2)4CH(CH3)CH2CH3205[9]
2,2-DimethyldecaneCH3(CH2)7C(CH3)3200.12[10]
3,4,4,5-Tetramethyloctane (B14561221)CH3CH2CH2C(CH3)2CH(CH3)CH(CH3)CH2CH3201[11]
Table 2: Kovats Retention Indices of Selected C12H26 Isomers

The Kovats retention index (RI) is a standardized measure in gas chromatography that helps in the identification of compounds. It relates the retention time of an analyte to the retention times of n-alkanes.

Isomer NameStandard Non-Polar Phase (e.g., DB-1, HP-5)Semi-Standard Non-Polar Phase (e.g., DB-5)
n-Dodecane12001200
2,6-Dimethyldecane11191112[12]
3-Methylundecane11721172[13]
5-Methylundecane11571156[14]
2,4-Dimethyldecane11151106[15]
3,8-Dimethyldecane11401138[16]
2,2-Dimethyldecane11131116[17]

Spectroscopic Differentiation

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the specific structural features of isomers.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of alkanes results in characteristic fragmentation patterns. The molecular ion peak (M+) for C12H26 isomers is observed at m/z 170. However, its intensity is often weak, especially in highly branched isomers. The fragmentation patterns are key to distinguishing between them.

  • n-Dodecane: The mass spectrum of n-dodecane shows a series of cluster ions separated by 14 amu (CH2 groups), with prominent peaks at m/z 43, 57, 71, and 85.

  • Branched Isomers (e.g., this compound): Branched alkanes tend to fragment at the branching points to form more stable secondary and tertiary carbocations. For this compound, significant fragmentation would be expected at the C3 and C6 positions. Key fragments could arise from the loss of ethyl and methyl groups, as well as cleavage at the branched points of the nonane (B91170) chain. For instance, cleavage at the C-C bond between C3 and C4 could lead to fragments corresponding to C4H9+ (m/z 57) and C8H17+ (m/z 113). Cleavage at the C-C bond between C6 and C7 could result in fragments corresponding to C7H15+ (m/z 99) and C5H11+ (m/z 71). The relative abundance of these fragments helps in pinpointing the location of the branching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule, respectively.

  • ¹H NMR: The proton NMR spectra of alkanes typically show signals in the upfield region (δ 0.5-2.0 ppm). The chemical shift and splitting pattern (multiplicity) of each signal are determined by the neighboring protons. For this compound, one would expect a complex spectrum with overlapping signals. However, distinct signals for the methyl protons (doublet for the C3-methyl, triplet for the ethyl group's methyl) and the methine protons at the chiral centers (C3 and C6) would be characteristic.

  • ¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. For this compound, due to its asymmetry, all 12 carbon atoms are chemically non-equivalent, and therefore, 12 distinct signals would be expected in the ¹³C NMR spectrum. In contrast, more symmetrical isomers will show fewer signals. For example, n-dodecane, due to its symmetry, will only show 6 signals. This difference in the number of signals is a powerful tool for distinguishing between isomers.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify C12H26 isomers based on their retention times and mass spectra.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase like a DB-5 or HP-5) is recommended for good separation of alkane isomers.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless or split injection of the sample dissolved in a volatile solvent like hexane. Injector temperature should be set to a high enough temperature to ensure complete vaporization (e.g., 250 °C).

  • Oven Temperature Program: A temperature program is crucial for separating a mixture of isomers. A typical program could be: initial temperature of 50 °C (hold for 2 min), ramp at 5 °C/min to 250 °C (hold for 5 min).

  • MS Parameters: EI source temperature of 230 °C, ionization energy of 70 eV, and a mass scan range of m/z 35-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information for the identification of C12H26 isomers.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the complex proton spectra of alkanes.

  • ¹H NMR Experiment: Acquire a standard one-dimensional proton spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Experiment: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H experiment due to the lower natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH2, and CH3 groups.

  • 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals in complex isomers like this compound, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic workflow for the differentiation of this compound from other C12H26 isomers.

Differentiation_Workflow cluster_start Sample Analysis cluster_gcms GC-MS Analysis cluster_nmr NMR Spectroscopy cluster_comparison Data Comparison and Identification Start Mixture of C12H26 Isomers GC_Separation Gas Chromatography Separation (Non-polar column) Start->GC_Separation Inject Sample Compare_Boiling_Point Compare Boiling Points (Initial Screening) Start->Compare_Boiling_Point Retention_Index Determine Kovats Retention Index GC_Separation->Retention_Index Mass_Spectrum Acquire Mass Spectrum (Electron Ionization) GC_Separation->Mass_Spectrum H_NMR 1H NMR Spectroscopy GC_Separation->H_NMR Isolate Isomer (Preparative GC) Compare_RI Compare Retention Indices with Database Retention_Index->Compare_RI Analyze_Fragmentation Analyze MS Fragmentation Patterns Mass_Spectrum->Analyze_Fragmentation C_NMR 13C NMR Spectroscopy H_NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C_NMR->TwoD_NMR Analyze_NMR Analyze NMR Chemical Shifts, Coupling Constants, and Number of Signals TwoD_NMR->Analyze_NMR Identification Unambiguous Identification of This compound Compare_RI->Identification Analyze_Fragmentation->Identification Analyze_NMR->Identification

References

Navigating the Maze: An Inter-laboratory Comparison of Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the comparative performance of analytical methodologies for branched alkane analysis, supported by inter-laboratory proficiency testing data.

In the intricate world of chemical analysis, particularly within drug development and environmental science, the accurate quantification of branched alkanes is paramount. These molecules, with their diverse isomers, play significant roles in various matrices, from biological tissues to petroleum products. The choice of analytical methodology can profoundly impact the reliability and reproducibility of results. This guide provides an objective comparison of common analytical techniques, drawing upon data from inter-laboratory studies and proficiency testing schemes to offer a clear perspective on their performance.

Comparative Analysis of Analytical Techniques

The quantification of branched alkanes and related compounds, such as branched-chain fatty acids (BCFAs), predominantly relies on chromatographic techniques coupled with mass spectrometry. Gas chromatography (GC) and liquid chromatography (LC) are the workhorses of the modern analytical laboratory. The following tables summarize quantitative performance data from various studies, illustrating the capabilities of these methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Performance

GC-MS is a widely adopted technique for the analysis of volatile and semi-volatile compounds like branched alkanes and fatty acid methyl esters (FAMEs). Its high resolution and sensitivity make it a robust choice.

Performance MetricGC-MS Analysis of Short-Chain Fatty Acids (including branched)Proficiency Testing: Volatile Halogenated Hydrocarbons in WaterProficiency Testing: Aromatic Hydrocarbons in Air
Limit of Detection (LOD) 0.244–0.977 µM1.5 x 10⁻³ ng (Chloroform), 5.8 x 10⁻⁴ ng (Carbon Tetrachloride)Not explicitly stated
Recovery Rate (%) 55.7% to 97.9%86% to 106%Not explicitly stated
Inter-laboratory Standard Deviation / Reproducibility (RSD) Not explicitly stated10% to 30%8–13% (general improvement over time)

Data synthesized from multiple sources to provide a comparative overview.[1][2]

Liquid Chromatography-Mass Spectrometry (LC-MS) Performance

LC-MS, particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), offers an alternative for analyzing less volatile or thermally labile compounds, including free fatty acids without derivatization.[3]

Performance MetricUHPLC-MS/MS Analysis of Branched-Chain Fatty Acids
Limit of Detection (LOD) As low as 0.5 ng/mL
Intra-batch Coefficient of Variation (CV) <5%
Analyte Coverage Over 120 different BCFAs and related metabolites

Performance data for a specialized BCFAs analysis service.[4]

Experimental Protocols: A Closer Look

The reliability of analytical data is intrinsically linked to the meticulous execution of experimental protocols. Below are summaries of methodologies typically employed in the analysis of branched alkanes and related compounds.

Sample Preparation for GC-MS Analysis of Fatty Acids

A common approach for analyzing fatty acids by GC-MS involves a derivatization step to convert them into more volatile esters, typically FAMEs.

  • Extraction: Lipids are extracted from the sample matrix using a solvent system (e.g., Folch method with chloroform (B151607) and methanol).

  • Saponification: The extracted lipids are treated with a base (e.g., sodium hydroxide (B78521) in methanol) to release the fatty acids from their ester linkages.

  • Esterification: The free fatty acids are then derivatized to FAMEs using an acid catalyst (e.g., boron trifluoride in methanol).

  • Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent (e.g., hexane) for injection into the GC-MS.

UHPLC-MS/MS for Direct Analysis of Branched-Chain Fatty Acids

This method allows for the analysis of BCFAs without the need for derivatization.

  • Sample Extraction: BCFAs are extracted from the sample matrix, which could be bacterial cultures, plasma, or tissue.

  • Chromatographic Separation: The extract is injected into a UHPLC system equipped with a suitable column (e.g., a C18 or a specialized chiral column for isomer separation) to separate the different fatty acid isomers.[3]

  • Mass Spectrometric Detection: The separated analytes are introduced into a mass spectrometer (e.g., a quadrupole-time-of-flight instrument) for detection and quantification.[3]

Visualizing the Workflow and Logic

To further clarify the processes involved in inter-laboratory comparisons and analytical workflows, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological or Environmental Sample Extraction Lipid/Alkane Extraction Sample->Extraction Solvent Extraction Derivatization Derivatization (e.g., to FAMEs for GC-MS) Extraction->Derivatization Cleanup Sample Cleanup and Concentration Derivatization->Cleanup Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography Injection MS Mass Spectrometric Detection Chromatography->MS Ionization Quantification Analyte Quantification MS->Quantification Data Acquisition Reporting Results Reporting Quantification->Reporting

A generalized workflow for the analysis of branched alkanes and related compounds.

Interlaboratory_Comparison_Logic Coordinator Proficiency Test Coordinator SamplePrep Preparation & Distribution of Homogeneous Samples Coordinator->SamplePrep Labs Lab A Lab B Lab C ... Lab N Analysis Analysis by Participating Laboratories Labs->Analysis SamplePrep->Labs Results Submission of Analytical Results Analysis->Results Stats Statistical Evaluation (e.g., z-scores, RSD) Results->Stats Report Performance Assessment Report Stats->Report Report->Labs Feedback

The logical flow of an inter-laboratory proficiency testing scheme.

Conclusion

The selection of an appropriate analytical method for branched alkane analysis requires careful consideration of factors such as the sample matrix, the required sensitivity, and the specific isomers of interest. While both GC-MS and LC-MS are powerful techniques, their performance characteristics can vary. Inter-laboratory comparison studies and proficiency tests are invaluable for assessing the accuracy and reproducibility of these methods in a real-world context.[5][6][7] By participating in such schemes, laboratories can gain confidence in their analytical capabilities and contribute to the overall quality and comparability of data within the scientific community.[7] This guide underscores the importance of method validation and ongoing performance monitoring to ensure the generation of reliable and defensible data in research, development, and quality control.

References

Spectroscopic Database Validation for Unknown Hydrocarbon Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of unknown hydrocarbons is a critical task in numerous scientific disciplines, from environmental analysis and petroleum exploration to drug discovery and metabolomics. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with spectral library searching is the cornerstone of this process. The reliability of these identifications hinges on the quality and comprehensiveness of the spectral databases employed. This guide provides an objective comparison of the leading commercially available mass spectral libraries for hydrocarbon identification, supported by experimental data and detailed protocols.

Key Spectroscopic Databases for Hydrocarbon Identification

The most prominent and widely utilized spectral libraries for GC-MS are the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry™ of Mass Spectral Data. These databases are often used in tandem to maximize the probability of a correct identification.[1][2]

  • NIST/EPA/NIH Mass Spectral Library: Developed and curated by the National Institute of Standards and Technology (NIST), this is the world's most widely used reference library for mass spectrometry. It contains electron ionization (EI) mass spectra, tandem mass spectra (MS/MS), and gas chromatography (GC) retention indices. The 2023 version includes over 3 million spectra in total.[3]

  • Wiley Registry™ of Mass Spectral Data: This is the largest commercially available combined mass spectral library, with over 3 million spectra (including EI and tandem MS data).[3] It is known for its comprehensive coverage of compounds from a wide variety of sources.[3]

  • Sadtler Hydrocarbons IR Spectral Library: While this guide focuses on GC-MS, it is worth noting the availability of specialized infrared (IR) spectral databases like the Sadtler Hydrocarbons library from Wiley, which contains over 1,000 IR spectra of hydrocarbon compounds.

Performance Comparison of Spectral Libraries

A comparative analysis of a new Advanced Electron Ionization (AEI) source against a standard source using both NIST and Wiley libraries demonstrated that for the majority of tested compounds, including hydrocarbons, match factors were above 900 (considered an excellent match) for both libraries.[4] While this study's primary goal was not a direct library comparison, the consistently high match factors for both libraries underscore their quality and utility.

Table 1: Representative Match Factors for Select Hydrocarbons

CompoundIon SourceNIST Library Match FactorWiley Library Match Factor
HexachlorobutadieneExtractaBrite936-
HexachlorobutadieneAEI Source938-
MethacrifosAEI Source>950-
Various PesticidesExtractaBrite & AEI>900 (majority)-

Data extracted from a technical note by Thermo Fisher Scientific. The study did not provide a complete set of comparative data for all compounds against both libraries.

It is important to note that the identification of hydrocarbon isomers presents a significant challenge for any spectral library. Many isomers have very similar mass spectra, making it difficult to distinguish between them based on spectral matching alone.[5] In such cases, the use of retention indices becomes crucial for confident identification.[6]

Experimental Protocol for Spectroscopic Database Validation

A robust validation of a spectroscopic database for unknown hydrocarbon identification involves a multi-step process. The following is a generalized experimental protocol based on common practices in the field.

Sample Preparation
  • Standard Preparation: Prepare a standard mixture containing a diverse set of known hydrocarbon compounds. This should include various classes of hydrocarbons (e.g., alkanes, alkenes, aromatics, cycloalkanes) and isomers. The concentration of each standard should be optimized for the GC-MS system.

  • Complex Mixture Preparation: For a more rigorous validation, prepare a complex hydrocarbon mixture, such as a petroleum distillate or a synthetic mixture mimicking a real-world sample.

GC-MS Analysis
  • Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is required.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS) is typically used for hydrocarbon analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically set to a high temperature (e.g., 280°C) to ensure complete vaporization.

    • Oven Temperature Program: A temperature ramp is programmed to separate the hydrocarbons based on their boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 290°C).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for library matching.

    • Mass Range: A wide mass range (e.g., m/z 40-500) should be scanned to capture all relevant fragment ions.

    • Scan Rate: The scan rate should be sufficient to obtain several spectra across each chromatographic peak.

Data Analysis and Library Searching
  • Peak Deconvolution: Use the instrument's software to identify and deconvolve the chromatographic peaks.

  • Library Search: Submit the mass spectrum of each peak to the spectral libraries being evaluated (e.g., NIST and Wiley).

  • Performance Metrics:

    • Match Factor/Similarity Score: Record the match factor for the top hit for each known compound in the standard mixture.

    • Hit Rate: For the standard mixture, determine the percentage of compounds correctly identified as the top hit.

    • False Positive/Negative Rate: For the complex mixture, analyze the identifications for known components and assess the rate of incorrect and missed identifications.

    • Isomer Differentiation: Specifically evaluate the library's ability to differentiate between known isomers in the standard mixture, considering both the match factor and the use of retention indices.

Visualizing the Validation Workflow

The following diagrams illustrate the key workflows in spectroscopic database validation for unknown hydrocarbon identification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing & Validation Standard Prepare Hydrocarbon Standard Mixture GCMS Acquire Mass Spectra Standard->GCMS Complex Prepare Complex Hydrocarbon Mixture Complex->GCMS Deconvolution Peak Deconvolution GCMS->Deconvolution LibrarySearch Library Search (NIST, Wiley, etc.) Deconvolution->LibrarySearch Metrics Performance Evaluation (Match Factor, Hit Rate, etc.) LibrarySearch->Metrics

Caption: Experimental workflow for validating spectroscopic databases.

logical_relationship Unknown Unknown Hydrocarbon (Experimental Spectrum) Algorithm Search Algorithm (e.g., Similarity Score) Unknown->Algorithm Database Spectroscopic Database (NIST, Wiley) Database->Algorithm Hitlist Hit List (Ranked Matches) Algorithm->Hitlist Analyst Analyst Review (Retention Index, Chemical Context) Hitlist->Analyst Identification Confident Identification Analyst->Identification

Caption: Logical relationship in unknown hydrocarbon identification.

Conclusion

  • Utilize multiple libraries: Searching against both the NIST and Wiley libraries increases the likelihood of finding a match.

  • Incorporate retention indices: This is crucial for distinguishing between isomers with similar mass spectra.

  • Expert review: The final identification should always be reviewed by an experienced analyst who can consider the chemical context and the quality of the spectral match.

By following a robust validation protocol and employing a comprehensive identification strategy, researchers, scientists, and drug development professionals can confidently identify unknown hydrocarbons and advance their respective fields.

References

Safety Operating Guide

Proper Disposal of 6-Ethyl-3-methylnonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Ethyl-3-methylnonane, a non-halogenated aliphatic hydrocarbon. Adherence to these procedures is essential to mitigate risks and ensure a safe and compliant laboratory environment.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles or a face shield to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory. Inspect gloves for any signs of degradation before use and replace them immediately if contaminated.

  • Body Protection: A laboratory coat or a chemical-resistant apron is required to prevent skin contact.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.

Quantitative Data Summary

Due to a lack of specific experimental data for this compound, the following table summarizes the expected hazards based on its classification as a non-halogenated aliphatic hydrocarbon.

Hazard ClassificationExpected Properties
Physical Hazards Likely to be a flammable liquid.[1] Aliphatic hydrocarbons should be kept away from ignition sources.[2]
Health Hazards May cause skin and eye irritation. Inhalation of vapors may lead to respiratory irritation, dizziness, or drowsiness.[3]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects. Do not dispose of down the drain.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, regional, and national hazardous waste regulations. This protocol provides a general framework for its safe disposal.

1. Waste Collection:

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) or glass containers are typically suitable.[5] The container must have a secure, tightly-fitting lid.[1]

  • Segregation: It is crucial to collect non-halogenated organic solvents like this compound separately from halogenated solvents.[4] Mixing these waste streams can significantly increase disposal costs and complexity.[6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an appropriate hazard warning (e.g., "Flammable").[1][7] The date of initial waste accumulation should also be recorded on the label.

2. Waste Storage:

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.[7] This area should be a well-ventilated, cool, and dry location, away from heat, sparks, and open flames.[7]

  • Secondary Containment: To prevent the spread of material in the event of a leak, place the waste container in a secondary containment tray.

  • Container Integrity: Keep the waste container tightly closed except when adding waste.[1] Do not overfill the container; leave at least a one-inch headspace to allow for vapor expansion.[7]

3. Spill Management:

  • Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.

  • Large Spills: In the case of a larger spill, evacuate the immediate area and, if safe to do so, increase ventilation.

  • Cleanup: Collect the absorbent material and any contaminated cleaning supplies in a sealed, properly labeled hazardous waste container for disposal.

4. Final Disposal:

  • Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Documentation: Complete all necessary waste disposal forms and tags as required by your institution and local regulations.[7]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select a Labeled, Compatible Waste Container ppe->container segregate Is the waste mixed with halogenated solvents? container->segregate non_halogenated Collect in Non-Halogenated Solvent Waste Container segregate->non_halogenated No halogenated Collect in Halogenated Solvent Waste Container segregate->halogenated Yes storage Store in Designated Satellite Accumulation Area non_halogenated->storage halogenated->storage spill Spill Occurs? storage->spill spill_cleanup Follow Spill Management Protocol spill->spill_cleanup Yes pickup Request Waste Pickup from EHS spill->pickup No spill_cleanup->storage end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Ethyl-3-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 6-Ethyl-3-methylnonane, a flammable organic compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Assessment and Personal Protective Equipment (PPE)

Quantitative Data Summary:

PropertyValueSource
Molecular FormulaC₁₂H₂₆PubChem[2]
Molecular Weight170.33 g/mol PubChem[2]
CAS Number62184-43-4PubChem[2]
Hazard Classification (assumed)Flammable Liquid, Aspiration HazardTCI Chemicals[1]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard.[3] A face shield should be worn over safety glasses when there is a risk of splashing.[3]Protects against splashes and vapors that can cause eye irritation.
Skin Protection Wear protective gloves (e.g., nitrile) and a lab coat.[4] For significant handling, chemical-resistant coveralls may be necessary.[5]Prevents skin contact which may cause irritation.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required.[3][4]Minimizes inhalation of vapors, which can cause respiratory irritation.
Footwear Closed-toe shoes are mandatory in the laboratory.[6]Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risks.

Experimental Workflow Diagram:

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_dispense Dispense Chemical prep_materials->handling_dispense handling_reaction Perform Experiment handling_dispense->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: This diagram outlines the procedural flow for safely handling this compound in a laboratory setting.

Detailed Methodologies:

  • Preparation:

    • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

    • Work in a Fume Hood: All operations involving this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.

    • Gather Materials: Assemble all necessary equipment and reagents before beginning the experiment to minimize movement and potential for spills.

  • Handling:

    • Dispensing: Carefully dispense the required amount of this compound, avoiding splashes.

    • Experimental Use: Proceed with the experimental protocol, maintaining awareness of the chemical's flammable nature. Keep away from ignition sources such as heat, sparks, and open flames.[1]

  • Cleanup:

    • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with this compound using an appropriate solvent.

    • Waste Disposal: Segregate and dispose of all waste as outlined in the disposal plan below.

    • Remove PPE: Remove personal protective equipment in the correct order to avoid cross-contamination.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[7]

Waste Segregation and Disposal Procedures:

Waste TypeContainerDisposal Method
Liquid this compound Waste Labeled, sealed, and compatible waste container (e.g., polyethylene (B3416737) drum).[8]Store in a designated waste collection area. Arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[9]
Contaminated Solid Waste (e.g., gloves, paper towels) Labeled, sealed plastic bag or container.Dispose of as hazardous solid waste through your institution's EHS department.
Empty this compound Containers Original container.Triple-rinse with a suitable solvent. The rinsate should be collected and disposed of as liquid hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

Key Disposal Principles:

  • Do Not Pour Down the Drain: Organic solvents like this compound must never be poured down the sink.[9]

  • Labeling: All waste containers must be clearly labeled with the contents and associated hazards.[9]

  • Segregation: Do not mix this compound waste with other incompatible waste streams.[9]

  • Recycling: Inquire with your EHS department about the possibility of solvent recycling programs.[7]

Emergency Procedures

Spill Response:

  • Minor Spill: In the event of a minor spill within a fume hood, absorb the liquid with absorbent granules.[8] Transfer the absorbed material to a sealed container for proper disposal. Ventilate the area.

  • Major Spill: For a large spill, evacuate the area and alert laboratory personnel and your institution's EHS.[8] Eliminate all ignition sources if it is safe to do so.

First Aid:

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[1]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[1]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.